2-(3-Aminopiperidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHNNFGUPRUJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile
The following technical guide details the synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile , a structural motif relevant to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and related pharmacophores.
Executive Summary & Strategic Analysis
The target molecule, 2-(3-Aminopiperidin-1-yl)benzonitrile , features a piperidine ring directly coupled to an aromatic ring ortho to a nitrile group.[1][2] This structure represents a classic "ortho-cyano aniline" scaffold.[1][2]
From a retrosynthetic perspective, the bond disconnection lies between the piperidine nitrogen (N1) and the aromatic carbon (C2) of the benzonitrile.[3] The most robust synthetic strategy is Nucleophilic Aromatic Substitution (
Critical Mechanistic Considerations
-
Activation: The nitrile group (-CN) at the ortho position is strongly electron-withdrawing, activating the benzene ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.[1][2]
-
Leaving Group Selection: 2-Fluorobenzonitrile is the preferred electrophile over the chloro-analog.[1][2] In
reactions, the highly electronegative fluorine atom increases the electrophilicity of the ipso-carbon and stabilizes the transition state more effectively than chlorine, despite chlorine being a better leaving group in / contexts.[3] -
Regiocontrol (The "Boc" Imperative): 3-Aminopiperidine contains two nucleophilic sites: the secondary ring amine and the primary exocyclic amine.[2] While the secondary amine is generally more nucleophilic, the primary amine is less sterically hindered.[3] To prevent mixture formation or polymerization, the primary amine must be protected (e.g., tert-butyloxycarbonyl, Boc) prior to coupling.[3]
Synthetic Route Visualization
The following diagram outlines the optimized two-step workflow:
Caption: Two-step synthesis via regioselective SNAr coupling and Boc-deprotection.
Detailed Experimental Protocol
Step 1: Coupling
Objective: C-N bond formation between 2-fluorobenzonitrile and (R/S)-3-(Boc-amino)piperidine.[1][2]
Reagents:
-
3-(Boc-amino)piperidine (1.1 equiv) [Choose (R)- or (S)- enantiomer based on target stereochemistry][1][2]
-
Potassium Carbonate (
) (2.0 equiv)[1][3] -
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1][3]
Procedure:
-
Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add 2-Fluorobenzonitrile (e.g., 10 mmol, 1.21 g) and 3-(Boc-amino)piperidine (11 mmol, 2.20 g).
-
Solvation: Dissolve the mixture in anhydrous DMSO (20 mL). Note: DMSO accelerates
rates significantly compared to THF or Toluene due to high dielectric constant.[2][3] -
Base Addition: Add finely powdered anhydrous
(20 mmol, 2.76 g). -
Reaction: Heat the mixture to 90–100°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-water (100 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (
mL).[1][3] -
Wash combined organics with water (
) and brine ( ) to remove residual DMSO.[3] -
Dry over
, filter, and concentrate under vacuum.[3][6]
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Step 2: Boc-Deprotection
Objective: Removal of the tert-butoxycarbonyl protecting group to release the primary amine.[1][2]
Reagents:
Procedure:
-
Dissolution: Dissolve the intermediate from Step 1 (e.g., 1.0 g) in DCM (10 mL).
-
Acidification: Cool to 0°C and slowly add TFA (5 mL).
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Monitoring: TLC should show the disappearance of the non-polar Boc-protected spot and the appearance of a baseline spot (amine salt).[2]
-
-
Workup (Free Base Isolation):
-
Final Product: The resulting oil or solid is the target free base 2-(3-Aminopiperidin-1-yl)benzonitrile .[1][2]
Process Optimization Data
The choice of solvent and base critically impacts the reaction rate and impurity profile (dimerization or hydrolysis of nitrile).
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMSO | Fastest rate; difficult to remove completely.[1][2] | Preferred (Wash thoroughly) |
| DMF | Good rate; easier to remove than DMSO.[1] | Alternative | |
| Acetonitrile | Slower rate; requires reflux.[1] | Use only if polar solvents fail | |
| Base | Mild; minimal side reactions.[1] | Standard | |
| Soluble organic base; easier workup but weaker.[1] | Use for small scale | ||
| NaH | Too strong; risk of nitrile attack/polymerization.[2] | Avoid | |
| Leaving Group | -F | High reactivity (low temp required).[1][2] | Preferred |
| -Cl | Lower reactivity; requires >120°C. | Use only for cost reduction |
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
-
1H NMR (400 MHz,
):-
Aromatic: Four signals corresponding to the 1,2-disubstituted benzene ring (approx.[3]
7.5 – 6.9 ppm).[7] -
Piperidine (N-CH): Multiplets at
3.0 – 3.6 ppm (deshielded due to attachment to aromatic ring).[1][2] -
Piperidine (CH-NH2): Multiplet at
2.8 – 3.0 ppm.[1][2] -
Amine (
): Broad singlet (exchangeable), typically 1.5 – 2.0 ppm.[1][3]
-
-
IR Spectroscopy:
References
-
Mechanistic Insight on SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[3] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews. Link[1][3]
-
Fluorine Activation in SNAr: Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2] (Standard text confirming F > Cl reactivity in SNAr).
-
Boc-Protection Strategy: Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Standard protocol for amine protection).[1]
-
Analogous Synthesis (Alogliptin Intermediate): While distinct, the coupling conditions mirror those used for Alogliptin intermediates.[3] See: Process for the preparation of Alogliptin, WO2007035629.[3] Link[3]
Sources
- 1. 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile | C21H23N3O | CID 167993650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20090192314A1 - Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines - Google Patents [patents.google.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. mdpi.com [mdpi.com]
Chiral Synthesis of (R)-2-(3-Aminopiperidin-1-yl)benzonitrile: A Technical Guide for Pharmaceutical Development
Abstract
(R)-2-(3-aminopiperidin-1-yl)benzonitrile is a critical chiral building block in the synthesis of several contemporary pharmaceuticals, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] The stereochemistry at the C3 position of the piperidine ring is paramount for the biological activity of the final active pharmaceutical ingredients (APIs).[3] This in-depth technical guide provides a comprehensive overview of the prevalent and efficient methodologies for the chiral synthesis of this important intermediate. The guide will delve into the strategic considerations behind various synthetic routes, including enzymatic transamination, asymmetric hydrogenation, and classical resolution, for the preparation of the pivotal (R)-3-aminopiperidine precursor. Furthermore, it will detail the subsequent nucleophilic substitution reaction to construct the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Chiral Aminopiperidine Scaffold
The enantiomerically pure (R)-3-aminopiperidine moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties. Specifically, it is the cornerstone for the synthesis of gliptins, a class of oral hypoglycemic agents that function by inhibiting the DPP-4 enzyme.[4][5] This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[4] The precise three-dimensional arrangement of the amino group on the piperidine ring is crucial for the effective binding of these inhibitors to the active site of the DPP-4 enzyme. Consequently, the development of robust, scalable, and cost-effective methods for the synthesis of (R)-2-(3-aminopiperidin-1-yl)benzonitrile is of significant interest to the pharmaceutical industry.
Strategic Approaches to the Synthesis of the (R)-3-Aminopiperidine Core
The primary challenge in the synthesis of the target molecule lies in the stereoselective construction of the (R)-3-aminopiperidine intermediate. Several strategies have been successfully employed, each with its own set of advantages and limitations.
Biocatalytic Asymmetric Synthesis: The Power of Transaminases
Biocatalysis, particularly the use of transaminase enzymes, has emerged as a highly efficient and green method for the synthesis of chiral amines.[3][6] This approach utilizes a transaminase to catalyze the asymmetric amination of a prochiral ketone, such as N-protected 3-piperidone, to yield the desired (R)-amine with high enantioselectivity.[6]
The key advantages of this method include:
-
High Enantiomeric Purity: Transaminases can exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess (ee).[6]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and extreme temperatures.[6]
-
Environmental Sustainability: As an enzymatic process, it is considered a green chemistry approach, minimizing waste and environmental impact.[6]
A common substrate for this transformation is N-Boc-3-piperidone, which, upon amination and subsequent deprotection, yields (R)-3-aminopiperidine.[1][2]
Asymmetric Hydrogenation of Pyridine Derivatives
Another powerful strategy involves the asymmetric hydrogenation of a suitably substituted pyridine ring. This method can establish the stereocenter on the piperidine ring with high efficiency. One approach utilizes a chiral auxiliary attached to the pyridine ring to direct the hydrogenation from a specific face.
This methodology offers the potential for high stereocontrol and can be applied to a range of substituted pyridines.
Classical Resolution of Racemic 3-Aminopiperidine
Prior to the widespread adoption of asymmetric synthesis, classical resolution of racemic 3-aminopiperidine was a common method. This technique involves the use of a chiral resolving agent, such as a chiral acid (e.g., D-tartaric acid), to form diastereomeric salts with the racemic amine.[7] These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.
While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, with the other half being an undesired isomer that may need to be discarded or racemized and recycled, adding to the cost and waste of the process.[7]
Final Assembly: Synthesis of (R)-2-(3-Aminopiperidin-1-yl)benzonitrile
Once the chiral (R)-3-aminopiperidine intermediate is secured, the final step involves its coupling with a suitable benzonitrile electrophile. The most common approach is a nucleophilic substitution reaction, typically an N-alkylation, with a 2-(halomethyl)benzonitrile, such as 2-(bromomethyl)benzonitrile.[8][9]
The secondary amine of the piperidine ring is more nucleophilic than the primary amino group and will selectively attack the benzylic halide, displacing the bromide and forming the C-N bond to yield the target molecule.[10]
Experimental Protocols
The following protocols are representative examples and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of (R)-3-Amino-1-Boc-piperidine via Enzymatic Transamination
This protocol is based on the general principles of biocatalytic transamination.[2]
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, suspend N-Boc-3-piperidone in the buffer solution.
-
Add the immobilized ω-transaminase, isopropylamine, and PLP.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-amino-1-Boc-piperidine.
-
Purify the crude product by column chromatography on silica gel to obtain the highly pure desired product.
| Parameter | Value | Reference |
| Substrate | N-Boc-3-piperidone | [2] |
| Enzyme | Immobilized ω-transaminase | [2] |
| Amine Donor | Isopropylamine | [2] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [2] |
| Typical ee | >99% | [1] |
Deprotection of (R)-3-Amino-1-Boc-piperidine
Materials:
-
(R)-3-Amino-1-Boc-piperidine
-
Ethanol
-
Acetyl chloride or Hydrochloric acid in a suitable solvent
Procedure:
-
Dissolve (R)-3-amino-1-Boc-piperidine in ethanol at 0 °C.[1]
-
Slowly add a solution of acetyl chloride in ethanol (or a solution of HCl in a suitable solvent).[1]
-
Stir the reaction mixture at room temperature. The precipitation of a white solid indicates the formation of the dihydrochloride salt.[1]
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[1]
Synthesis of (R)-2-(3-Aminopiperidin-1-yl)benzonitrile
This protocol is adapted from procedures for the synthesis of Alogliptin, which involves a similar coupling reaction.[8][11]
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
2-(Bromomethyl)benzonitrile
-
A suitable base (e.g., Potassium carbonate, Sodium bicarbonate)[3][11]
Procedure:
-
To a reaction flask, add (R)-3-aminopiperidine dihydrochloride, the base, and the solvent.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 70-85 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.[3]
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude (R)-2-(3-aminopiperidin-1-yl)benzonitrile can be purified by column chromatography or by forming a suitable salt to achieve the desired purity.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
| (R)-3-Aminopiperidine dihydrochloride | 2-(Bromomethyl)benzonitrile | Potassium carbonate | Acetonitrile | 70-75 °C | [3] |
| (R)-3-Aminopiperidine dihydrochloride | 2-(Bromomethyl)benzonitrile | Sodium carbonate | Isopropyl alcohol | 65-70 °C | [9] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described in this guide.
Caption: Key strategies for the synthesis of the (R)-3-aminopiperidine core.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2015092739A1 - Process for preparation of alogliptin - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Process For The Preparation Of Alogliptin Benzoate [quickcompany.in]
- 11. veeprho.com [veeprho.com]
An In-Depth Technical Guide to the Enantioselective Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile
A Senior Application Scientist's Perspective on Navigating the Synthetic Landscape for a Key Pharmaceutical Intermediate
Foreword: The Significance of Chiral Amines in Modern Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is paramount in medicinal chemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is, therefore, a critical endeavor in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects. The chiral amine, 2-(3-aminopiperidin-1-yl)benzonitrile, particularly the (R)-enantiomer, is a vital building block in the synthesis of several modern pharmaceuticals. Notably, it is a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like Trelagliptin and Alogliptin, which are used in the management of type 2 diabetes.[1][2][3] This guide provides a comprehensive overview of the strategies and methodologies for the enantioselective synthesis of this crucial intermediate, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 2-(3-aminopiperidin-1-yl)benzonitrile reveals two primary disconnection points, leading to several strategic approaches for its enantioselective synthesis.
Figure 1: Retrosynthetic analysis of 2-(3-aminopiperidin-1-yl)benzonitrile.
Strategy A focuses on the coupling of an enantiopure 3-aminopiperidine derivative with a suitable benzonitrile synthon. This approach necessitates a reliable source of the chiral amine. Strategy B involves the asymmetric synthesis of the chiral 3-aminopiperidine core from a prochiral precursor, followed by the introduction of the benzonitrile moiety. The choice between these strategies often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Asymmetric Synthesis of the Chiral 3-Aminopiperidine Core: A Comparative Analysis
The enantioselective synthesis of 3-aminopiperidine is the cornerstone of producing the target molecule with high optical purity. Several methods have been developed, each with its own set of advantages and challenges.
Biocatalytic Asymmetric Amination
The use of enzymes, particularly transaminases, has emerged as a powerful and sustainable method for the synthesis of chiral amines.[4][5] This approach offers high enantioselectivity and operates under mild reaction conditions.
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of transaminase is critical and is often determined through screening of commercially available enzyme panels. The enzyme must accept the prochiral ketone, N-Boc-3-piperidone, as a substrate and exhibit high stereoselectivity for the desired enantiomer.
-
Amine Donor: Isopropylamine is a commonly used amine donor as its co-product, acetone, is volatile and can be easily removed, driving the reaction equilibrium towards product formation.
-
Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases and must be included in the reaction mixture.
-
Immobilization: Immobilizing the enzyme on a solid support facilitates its recovery and reuse, making the process more cost-effective and suitable for industrial applications.[4]
Figure 2: Workflow for the biocatalytic synthesis of enantiopure 3-amino-1-Boc-piperidine.[4]
Experimental Protocol: Biocatalytic Synthesis of (R)-3-Amino-1-Boc-piperidine [4][6]
-
Reaction Setup: In a suitable reaction vessel, suspend N-Boc-3-piperidone (1 equivalent) in a buffered aqueous solution (e.g., triethanolamine buffer, pH 7.5).
-
Reagent Addition: Add isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP) cofactor.
-
Enzyme Addition: Introduce the immobilized ω-transaminase.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 24 hours).
-
Workup and Purification: After the reaction is complete, filter to remove the immobilized enzyme. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (R)-3-amino-1-Boc-piperidine.
Synthesis from the Chiral Pool: L-Glutamic Acid
Another effective strategy involves utilizing a readily available and inexpensive chiral starting material, such as L-glutamic acid. This approach leverages the inherent chirality of the starting material to construct the desired enantiomer of the 3-aminopiperidine ring.
Causality Behind Experimental Choices:
-
Starting Material: L-glutamic acid provides a cost-effective and enantiopure source of the chiral center.
-
Protecting Groups: The use of a Boc (tert-butoxycarbonyl) group for the amine and esterification of the carboxylic acids allows for selective transformations at different positions of the molecule.
-
Cyclization Strategy: The key step involves the conversion of a diol intermediate to a ditosylate, followed by cyclization with a suitable amine to form the piperidine ring.
Figure 3: Synthetic pathway from L-glutamic acid to enantiopure 3-(N-Boc amino) piperidine derivatives.
Data Presentation: Comparison of Asymmetric Synthesis Methods
| Method | Starting Material | Key Reagent/Catalyst | Advantages | Disadvantages |
| Biocatalytic Amination | N-Boc-3-piperidone | ω-Transaminase | High enantioselectivity, mild conditions, environmentally friendly.[4][5] | Requires enzyme screening and optimization. |
| Chiral Pool Synthesis | L-Glutamic Acid | - | Inexpensive starting material, well-established chemistry. | Multi-step synthesis, may have lower overall yield. |
| Asymmetric Hydrogenation | Pyridinium salt | Chiral Rhodium or Iridium catalyst | High turnover numbers, can be highly enantioselective.[6] | Requires high-pressure equipment, catalyst can be sensitive to poisoning.[6] |
Coupling of the Chiral Amine with the Benzonitrile Moiety
Once the enantiopure 3-aminopiperidine is obtained, the final step involves its coupling with a suitable benzonitrile synthon. The most common approach is a nucleophilic substitution reaction.
Causality Behind Experimental Choices:
-
Electrophile: 2-(Bromomethyl)-4-fluorobenzonitrile is a frequently used electrophile.[1][2] The bromo group is a good leaving group, facilitating the nucleophilic substitution.
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction.[7][8]
-
Solvent: A polar aprotic solvent, such as N-methylpyrrolidone (NMP) or isopropanol, is typically employed to dissolve the reactants and facilitate the reaction.[2][7]
-
Protecting Groups: The synthesis can be performed with either protected (e.g., N-Boc) or unprotected (R)-3-aminopiperidine.[1][9] Using the unprotected amine can simplify the overall process by avoiding deprotection steps, but may require careful control of reaction conditions to avoid side reactions.[9]
Figure 4: Final coupling step to form the target molecule.
Experimental Protocol: Synthesis of Trelagliptin Intermediate [2][8]
-
Reactant Preparation: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (the benzonitrile synthon for Trelagliptin) in a suitable solvent like NMP, add potassium carbonate.
-
Amine Addition: Add (R)-3-aminopiperidine hydrochloride to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-70°C) and stir until the reaction is complete, as monitored by HPLC.
-
Workup and Purification: After completion, the reaction mixture is cooled, and the product is isolated, often by precipitation upon the addition of water, followed by filtration and washing. The crude product can be further purified by recrystallization.
Analytical Characterization and Quality Control
Ensuring the chemical and enantiomeric purity of the final product is critical. A combination of analytical techniques is employed for this purpose.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of the final product and for monitoring the progress of the reaction.
-
Enantiomeric Purity: Chiral HPLC or chiral Gas Chromatography (GC) is essential for determining the enantiomeric excess (ee) of the product, confirming the success of the enantioselective synthesis.[6]
Conclusion and Future Perspectives
The enantioselective synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile is a well-established yet continuously evolving field. While traditional methods relying on chiral pool starting materials remain viable, the advent of biocatalysis has introduced a highly efficient, selective, and sustainable alternative. Future research will likely focus on the discovery of novel and more robust enzymes with broader substrate scopes and improved process efficiency. Additionally, the development of new catalytic systems for asymmetric hydrogenation and other transformations will continue to provide valuable tools for the synthesis of this and other important chiral pharmaceutical intermediates. The choice of the optimal synthetic route will always be a balance of factors including cost, scalability, and the specific requirements of the final drug product.
References
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. Available at: [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]
-
Synthesis process of trelagliptin succinate. Eureka | Patsnap. Available at: [Link]
-
Synthesis of Trelagliptin Succinate. Figshare. Available at: [Link]
- A process for preparation of trelagliptin succinate. Google Patents.
-
(R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride. Pharmaffiliates. Available at: [Link]
- Use of 2-6(3-amino-piperidin-1-yl). Google Patents.
-
2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. PubChem. Available at: [Link]
-
2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate. PharmaCompass.com. Available at: [Link]
-
Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry. Available at: [Link]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
-
Asymmetric synthesis and evaluation of the enantiopurity of (S)-and (R). ResearchGate. Available at: [Link]
-
Asymmetric synthetic methodology in group-assisted purification (GAP) chemistry and multi-layer 3D folding chirality. TTU DSpace Repository. Available at: [Link]
-
Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst. PubMed. Available at: [Link]
-
Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. MDPI. Available at: [Link]
-
Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. Available at: [Link]
-
Recent total synthesis of natural products leveraging a strategy of enamide cyclization. RSC. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. PubMed. Available at: [Link]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2014128139A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis process of trelagliptin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP3083580A1 - A process for preparation of trelagliptin succinate - Google Patents [patents.google.com]
- 9. figshare.com [figshare.com]
A Technical Guide to the Spectroscopic Characterization of 2-(3-aminopiperidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
The compound 2-(3-aminopiperidin-1-yl)benzonitrile is a heterocyclic molecule featuring a benzonitrile moiety linked to a 3-aminopiperidine ring. Its structural components are present in various pharmaceutically active agents, making it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of aromatic and aliphatic domains, a nitrile group, and primary/tertiary amine functionalities provides a rich landscape for spectroscopic analysis.
Accurate structural confirmation is the bedrock of chemical research and drug development. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological activity and safety profiles. This guide addresses the critical need for a reliable spectroscopic reference for this compound.
Molecular Structure:
Caption: Structure of 2-(3-aminopiperidin-1-yl)benzonitrile.
Mass Spectrometry (MS) Analysis: Predicting the Molecular Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a synthesized compound. For a molecule like 2-(3-aminopiperidin-1-yl)benzonitrile, electrospray ionization (ESI) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms, which are readily protonated.
Core Principle: ESI generates gas-phase ions from a liquid solution, allowing for the analysis of polar molecules. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, can determine the exact mass with high precision, enabling the confirmation of the elemental formula.[1]
Predicted Mass and Isotopic Pattern
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₅N₃ | Derived from the molecular structure. |
| Molecular Weight | 201.27 g/mol | Sum of the average atomic masses. |
| Monoisotopic Mass | 201.12660 Da | Sum of the masses of the most abundant isotopes. This is the mass observed in HRMS. |
| Primary Ion (ESI+) | [M+H]⁺ | Protonation of the basic amine groups. |
| Predicted m/z | 202.13387 | Monoisotopic mass of the protonated molecule (C₁₂H₁₆N₃⁺). |
Predicted Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion ([M+H]⁺). The fragmentation pattern is a unique signature of the molecule.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).
-
Scan Range: m/z 100-500.
-
Resolution: >10,000 (for HRMS).
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum can be divided into two main regions: the aromatic region (benzonitrile) and the aliphatic region (aminopiperidine).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.7 | m | 2H | Ar-H | Protons on the benzonitrile ring ortho and para to the nitrile group are deshielded. Data for benzonitrile shows signals around 7.5-7.8 ppm.[2] |
| ~ 7.3 - 7.5 | m | 2H | Ar-H | Protons on the benzonitrile ring meta to the nitrile group. |
| ~ 3.6 - 3.8 | m | 2H | Piperidine-H (Axial/Eq at C2, C6) | Protons on carbons adjacent to the nitrogen attached to the aromatic ring are deshielded. |
| ~ 3.0 - 3.2 | m | 1H | Piperidine-H (at C3) | Proton on the carbon bearing the amino group. |
| ~ 2.8 - 3.0 | m | 2H | Piperidine-H (Axial/Eq at C2, C6) | Protons on carbons adjacent to the nitrogen attached to the aromatic ring. |
| ~ 1.8 - 2.1 | m | 2H | Piperidine-H (at C4, C5) | Aliphatic protons on the piperidine ring. |
| ~ 1.5 - 1.8 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet; chemical shift can vary with concentration and solvent. |
| ~ 1.4 - 1.7 | m | 2H | Piperidine-H (at C4, C5) | Aliphatic protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C -N (Aromatic) | Quaternary aromatic carbon attached to the piperidine nitrogen. |
| ~ 133 - 135 | Ar-C H | Aromatic CH carbons. Benzonitrile shows signals in this region.[2][3] |
| ~ 118 | -C ≡N | Nitrile carbon signal.[3] |
| ~ 115 - 125 | Ar-C H | Aromatic CH carbons. |
| ~ 112 | C -C≡N (Aromatic) | Quaternary aromatic carbon attached to the nitrile group.[3] |
| ~ 50 - 55 | Piperidine-C (C2, C6) | Carbons adjacent to the tertiary nitrogen. |
| ~ 45 - 50 | Piperidine-C (C3) | Carbon bearing the amino group. |
| ~ 25 - 35 | Piperidine-C (C4, C5) | Remaining aliphatic carbons in the piperidine ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter if necessary to remove any particulate matter.
-
Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
Standard 1D ¹H spectrum.
-
Standard 1D ¹³C spectrum (proton-decoupled).
-
2D Correlation Spectroscopy (COSY): To establish ¹H-¹H spin-spin coupling networks, confirming proton connectivity within the piperidine ring and the aromatic system.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.
-
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Caption: Workflow for unambiguous structure elucidation using NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Core Principle: Different chemical bonds absorb infrared radiation at specific frequencies, causing the bonds to vibrate. A plot of absorbance or transmittance versus wavenumber (cm⁻¹) provides a spectrum with characteristic absorption bands.[4]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Typically appears as a doublet (symmetric and asymmetric stretching).[4] |
| 3000 - 3100 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds.[5] |
| 2850 - 3000 | C-H stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the piperidine ring.[5] |
| ~ 2220 - 2240 | C≡N stretch | Nitrile | A sharp, strong absorption band characteristic of the nitrile group.[5][6] |
| 1580 - 1620 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1450 - 1500 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Conclusion
The structural elucidation of 2-(3-aminopiperidin-1-yl)benzonitrile requires a multi-faceted spectroscopic approach. This guide provides a predictive framework for the expected MS, NMR, and IR data, grounded in established chemical principles and data from analogous structures. By following the detailed experimental protocols, researchers can generate high-quality data. The ultimate confirmation of the structure is achieved by comparing the empirically acquired spectra with these predictions. The synergistic use of these techniques—confirming molecular weight by MS, atomic connectivity by NMR, and the presence of key functional groups by IR—provides a self-validating system for the unambiguous characterization of this important chemical entity.
References
-
ChemBK. 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile. Available from: [Link]
-
Pharmaffiliates. 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile. CAS NO: 1249969-60-5. Available from: [Link]
-
Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Universidade Federal da Paraíba. Available from: [Link]
-
PubChem. 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride. CID 44590827. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
PubChem. 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile. CID 167993650. Available from: [Link]
-
PubChem. 2-{[8-(3-aminopiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}benzonitrile. CID 9800721. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available from: [Link]
-
Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry. Available from: [Link]
-
University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Available from: [Link]
-
NIST WebBook. Benzonitrile - Condensed Phase Spectrum. Available from: [Link]
-
PubChem. 2-({8-[(3r)-3-aminopiperidin-1-yl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl}methyl)benzonitrile. Available from: [Link]
-
GNPS Library. Spectrum CCMSLIB00012112951. Available from: [Link]
-
Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available from: [Link]
-
ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Available from: [Link]
-
DTU National Food Institute. Exact Mass Pesticide Database for use by LC-HRMS Report 6. Available from: [Link]
-
Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. Available from: [Link]
-
NIST WebBook. Benzonitrile - Mass spectrum (electron ionization). Available from: [Link]
-
PubChem. 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile. Available from: [Link]
-
SpectraBase. Benzonitrile - Optional[FTIR] - Spectrum. Available from: [Link]
-
MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. Available from: [Link]
Sources
Technical Analysis: Structural Elucidation of 2-(3-aminopiperidin-1-yl)benzonitrile via NMR Spectroscopy
Executive Summary & Pharmacophore Context
The compound 2-(3-aminopiperidin-1-yl)benzonitrile represents a critical scaffold in medicinal chemistry, specifically serving as the core "warhead" for the synthesis of Alogliptin (Nesina) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management.[1]
For drug development professionals, the structural integrity of this intermediate is non-negotiable. The ortho-positioning of the bulky 3-aminopiperidine group relative to the cyano group introduces specific steric and electronic effects (resonance donation vs. inductive withdrawal) that are distinctly observable in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
This guide moves beyond basic peak listing. It provides a causal analysis of the spectral features, focusing on the diastereotopicity induced by the C3-chiral center of the piperidine ring and the electronic push-pull nature of the aromatic system.
Structural Analysis & Spin Systems
Before acquisition, we must define the magnetic environment. The molecule consists of two distinct spin systems that do not couple to each other (separated by the quaternary nitrogen):
-
The Aromatic ABCD System: A 1,2-disubstituted benzene ring. The Cyano group (EWG) at position 1 and the Piperidinyl nitrogen (EDG) at position 2 create a strong electronic gradient.
-
The Aliphatic Chiral System: The 3-aminopiperidine moiety contains a chiral center at C3.
-
Critical Insight: Because C3 is chiral, the protons on the adjacent methylenes (C2, C4) and even the distal C6 are diastereotopic . They will not appear as simple triplets or doublets; they will manifest as complex ABX or ABXY multiplets.
-
Visualization: Structural Logic & Coupling Networks[1]
Caption: Figure 1. Causal relationship between structural moieties and observed NMR phenomena. Note the opposing electronic effects on the aromatic ring and the chirality-induced splitting in the aliphatic chain.
Experimental Protocol
To ensure reproducibility and minimize aggregation effects common with free amines, the following protocol is standardized.
Sample Preparation[1]
-
Solvent: DMSO-d6 is preferred over CDCl3.[1]
-
Reasoning: DMSO-d6 ensures solubility of the polar amine and minimizes the broadening of the -NH2 protons (if observable) by slowing chemical exchange.[1] It also separates the aromatic peaks better than chloroform for this specific scaffold.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]
Acquisition Parameters (400 MHz or higher)
-
1H NMR: 30° pulse angle, 16 scans, D1 relaxation delay ≥ 2.0s (essential for accurate integration of aromatic protons).
-
13C NMR: Power-gated decoupling, 512-1024 scans.
-
2D Experiments: COSY (essential for aliphatic chain walking) and HSQC (essential for assigning the diastereotopic C2/C6 protons).
1H NMR Detailed Assignment
Chemical Shift Reference: DMSO-d6 (2.50 ppm)[1]
A. The Aromatic Region (6.9 – 7.7 ppm)
The interaction between the nitrile (CN) and the amine (N-R2) creates a distinct pattern.[1]
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-6 | 7.60 – 7.65 | dd (doublet of doublets) | 1H | Ortho to CN. The nitrile group is electron-withdrawing (anisotropy + induction), significantly deshielding this proton.[1] |
| H-4 | 7.45 – 7.52 | td (triplet of doublets) | 1H | Para to N. Experiencing some resonance shielding from N, but less than ortho.[1] |
| H-3 | 7.05 – 7.12 | d (doublet) | 1H | Ortho to N-Piperidine. The lone pair on the piperidine nitrogen donates density into the ring, shielding this proton significantly.[1] |
| H-5 | 6.95 – 7.02 | td (triplet of doublets) | 1H | Meta to CN. The most shielded proton due to combined resonance effects.[1] |
B. The Aliphatic Region (1.2 – 3.6 ppm)
Note: Due to the C3 chiral center, methylene protons are non-equivalent (diastereotopic).
| Position | Shift (δ, ppm) | Multiplicity | Assignment Logic |
| H-2 (a,b) | 3.40 – 3.60 | Multiplet (ABX) | N-CH2 (Chiral side). Adjacent to both the aromatic-N and the chiral C3.[1] These appear as two distinct complex signals or a broad overlapping multiplet. |
| H-6 (a,b) | 2.90 – 3.10 | Multiplet | N-CH2 (Distal). Deshielded by the nitrogen but less sterically crowded than H-2.[1] |
| H-3 | 2.80 – 2.95 | Multiplet | Methine (CH-NH2). The chiral center itself.[1] |
| NH2 | 1.5 – 2.5 | Broad Singlet | Amine. Highly variable. In dry DMSO, may appear as a sharp peak; in wet solvent, it exchanges and disappears. |
| H-4, H-5 | 1.20 – 1.90 | Complex Multiplets | Ring CH2s. H-4 and H-5 protons overlap significantly.[1] Requires COSY to resolve. |
13C NMR Detailed Assignment
Chemical Shift Reference: DMSO-d6 (39.5 ppm)[1]
The 13C spectrum is the definitive confirmation of the carbon skeleton count.
| Carbon Type | Shift (δ, ppm) | Key Feature |
| C-N (Ar) | ~155.0 | Quaternary. Deshielded by the piperidine nitrogen.[1] Low intensity. |
| C-H (Ar) | 134.0, 133.0 | Aromatic CH. Corresponds to C6 and C4. |
| CN (Nitrile) | 118.5 | Nitrile Carbon. Characteristic region for aryl nitriles. |
| C-H (Ar) | 119.0, 118.0 | Aromatic CH. Corresponds to C3 and C5. |
| C-CN (Ar) | ~105.0 | Quaternary. Shielded relative to typical aromatics due to ortho-amino donation?[1] No, usually shielded by the resonance of the ortho-amine pushing density onto this carbon. |
| Piperidine C2 | ~56.0 | N-CH2. Next to chiral center.[1] |
| Piperidine C6 | ~52.0 | N-CH2. Distal.[1] |
| Piperidine C3 | ~48.0 | CH-NH2. The chiral carbon.[1] |
| Piperidine C4/5 | 23.0 – 32.0 | CH2. The "bottom" of the chair conformation. |
Analytical Workflow & Quality Control
When synthesizing this intermediate for Alogliptin, the primary impurity is the starting material (2-fluorobenzonitrile or 2-chlorobenzonitrile ) or the unreacted 3-aminopiperidine .[1]
Impurity Tracking via NMR[1]
-
2-Fluorobenzonitrile: Look for the absence of the aliphatic region and a distinct change in aromatic splitting (19F-1H coupling will cause additional splitting in the starting material).
-
Residual Solvent: Common synthesis solvents like DMF (2.73, 2.89, 7.95 ppm in DMSO) or Toluene (2.3, 7.1-7.2 ppm) must be quantified.
Decision Logic for Researchers
Caption: Figure 2. QC Decision Tree for NMR validation of the intermediate. Integral analysis is critical for purity assessment.
References
-
Takeda Pharmaceutical Company. (2005). Process for the preparation of alogliptin.[2][3] US Patent 8,841,447 B2. Retrieved from .
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44590827, Alogliptin Intermediate. Retrieved from .[1]
-
Reich, H. J. (2023). WinPLT: NMR Chemical Shift Prediction and Diastereotopicity. University of Wisconsin-Madison.[1] Retrieved from .[1]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
Sources
- 1. 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride | C18H22ClN5O2 | CID 44590827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
"physicochemical properties of 2-(3-aminopiperidin-1-yl)benzonitrile"
An In-depth Technical Guide to the Physicochemical Characterization of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile
Introduction: Defining the Molecule and Its Context
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile . It is critical to note that the nomenclature for this molecule can be ambiguous. This document will focus on the structure containing a methylene bridge between the benzonitrile and piperidine rings, a key intermediate in the synthesis of pharmacologically active compounds.
Compound Identification and Core Data
Accurate identification is the foundation of any chemical analysis. The subject of this guide is unequivocally identified by the following parameters.
| Parameter | Value | Source |
| IUPAC Name | 2-((3-aminopiperidin-1-yl)methyl)benzonitrile | - |
| CAS Number | 1249969-60-5 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Chemical Structure | ![]() | - |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value dictates the extent of a molecule's ionization at a given pH. For a molecule like 2-((3-aminopiperidin-1-yl)methyl)benzonitrile, which possesses two basic nitrogen centers (the secondary amine in the piperidine ring and the primary amine substituent), understanding its pKa values is crucial. These values govern its aqueous solubility, membrane permeability, and receptor binding interactions. An ion which loses a proton becomes de-ionized, and thus a high pKa value for the conjugate acid form (HB+) denotes good aqueous solubility.[2]
Authoritative Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining pKa values in the 2-12 range.[2] It relies on monitoring pH changes as a function of the volume of a titrant (an acid or base) added to the sample solution. The inflection point of the resulting sigmoid curve corresponds to the pKa.[3]
-
Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal (<1-2%) and consistent, as it can slightly alter the apparent pKa.
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) that bracket the expected pKa range.
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl, since the compound is basic). Use a magnetic stirrer for gentle, continuous mixing.
-
Data Acquisition: Begin recording the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is visible as a sharp change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peak of the derivative plot indicates the equivalence point.
Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity is a critical physicochemical property that influences a drug's pharmacokinetics and pharmacodynamics.[4] It is typically expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between a nonpolar phase (commonly n-octanol) and an aqueous phase.[4] A LogP value provides insight into how readily a compound will cross lipidic barriers like cell membranes.
Authoritative Experimental Protocol: The Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[4] It is most accurate for compounds with LogP values in the range of -2 to 4.[4]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the analyte in the n-octanol phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer (e.g., a 1:1 ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the analyte to reach partitioning equilibrium. Centrifugation is then required to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of the analyte in one or both phases using a validated analytical method (e.g., HPLC-UV). It is crucial to use a calibration curve prepared in the corresponding solvent matrix.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
-
P = [Analyte]octanol / [Analyte]aqueous
-
LogP = log₁₀(P)
-
Workflow for the gold-standard shake-flask LogP method.
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is the measure of a compound's ability to dissolve in water, a fundamental requirement for absorption in the gastrointestinal tract.[5] It is crucial to distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (often measured in high-throughput screens).[5][6] For definitive characterization, determining the thermodynamic solubility is essential.
Authoritative Experimental Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility by allowing an excess of the solid compound to reach equilibrium with the aqueous solvent over time.[5]
-
System Setup: Add an excess amount of the solid compound (enough to ensure a saturated solution with undissolved solid remaining) to a glass vial containing the aqueous medium of interest (e.g., deionized water, or buffers at various pH values to assess pH-solubility profile).[7]
-
Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[7] The system should be agitated for a sufficient period to reach equilibrium. This can take 24-72 hours, and it is validated by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[7]
-
Sample Preparation: After equilibration, allow the vials to stand so that the excess solid can settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot immediately using a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. Alternatively, high-speed centrifugation can be used.
-
Quantification: Dilute the clear filtrate with a suitable solvent to prevent precipitation and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
-
Solid-State Analysis: It is considered best practice to analyze the remaining solid material (e.g., by XRPD or DSC) to confirm that the compound has not converted to a different polymorphic or hydrated form during the experiment, as this would affect the solubility value.[6]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scispace.com [scispace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
Structural Biology and Crystallography of 2-(3-Aminopiperidin-1-yl)benzonitrile Derivatives: A Technical Guide to DPP-4 Inhibition
Executive Summary
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold represents a masterclass in structure-based drug design (SBDD). Serving as the core pharmacophore for highly selective dipeptidyl peptidase-4 (DPP-4) inhibitors—most notably Alogliptin and its fluorinated analog, Trelagliptin—this chemical moiety achieves exceptional potency in the management of Type 2 Diabetes Mellitus (T2DM) 1[1]. This whitepaper dissects the crystallographic architecture of these derivatives bound to DPP-4, elucidates the causality behind their binding kinetics, and provides a self-validating framework for their co-crystallization.
Mechanistic Causality: The Incretin Pathway
DPP-4 is a ubiquitous transmembrane glycoprotein and serine protease responsible for the rapid degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) 2[2]. By cleaving these hormones at the penultimate proline or alanine residue, DPP-4 inactivates them, curtailing their insulinotropic effects 3[3]. Inhibitors utilizing the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold competitively and non-covalently occlude the DPP-4 active site. This inhibition extends the half-life of GLP-1, thereby enhancing glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release[2].
Fig 1: Mechanistic pathway of DPP-4 inhibition by 2-(3-aminopiperidin-1-yl)benzonitrile derivatives.
Structural Biology of the DPP-4 Binding Pocket
High-resolution X-ray crystallography (e.g., PDB IDs: 3G0B, 2ONC) reveals that DPP-4 functions as a homodimer, with each monomer comprising a catalytic α/β-hydrolase domain and an eight-bladed β-propeller domain 4[4]. The active site, containing the catalytic triad (Ser630, Asp708, His740), resides at the interface of these domains[3].
The 2-(3-aminopiperidin-1-yl)benzonitrile derivatives bind via a highly optimized dual-anchor mechanism:
-
The S1 Subsite (Hydrophobic Anchor): The S1 pocket is a highly hydrophobic cavity lined by residues such as Tyr631, Tyr662, Tyr666, Val656, and Trp659 5[5]. The cyanobenzyl group of the scaffold inserts deeply into this pocket[2]. The cyano group is critical; it engages in a strong dipole interaction with the protein backbone, anchoring the aromatic ring to facilitate optimal π-π stacking with the surrounding tyrosine residues[4].
-
The S2 Subsite (Electrostatic Anchor): The 3-aminopiperidine ring extends into the S2 pocket, which is characterized by the presence of acidic residues[4]. The primary amine of the piperidine ring is the most critical pharmacophoric feature for target selectivity. It forms indispensable salt bridges and hydrogen bonds with Glu205 and Glu206[5].
-
Catalytic Triad Occlusion: Unlike substrate-like inhibitors (e.g., Diprotin A), the benzonitrile derivatives do not interact directly with the catalytic serine. Instead, they physically block the active site. In the Alogliptin-bound state (PDB: 3G0B), the side chain of Ser630 is conformationally rotated away from the inhibitor, completely preventing substrate access and catalytic turnover[2].
Structure-Activity Relationship (SAR) & Binding Kinetics
The evolution from Alogliptin to Trelagliptin perfectly illustrates the power of crystallographic causality. Trelagliptin (SYR-472) is a fluorinated derivative of Alogliptin 6[6].
Causality of Fluorination: The strategic substitution of a fluorine atom on the cyanobenzyl ring enhances the hydrophobic packing within the S1 pocket and introduces potential halogen bonding[6]. This single atomic modification dramatically alters the binding kinetics. While Alogliptin has a dissociation half-life of approximately 29 minutes, the fluorine in Trelagliptin slows the dissociation rate by roughly 8-fold, extending target residence time to several hours[6]. This kinetic shift translates to a 4- to 12-fold increase in in vitro potency and enables a once-weekly clinical dosing regimen, compared to Alogliptin's daily requirement[6].
Table 1: Comparative Quantitative Data of Key Derivatives
| Compound | PDB ID | Key Scaffold Modification | IC50 (nM) | Dissociation Half-Life | Clinical Dosing |
| Alogliptin | 3G0B / 2ONC | Base 2-(3-aminopiperidin-1-yl)benzonitrile | ~10 nM | ~29 min | Daily |
| Trelagliptin | N/A (SYR-472) | Fluorinated cyanobenzyl group | ~2.5 nM | > 3 hours | Once-Weekly |
Self-Validating Experimental Workflow: Co-Crystallization Protocol
To achieve high-resolution structural data (typically 2.10 Å – 2.55 Å) for SBDD, the following self-validating protocol is engineered for the co-crystallization of DPP-4 with benzonitrile derivatives[1].
Fig 2: Self-validating experimental workflow for the co-crystallization of DPP-4 with inhibitors.
Step-by-Step Methodology:
Step 1. Recombinant Expression (Sf9 Insect Cells)
-
Protocol: Express human DPP-4 (residues 39-766, lacking the transmembrane domain) using a baculovirus expression system in Sf9 insect cells[1].
-
Causality: DPP-4 is a highly glycosylated protein[3]. Prokaryotic systems (e.g., E. coli) lack the eukaryotic post-translational modification machinery, leading to misfolding and aggregation. Sf9 cells ensure proper glycosylation necessary for homodimerization and structural integrity.
Step 2. Purification & Quality Control (Self-Validation)
-
Protocol: Purify the secreted protein from the culture medium using Ni-NTA affinity chromatography (via an engineered C-terminal His-tag), followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.
-
Validation Check: Prior to crystallization, analyze the SEC peak fractions using Dynamic Light Scattering (DLS). Do not proceed unless the polydispersity index (PDI) is < 0.15, confirming a uniformly monodisperse dimeric population. Aggregated protein will universally fail to form diffraction-quality crystals.
Step 3. Ligand Co-Incubation
-
Protocol: Concentrate the monodisperse DPP-4 to 10 mg/mL in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM NaCl. Add the 2-(3-aminopiperidin-1-yl)benzonitrile derivative at a 5-fold molar excess. Incubate on ice for 2 hours.
-
Causality: Based on Le Chatelier's principle, a 5-fold molar excess drives the equilibrium entirely toward the enzyme-inhibitor complex, ensuring 100% occupancy in the resulting crystal lattice without causing solvent toxicity (assuming the ligand is dissolved in minimal DMSO).
Step 4. Hanging-Drop Vapor Diffusion
-
Protocol: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15-20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 6.5). Seal over the reservoir well.
-
Causality: The hanging-drop method allows for slow, controlled vapor equilibration. As water leaves the drop, the concentrations of both protein and precipitant rise gradually, gently crossing the solubility curve into the nucleation zone, which is critical for growing large, single crystals.
Step 5. X-Ray Diffraction & Refinement
-
Protocol: Harvest crystals, cryoprotect in reservoir solution supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source. Solve the phase problem using Molecular Replacement (MR) with an apo-DPP-4 model (e.g., PDB: 1X70 chain A) 7[7].
References
-
2ONC: Crystal structure of human DPP-4 - RCSB PDB Source: RCSB Protein Data Bank URL:[Link]
-
Alogliptin - Diabetes Mellitus - PDB-101 Source: RCSB Protein Data Bank URL:[Link]
-
Pharmacological and Clinical Studies of Medicinal Plants That Inhibit Dipeptidyl Peptidase-IV Source: Dove Medical Press URL:[Link]
-
Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions Source: Taylor & Francis URL:[Link]
-
Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Source: MDPI URL:[Link]
-
Comparison of x-ray crystal structures of inhibitors bound to DPP-4 Source: ResearchGate / PLoS One URL:[Link]
-
Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches Source: MDPI URL:[Link]
Sources
Introduction: Deconstructing the Synthesis of a Key DPP-4 Inhibitor
An In-Depth Technical Guide to the Core Intermediates in Alogliptin Synthesis
Alogliptin, 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones like GLP-1 and GIP, alogliptin enhances glucose-dependent insulin secretion and helps maintain glycemic control.[2] The efficacy and safety of this therapeutic agent are intrinsically linked to the precision of its chemical synthesis, which hinges on the quality and control of its key molecular precursors.
This guide provides a detailed examination of the critical intermediates involved in the most prevalent and industrially scalable synthetic routes to alogliptin. While the topic compound "2-(3-aminopiperidin-1-yl)benzonitrile" represents a structural combination of two key moieties, it is more accurately classified as a process-related impurity rather than the primary intermediate.[][4] The core of alogliptin synthesis involves the strategic coupling of two distinct building blocks: a complex benzonitrile-substituted pyrimidinedione and a specific chiral aminopiperidine. We will dissect the synthesis, purification, and analytical characterization of these two pivotal components, providing the causal insights necessary for robust process development and control.
Section 1: The Benzonitrile-Pyrimidinedione Core: Synthesis and Characterization of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
The foundational scaffold of alogliptin is the intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile . This molecule provides the core uracil ring system, the benzonitrile "arm," and the reactive chlorine atom that serves as the attachment point for the chiral amine.
Synthesis Pathway: A Strategic N-Alkylation
The most common and well-documented synthesis of this intermediate begins with the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.[5][6]
Causality Behind Experimental Choices:
-
Starting Materials: 6-chloro-3-methyluracil is selected for its pre-installed methyl group at the N3 position and the crucial chlorine at the C6 position, which acts as a leaving group in the subsequent nucleophilic substitution step. 2-(bromomethyl)benzonitrile is an effective alkylating agent that introduces the benzonitrile moiety.
-
Base and Solvent System: The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the reacting ions.[5] An inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the uracil ring, activating it for nucleophilic attack on the alkyl bromide.[5][6] The choice of a mild base like K₂CO₃ over stronger alternatives (e.g., sodium hydride) can improve the safety profile and simplify the workup, making it more suitable for large-scale production.[6]
Experimental Protocol: Synthesis of the Benzonitrile Intermediate
Objective: To synthesize 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
Materials:
-
6-chloro-3-methyluracil
-
2-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Water, deionized
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add anhydrous potassium carbonate.
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture to 60-80 °C for several hours.
-
Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the precipitated solid, wash thoroughly with water to remove residual DMF and inorganic salts, and dry under vacuum to yield the desired intermediate.[5]
Purification and Analytical Characterization
The primary purification method for this intermediate is recrystallization. The crude product is typically dissolved in a suitable solvent and allowed to crystallize, which effectively removes unreacted starting materials and inorganic byproducts.
Trustworthiness through Validation: A robust analytical framework is essential to validate the identity and purity of the intermediate before its use in the final coupling step. This self-validating system ensures that downstream reactions are not compromised by impurities.
| Analytical Technique | Parameter | Typical Result/Observation | Purpose |
| HPLC-UV | Purity Assay | >99.0% | Quantifies the purity and detects process-related impurities.[7] |
| Retention Time | Varies with method; consistent for reference standard. | Confirms identity against a known standard. | |
| ¹H NMR | Chemical Shifts & Integration | Characteristic peaks for aromatic, methylene, and methyl protons. | Confirms the chemical structure and proton environment. |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | Consistent with the calculated molecular weight. | Confirms the molecular weight and elemental composition.[8] |
Section 2: The Chiral Moiety: (R)-3-Aminopiperidine – The Key to Stereospecificity
The biological activity of alogliptin is critically dependent on the stereochemistry of the 3-aminopiperidine moiety. The (R)-enantiomer is essential for the precise orientation within the active site of the DPP-4 enzyme, ensuring high-affinity binding and potent inhibition.
Synthesis & Chiral Resolution
Obtaining enantiomerically pure (R)-3-aminopiperidine is a pivotal challenge in the overall synthesis. Several strategies are employed:
-
Asymmetric Synthesis: Building the chiral center directly using stereoselective reactions, such as the asymmetric hydrogenation of a prochiral precursor.[1][9] This approach is often preferred in modern manufacturing as it avoids the loss of 50% of the material inherent in resolution.
-
Resolution of Racemic Mixtures: This classic approach involves reacting racemic 3-aminopiperidine with a chiral resolving agent, such as D-tartaric acid or a chiral cyclic phosphoric acid, to form diastereomeric salts.[10][11] These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (R)-enantiomer.
Experimental Protocol: Preparation of (R)-3-Aminopiperidine Dihydrochloride
Objective: To prepare the stable dihydrochloride salt of (R)-3-aminopiperidine from its N-Boc protected form.
Materials:
-
(R)-1-Boc-3-aminopiperidine (ee >99%)
-
Ethanol (EtOH)
-
Acetyl chloride
Procedure:
-
Dissolve (R)-1-Boc-3-aminopiperidine in ethanol at 0 °C.
-
Gradually add a solution of acetyl chloride in ethanol to the mixture. This in-situ generation of HCl ensures a controlled reaction.
-
Allow the reaction mixture to stir at room temperature. A white solid will precipitate, indicating the formation of the dihydrochloride salt and completion of the deprotection.
-
Isolate the solid product by decanting the supernatant.
-
Wash the solid with cold ethanol and dry under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[9]
Analytical Characterization: Ensuring Enantiomeric Purity
The most critical quality attribute for this intermediate is its enantiomeric excess (e.e.).
| Analytical Technique | Parameter | Typical Result/Observation | Purpose |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >99.5% | Quantifies the ratio of the (R)- to (S)-enantiomer, ensuring stereochemical purity.[1] |
Section 3: The Coupling Reaction and Impurity Control
The final step in forming the alogliptin free base is a nucleophilic aromatic substitution reaction. The primary amine of (R)-3-aminopiperidine attacks the C6 position of the pyrimidinedione ring, displacing the chloride ion.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of isopropanol and water is often used. This solvent system provides sufficient solubility for both the organic intermediate and the inorganic base and salt forms of the amine.[1][6]
-
Base: Potassium carbonate is again a common choice, serving to neutralize the HCl released from the (R)-3-aminopiperidine dihydrochloride salt and to facilitate the nucleophilic attack.[5]
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[5]
Logical Workflow for Alogliptin Synthesis
Caption: High-level synthetic workflow for Alogliptin Benzoate.
Impurity Profiling: The Role of Analytical Oversight
During synthesis, side reactions can lead to the formation of process-related impurities. These must be identified, quantified, and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[]
-
(S)-Alogliptin: The incorrect enantiomer, which can arise from impure (R)-3-aminopiperidine starting material.
-
Degradation Products: Alogliptin can degrade under acidic or alkaline stress conditions, leading to hydrolysis products.[7][8]
-
2-((3-Aminopiperidin-1-yl)methyl)benzonitrile: This impurity, closely related to the user's topic, could potentially form through side reactions involving the starting materials under certain conditions. It is a critical impurity to monitor in quality control (QC) procedures.[][4]
A robust quality control system is essential for monitoring and controlling these impurities throughout the manufacturing process.
Quality Control Workflow for Alogliptin Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 10. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Structural Design, Synthesis, and Evaluation of 2-(3-Aminopiperidin-1-yl)benzonitrile Derivatives as Selective DPP-4 Inhibitors
Executive Summary
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors represents a watershed moment in the management of Type 2 Diabetes Mellitus (T2DM). At the core of some of the most potent and highly selective non-covalent DPP-4 inhibitors—most notably Alogliptin—lies the 2-(3-aminopiperidin-1-yl)benzonitrile pharmacophore network[1]. By preventing the rapid degradation of endogenous incretin hormones like Glucagon-Like Peptide-1 (GLP-1), these derivatives enhance glucose-dependent insulin secretion[2].
This technical guide provides an in-depth analysis of the structural biology, synthesis workflows, and structure-activity relationships (SAR) of pyrimidinedione-based 2-(3-aminopiperidin-1-yl)benzonitrile derivatives. As a Senior Application Scientist, my objective is to move beyond standard protocols by detailing the causality behind molecular design choices and establishing self-validating experimental workflows for drug development professionals.
Structural Biology & Mechanistic Causality
To rationally design derivatives of this scaffold, one must understand the precise topography of the DPP-4 active site. DPP-4 is a serine protease with a highly specific binding pocket that accommodates the N-terminal dipeptide of GLP-1 (specifically cleaving after a proline or alanine residue)[2].
The 2-(3-aminopiperidin-1-yl)benzonitrile derivatives bind to DPP-4 via a non-covalent, competitive mechanism driven by two primary sub-pockets:
-
The S2 Pocket (The Aminopiperidine Anchor): The (R)-3-aminopiperidine moiety is the critical anchor. The primary amine is protonated at physiological pH and forms a highly rigid, bidentate salt bridge with the carboxylate side chains of Glu205 and Glu206 [1]. The stereochemistry here is non-negotiable; the (S)-enantiomer projects the amine away from these residues, resulting in a >100-fold loss in potency.
-
The S1 Pocket (The Benzonitrile Wedge): The S1 pocket is highly hydrophobic (lined by Tyr662, Tyr666, Val656, and Trp659) but contains polar elements near its opening. The 2-cyanobenzyl (benzonitrile) group optimally fills this hydrophobic cavity[3]. The ortho-cyano group acts as a localized dipole, forming favorable electrostatic interactions with the guanidinium group of Arg125 and the backbone amide of Ser630 [1].
-
The Pyrimidinedione Core: The central uracil-like ring acts as a rigid spacer, ensuring the perfect distance and vectorization between the S1 and S2 binding elements, while also participating in
- stacking with Tyr547 [1].
Signaling Pathway Visualization
The following diagram illustrates the causal relationship between the administration of 2-(3-aminopiperidin-1-yl)benzonitrile derivatives and the downstream stabilization of the GLP-1 incretin pathway.
Fig 1: Mechanism of action of 2-(3-aminopiperidin-1-yl)benzonitrile derivatives on GLP-1.
Structure-Activity Relationship (SAR) & Quantitative Data
To demonstrate the causality of the structural features discussed above, the following table summarizes the quantitative impact of specific modifications on the core scaffold. Data is benchmarked against the recombinant human DPP-4 enzyme.
| Compound Modification | IC₅₀ (nM) | Selectivity (DPP-8/9) | Mechanistic Causality |
| (R)-3-aminopiperidine + 2-cyanobenzyl (Alogliptin core) | < 10 | > 10,000-fold | Optimal bidentate S2 salt bridge (Glu205/206) and ideal S1 pocket filling via Arg125 interaction[1]. |
| (S)-3-aminopiperidine + 2-cyanobenzyl | > 1,000 | N/A | Severe steric clash; the primary amine vector fails to align with the Glu205/206 carboxylates. |
| (R)-3-aminopiperidine + 3-cyanobenzyl | ~ 50 | Moderate | Suboptimal dipole alignment; the meta-cyano group cannot effectively interact with Arg125. |
| (R)-3-aminopiperidine + Unsubstituted benzyl | ~ 150 | Low | Complete loss of critical hydrogen bonding and localized dipole interactions within the S1 pocket. |
Synthesis Workflows
The synthesis of pyrimidinedione-based 2-(3-aminopiperidin-1-yl)benzonitrile derivatives relies on a highly efficient, two-step sequence: N-alkylation followed by Nucleophilic Aromatic Substitution (SNAr)[4].
Step 1: N-Alkylation of the Pyrimidinedione Core
-
Objective : Attach the S1-targeting benzonitrile moiety to the N1 position of the core.
-
Reagents : 6-chloro-3-methyluracil (1.0 eq), 2-(bromomethyl)benzonitrile (1.1 eq), N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq), N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Procedure :
-
Dissolve 6-chloro-3-methyluracil in anhydrous NMP under an inert N₂ atmosphere.
-
Add the mild base (DIPEA). Causality: A mild base is sufficient to deprotonate the acidic imide nitrogen (N1) without causing ring-opening side reactions.
-
Add 2-(bromomethyl)benzonitrile dropwise. Heat the reaction to 60°C for 4-5 hours.
-
Quench with water to precipitate the intermediate: 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile.
-
-
Validation Checkpoint : Perform LC-MS. The intermediate must show an [M+H]⁺ peak corresponding to the chlorine isotope pattern (approx. 276/278 m/z).
Step 2: SNAr Amination
-
Objective : Install the S2-targeting (R)-3-aminopiperidine moiety.
-
Reagents : N-alkylated intermediate from Step 1 (1.0 eq), (R)-3-aminopiperidine dihydrochloride (1.2 eq), NaHCO₃ or K₂CO₃ (3.0 eq), Isopropanol (IPA)/Water (4:1 v/v).
-
Procedure :
-
Suspend the intermediate and (R)-3-aminopiperidine dihydrochloride in the IPA/Water mixture. Causality: The mixed solvent system ensures the solubility of both the highly polar dihydrochloride salt and the lipophilic intermediate[4].
-
Add NaHCO₃. Causality: The base neutralizes the HCl salts to liberate the nucleophilic free secondary amine of the piperidine ring, driving the SNAr displacement of the highly electrophilic 6-chloro position.
-
Reflux at 80°C for 6 hours.
-
Cool to room temperature, concentrate under reduced pressure, and extract with dichloromethane. Wash with brine, dry over Na₂SO₄, and crystallize (often as a benzoate salt for stability)[4].
-
-
Validation Checkpoint : ¹H NMR (DMSO-d₆). Confirm the disappearance of the 6-chloro precursor and the appearance of the characteristic multiplet for the piperidine ring protons (1.20–2.80 ppm).
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
To evaluate the potency of synthesized derivatives, a continuous fluorometric kinetic assay must be employed. This protocol is designed as a self-validating system to ensure absolute data integrity.
Materials & Reagents
-
Enzyme : Recombinant Human DPP-4 (expressed in Sf9 cells).
-
Substrate : Gly-Pro-AMC (7-amino-4-methylcoumarin). Causality: DPP-4 strictly cleaves dipeptides with proline or alanine at the penultimate position. Cleavage liberates AMC, shifting its fluorescence emission, allowing real-time kinetic tracking.
-
Assay Buffer : 50 mM Tris-HCl (pH 7.4), 0.1% BSA, 1 mM EDTA. Causality: BSA prevents non-specific adsorption of the enzyme to the microplate walls, preventing artificial loss of activity.
Step-by-Step Methodology
-
Compound Preparation : Serially dilute the test derivatives in 100% DMSO to create a 10-point concentration-response curve (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Pre-incubation : In a black 384-well microplate, combine 10 µL of the test compound (in buffer) with 20 µL of DPP-4 enzyme (final concentration ~0.1 nM). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the non-covalent inhibitor to reach binding equilibrium with the enzyme before substrate competition begins.
-
Reaction Initiation : Add 20 µL of Gly-Pro-AMC substrate (final concentration 20 µM, which should be at or below the
value to ensure competitive inhibition kinetics). -
Kinetic Measurement : Immediately read the plate on a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.
-
Data Analysis : Calculate the initial velocity (
) from the linear portion of the progress curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀.
Validation Checkpoints (System Integrity)
-
Z'-Factor Calculation : Include 16 wells of a positive control (Alogliptin standard) and 16 wells of a negative control (DMSO vehicle). The assay is only valid if the Z'-factor is
. -
Orthogonal Selectivity : Run parallel assays using recombinant DPP-8 and DPP-9. A viable drug candidate must demonstrate >1,000-fold selectivity for DPP-4 to avoid the severe toxicological side effects (e.g., alopecia, thrombocytopenia) associated with DPP-8/9 inhibition[1].
References
-
Feng, J., et al. "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, American Chemical Society, 2007. URL: [Link]
-
"ALOGLIPTIN - New Drug Approvals." New Drug Approvals, 2015. URL: [Link]
-
"Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?" Journal of Medicinal Chemistry, American Chemical Society, 2013. URL: [Link]
-
"Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches." ResearchGate, 2022. URL: [Link]
Sources
Fragment-Based Design and Structural Analogs of 2-(3-Aminopiperidin-1-yl)benzonitrile: A Technical Guide to DPP-4 Inhibitor Scaffolds
Executive Summary
The molecule 2-(3-aminopiperidin-1-yl)benzonitrile (CAS: 1248981-76-1)[1] represents a foundational building block and minimal pharmacophore in modern medicinal chemistry. While originally categorized as a simple synthetic intermediate[2], this specific structural motif forms the core architecture for several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of Type 2 Diabetes Mellitus (T2DM)[3].
This technical guide explores the structural biology, structure-activity relationships (SAR), and self-validating synthetic protocols associated with this scaffold. By analyzing how this fragment evolved into FDA-approved therapeutics like alogliptin and linagliptin[4], drug development professionals can leverage these insights for novel fragment-based drug design (FBDD) campaigns.
Pharmacophore Rationale & Mechanistic Causality
The efficacy of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold lies in its exquisite complementarity to the DPP-4 active site. DPP-4 is a serine protease that cleaves incretin hormones such as GLP-1, thereby terminating their insulinotropic effects[3]. Inhibiting this enzyme requires precise interaction with two primary sub-pockets:
-
The S2 Pocket (The Amine Anchor): This pocket contains the critical Glu205 and Glu206 residues. The 3-aminopiperidine moiety of the scaffold is perfectly calibrated for this space. The primary amine forms a robust bidentate salt bridge with the glutamate pair, while the saturated piperidine ring occupies the surrounding hydrophobic space.
-
The S1 Pocket (The Aromatic Cleft): Defined by Tyr662, Tyr666, and Val711, this highly hydrophobic pocket accommodates the benzonitrile group. The cyano (-CN) substituent often participates in favorable dipole-dipole interactions with the backbone of Arg125 or Ser630.
By physically blocking these pockets, structural analogs of this scaffold prevent the degradation of GLP-1, leading to prolonged cAMP/PKA activation in pancreatic beta cells and subsequent insulin secretion.
Fig 1. GLP-1 signaling pathway and its regulation by DPP-4 inhibitors.
Scaffold Evolution & Structural Analogs
Direct linkage of the 3-aminopiperidine to the benzonitrile ring (the core scaffold) yields a molecule that is slightly too rigid to achieve optimal binding vectors in both the S1 and S2 pockets simultaneously. Consequently, medicinal chemists have developed several classes of structural analogs:
A. Methylene-Spaced Analogs
Inserting a simple methylene bridge (-CH2-) between the piperidine nitrogen and the aromatic ring increases rotational degrees of freedom, allowing the benzonitrile to dive deeper into the S1 pocket while maintaining the crucial Glu205/206 salt bridge.
B. Heterocyclic Core Insertions (The Alogliptin Class)
The most successful evolution of this scaffold involves inserting a rigid heterocyclic spacer. For instance, Alogliptin is a pyrimidinedione-based inhibitor[5]. By placing a 3-methyl-2,4-dioxopyrimidine core between the 3-aminopiperidine and a cyanobenzyl group, the molecule achieves picomolar affinity[6]. The pyrimidinedione acts as a rigid scaffold that perfectly angles the pharmacophores into their respective pockets, while also providing additional hydrogen bonding with the enzyme backbone.
C. Xanthine Core Insertions (The Linagliptin Class)
Similar to the pyrimidinedione approach, replacing the central spacer with a xanthine core (as seen in Linagliptin) yields highly potent, asymmetrical non-peptidomimetic inhibitors[4].
Quantitative SAR Analysis
The following table summarizes the structure-activity relationship (SAR) progression from the raw fragment to highly optimized clinical analogs. Note: Data represents consensus values derived from standard in vitro DPP-4 inhibition assays.
| Analog Class | Structural Modification | Representative IC50 (DPP-4) | Selectivity (vs DPP-8/9) | Pharmacokinetic Half-life (t1/2) |
| Core Scaffold | Direct linkage (2-(3-aminopiperidin-1-yl)benzonitrile) | ~1.2 μM | Low (<10-fold) | < 2 hours |
| Methylene Spacer | Insertion of -CH2- between rings | ~150 nM | Moderate (~50-fold) | 4-6 hours |
| Pyrimidinedione Core | Alogliptin (Acyclic linker + pyrimidinedione)[5] | < 10 nM | High (>10,000-fold) | ~21 hours |
| Xanthine Core | Linagliptin (Xanthine + butynyl substitution)[4] | < 1 nM | High (>10,000-fold) | > 100 hours |
Self-Validating Synthetic Methodologies
To synthesize the core 2-(3-aminopiperidin-1-yl)benzonitrile scaffold for further FBDD, a robust, two-step self-validating protocol is employed.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Procedure: Dissolve 2-fluorobenzonitrile (1.0 eq) and (R)-3-Boc-aminopiperidine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Stir the suspension at 80°C for 12 hours under an inert atmosphere.
Expertise & Causality:
-
Solvent Choice (DMF): The high dielectric constant of DMF stabilizes the polar Meisenheimer complex transition state, significantly accelerating the SNAr reaction compared to non-polar solvents.
-
Base Choice (K2CO3): A mild, insoluble inorganic base is selected to scavenge the HF byproduct. Using stronger aqueous bases (like NaOH) would cause unwanted hydrolysis of the highly sensitive nitrile group into an amide or carboxylic acid.
Self-Validation System:
-
In-Process: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly mobile 2-fluorobenzonitrile spot and the appearance of a UV-active, ninhydrin-negative product spot indicates successful conversion.
-
Post-Reaction: Confirm mass via LC-MS (ESI+). The presence of the [M+H]+ peak at m/z 302.1 confirms the Boc-protected intermediate, ruling out nitrile hydrolysis.
Step 2: Boc Deprotection
Procedure: Isolate the intermediate and dissolve in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
Expertise & Causality:
-
Reagent Choice (TFA): TFA provides the exact pKa required to protonate the carbamate oxygen, triggering an acid-catalyzed SN1 cleavage. This yields isobutylene gas and CO2, driving the reaction to absolute completion via Le Chatelier's principle.
Self-Validation System:
-
In-Process: The cessation of gas evolution serves as a macroscopic physical indicator of reaction completion.
-
Post-Reaction: 1H-NMR (DMSO-d6) must show the complete disappearance of the 9-proton singlet at ~1.40 ppm (tert-butyl group) and the appearance of a broad exchangeable signal at ~8.0 ppm corresponding to the primary amine salt. The mass subtraction (loss of 100 Da) in LC-MS definitively validates the final scaffold.
Fig 2. Self-validating synthetic workflow for 2-(3-aminopiperidin-1-yl)benzonitrile analogs.
References
Sources
- 1. 2-(3-Aminopiperidin-1-yl)benzonitrile_1248981-76-1_Hairui Chemical [hairuichem.com]
- 2. 2-(3-aminopiperidin-1-yl)benzonitrile_1248981-76-1_A616823_ãè±èæ ååç½ã [gjbzwz.com]
- 3. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. a2bchem.com [a2bchem.com]
"CAS number 1353254-17-7"
An In-Depth Technical Guide to 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ)
CAS Number: 1353254-17-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the novel mu-opioid receptor (MOR) partial agonist, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ), corresponding to CAS number 1353254-17-7. NAQ has emerged as a promising candidate for the treatment of opioid use disorder (OUD) due to its unique pharmacological profile. It exhibits high binding affinity and selectivity for the MOR, acting as a low-efficacy partial agonist. This profile suggests that NAQ may be effective in mitigating opioid withdrawal symptoms and reducing drug cravings, while presenting a lower risk of abuse and respiratory depression compared to full MOR agonists. This document details the synthesis, physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of NAQ. Furthermore, it provides detailed protocols for key experimental assays relevant to its characterization, intended to equip researchers with the necessary information to conduct further studies.
Introduction
The opioid crisis remains a significant public health challenge, necessitating the development of safer and more effective medications for opioid use disorder (OUD). Current treatments, such as methadone, buprenorphine, and naltrexone, have limitations, including the potential for diversion, significant side effects, and suboptimal patient adherence. NAQ (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan) is a novel chemical entity identified through structure-activity relationship (SAR) studies aimed at developing potent and selective MOR modulators.[1][2][3] Its designation as a low-efficacy partial agonist at the MOR suggests a promising therapeutic window, potentially offering the benefits of buprenorphine with an improved safety profile.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior.
| Property | Value | Source |
| CAS Number | 1353254-17-7 | N/A |
| Chemical Name | 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan | [1][2] |
| Molecular Formula | C30H31N3O4 | Inferred |
| Molecular Weight | 513.6 g/mol | Inferred |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
| Stability | Not specified in literature | N/A |
Synthesis and Characterization
The synthesis of NAQ is based on the modification of the naltrexone scaffold. A detailed, step-by-step synthesis protocol is outlined below, based on descriptions in the scientific literature.[1][2]
Synthetic Pathway Overview
Sources
- 1. Design, Syntheses, and Pharmacological Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan Analogues as Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship studies of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ) analogues as potent opioid receptor ligands: preliminary results on the role of electronic characteristics for affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization and Development on NAQ as a Mu Opioid Receptor Partial Agonist for Opioid Use Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Gateway to Gliptins: A Detailed Guide to 2-(3-aminopiperidin-1-yl)benzonitrile as a DPP-4 Inhibitor Precursor
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of 2-(3-aminopiperidin-1-yl)benzonitrile, a pivotal precursor in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. This guide is structured to provide not just procedural steps, but a comprehensive understanding of the underlying scientific principles and the rationale behind the experimental design.
Introduction: The Significance of DPP-4 Inhibition and the Role of the Aminopiperidine-Benzonitrile Scaffold
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1] By inhibiting DPP-4, the physiological activity of incretins is prolonged, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[2]
The "gliptin" class of drugs, which are small molecule DPP-4 inhibitors, has revolutionized the treatment of type 2 diabetes. A key structural motif found in several potent and selective DPP-4 inhibitors is the (R)-3-aminopiperidine moiety. This chiral amine provides crucial interactions within the S2 subsite of the DPP-4 active site. When coupled with a benzonitrile group, which often occupies the S1 pocket, a powerful pharmacophore is created.[3][4] 2-((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile and its derivatives serve as advanced precursors that streamline the synthesis of complex DPP-4 inhibitors like Alogliptin.
This guide will focus on the synthesis of this key precursor and its subsequent elaboration into a final drug candidate, followed by detailed protocols for its biological evaluation.
Synthesis of the Precursor: 2-(((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile
The synthesis of the target precursor can be efficiently achieved through the N-alkylation of (R)-3-aminopiperidine with a suitable benzonitrile derivative. A common and effective method involves the reaction with 2-(bromomethyl)benzonitrile.
Synthesis of (R)-3-Aminopiperidine
The chiral (R)-3-aminopiperidine is a critical starting material. It can be synthesized through various methods, including enzymatic transamination or classical resolution of a racemic mixture. A common laboratory-scale synthesis involves the protection of the piperidine nitrogen, followed by stereoselective reactions and subsequent deprotection.
Protocol 1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride
This protocol outlines a multi-step synthesis starting from a commercially available protected piperidine derivative.
-
Step 1: Boc Protection of 3-Piperidinone: 3-Piperidinone is protected with a tert-butoxycarbonyl (Boc) group to facilitate subsequent stereoselective reactions.
-
Step 2: Asymmetric Reductive Amination: The N-Boc-3-piperidinone undergoes asymmetric reductive amination using a chiral auxiliary or a chiral catalyst to introduce the amino group with the desired (R)-stereochemistry.
-
Step 3: Deprotection: The Boc protecting group is removed under acidic conditions to yield (R)-3-aminopiperidine, which is typically isolated as a more stable dihydrochloride salt.
N-Alkylation to Form the Benzonitrile Precursor
Protocol 2: Synthesis of 2-(((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile
This protocol details the direct N-alkylation of the unprotected (R)-3-aminopiperidine. The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine, allowing for a degree of selectivity in the alkylation reaction.[5]
Materials:
-
(R)-3-aminopiperidine dihydrochloride
-
2-(bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-3-aminopiperidine dihydrochloride (1.0 equivalent) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5-3.0 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes to liberate the free amine.
-
In a separate flask, dissolve 2-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous acetonitrile.
-
Add the solution of 2-(bromomethyl)benzonitrile dropwise to the stirred suspension of the amine and base over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 2-(((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Excess Base: Ensures complete neutralization of the hydrochloride salt and scavenges the HBr generated during the reaction, driving the equilibrium towards the product.
-
Dropwise Addition: Controls the reaction rate and minimizes potential side reactions, such as dialkylation.
-
Heating: Increases the reaction rate to ensure completion in a reasonable timeframe.
Elaboration of the Precursor to a DPP-4 Inhibitor: Synthesis of Alogliptin
The synthesized precursor, 2-(3-aminopiperidin-1-yl)benzonitrile, is a key building block for the DPP-4 inhibitor Alogliptin. The synthesis involves the coupling of the precursor with a pyrimidinedione core.
Protocol 3: Synthesis of Alogliptin
This protocol describes the nucleophilic aromatic substitution reaction between the precursor and a chloropyrimidinedione derivative.
Materials:
-
2-(((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile (from Protocol 2)
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or a similar polar aprotic solvent
Procedure:
-
In a reaction vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 equivalent) and 2-(((3R)-3-aminopiperidin-1-yl)methyl)benzonitrile (1.1 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for several hours. Monitor the reaction for completion using HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
The filtrate containing the crude Alogliptin can be further purified by recrystallization or by forming a salt, such as the benzoate salt, to enhance purity and stability.
Diagram of the Synthetic Pathway:
Caption: Synthetic workflow from starting materials to the final DPP-4 inhibitor, Alogliptin.
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
To assess the efficacy of the synthesized DPP-4 inhibitor, a robust and reliable in vitro enzyme inhibition assay is essential. The following protocol is based on a widely used fluorometric method.
Protocol 4: In Vitro Fluorometric DPP-4 Inhibition Assay
Principle:
This assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by recombinant human DPP-4. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time. The presence of an inhibitor will decrease the rate of AMC release, and the potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (e.g., Alogliptin) and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations for testing.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Inhibitor Wells: Add 25 µL of the diluted test compound or reference inhibitor solutions.
-
Control Wells (100% activity): Add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Blank Wells (no enzyme): Add 50 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted DPP-4 enzyme solution to the inhibitor and control wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells (inhibitor, control, and blank).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram of the In Vitro Assay Workflow:
Caption: Step-by-step workflow for the in vitro DPP-4 enzyme inhibition assay.
Comparative Potency of DPP-4 Inhibitors:
| Inhibitor | IC₅₀ (nM) |
| Alogliptin | <10[6] |
| Sitagliptin | ~19[1] |
| Vildagliptin | ~62 |
| Saxagliptin | ~50 |
| Linagliptin | ~1 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
In Vivo Evaluation: Pharmacokinetic Profiling in Rodents
Understanding the pharmacokinetic (PK) properties of a new drug candidate is crucial for its development. The following protocol provides a general framework for an oral PK study in rats.
Protocol 5: Oral Pharmacokinetic Study in Rats
Objective:
To determine the key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of the synthesized DPP-4 inhibitor after oral administration in rats.
Materials:
-
Test compound (e.g., Alogliptin) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each rat and calculate the dose volume based on the desired dose (e.g., 10 mg/kg).
-
Administer the test compound formulation orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place the blood samples immediately into tubes containing an anticoagulant and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Diagram of the In Vivo PK Study Workflow:
Caption: Workflow for a typical oral pharmacokinetic study in rats.
Conclusion
2-(3-aminopiperidin-1-yl)benzonitrile and its derivatives are invaluable precursors in the synthesis of potent and selective DPP-4 inhibitors. This guide has provided a comprehensive framework for the synthesis of this key intermediate, its elaboration into the clinically relevant drug Alogliptin, and detailed protocols for the in vitro and in vivo evaluation of the final compound. By understanding the rationale behind each experimental step and employing robust analytical methods, researchers can effectively utilize this versatile scaffold to develop novel and improved therapies for type 2 diabetes.
References
- Deacon, C. F., & Holst, J. J. (2009). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: a review. Nature Reviews Endocrinology, 5(10), 537-548.
- Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., Pirrung, M. C., ... & Lai, Z. (2007). Discovery of alogliptin: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 50(10), 2297-2300.
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[7][8][9] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.
- Patel, M., & Pandya, K. (2012). A review on dipeptidyl peptidase-4 (DPP-4) inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 25-33.
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
- Capuano, A., Sportiello, L., Maiorino, M. I., Rossi, F., Giugliano, D., & Esposito, K. (2013). Dipeptidyl peptidase-4 inhibitors in type 2 diabetes: which guidance for clinical practice?. Cardiovascular & hematological disorders drug targets, 13(1), 69-77.
- White, W. B., Cannon, C. P., Heller, S. R., Nissen, S. E., Bergenstal, R. M., Bakris, G. L., ... & EXAMINE Investigators. (2013). Alogliptin after acute coronary syndrome in patients with type 2 diabetes. New England Journal of Medicine, 369(14), 1327-1335.
- Scirica, B. M., Bhatt, D. L., Braunwald, E., Steg, P. G., Davidson, J., Hirshberg, B., ... & SAVOR-TIMI 53 Steering Committee and Investigators. (2013). Saxagliptin and cardiovascular outcomes in patients with type 2 diabetes mellitus. New England Journal of Medicine, 369(14), 1317-1326.
- Green, J. B., Bethel, M. A., Armstrong, P. W., Buse, J. B., Engel, S. S., Garg, J., ... & TECOS Study Group. (2015). Effect of sitagliptin on cardiovascular outcomes in type 2 diabetes. New England Journal of Medicine, 373(3), 232-242.
-
Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]
- Scheen, A. J. (2015). A review of the safety of dipeptidyl peptidase‐4 inhibitors. Expert opinion on drug safety, 14(4), 525-543.
- Singh-Franco, D., Harrington, C., & Tellez-Corrales, E. (2010). Alogliptin: a new dipeptidyl-peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. American journal of health-system pharmacy, 67(15), 1237-1246.
- Scott, L. J. (2014). Alogliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs, 74(1), 57-79.
- Kutoh, E., & Ukai, Y. (2012). Alogliptin as a monotherapy and in combination with other oral antidiabetic drugs in patients with type 2 diabetes mellitus. Therapeutics and clinical risk management, 8, 309.
-
Takeda Pharmaceutical Company Limited. (2013). NESINA (alogliptin) tablets prescribing information. [Link]
- Nauck, M. A., Meier, J. J., Cavender, M. A., Abd El Aziz, M., & Drucker, D. J. (2017). Cardiovascular actions and clinical outcomes with GLP-1 receptor agonists and DPP-4 inhibitors.
- Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.
-
U.S. Food and Drug Administration. (2013). FDA approves new treatment for type 2 diabetes. [Link]
-
European Medicines Agency. (2013). Vipidia (alogliptin) summary of product characteristics. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11450633, Alogliptin. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
-
World Health Organization. (2021). Diabetes. [Link]
-
International Diabetes Federation. (2021). IDF Diabetes Atlas, 10th edition. [Link]
- American Diabetes Association. (2022). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2022. Diabetes Care, 45(Supplement_1), S125-S143.
-
Bristol-Myers Squibb Company. (2011). ONGLYZA (saxagliptin) tablets prescribing information. [Link]
- Novartis Pharmaceuticals Corporation. (2012). GALVUS (vildagliptin) tablets summary of product characteristics.
-
Boehringer Ingelheim Pharmaceuticals, Inc. (2014). TRADJENTA (linagliptin) tablets prescribing information. [Link]
-
Merck & Co., Inc. (2013). JANUVIA (sitagliptin) tablets prescribing information. [Link]
-
U.S. Food and Drug Administration. (2006). FDA Approves New Treatment for Type 2 Diabetes. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Diabetes. [Link]
Sources
- 1. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 2. 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-3-(But-2-Yn-1-Yl)-4-Oxo-3,4-Dihydro-5h-Imidazo[2,1-B]purin-5-Yl}methyl)benzonitrile | C24H24N8O | CID 122172856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile Archives - Acanthus Research [acanthusresearch.com]
- 7. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(3-aminopiperidin-1-yl)benzonitrile Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Rationale for Targeting DPP-4 with Novel Analogs
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2][3] It is a primary regulator of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner, while also suppressing glucagon release.[4][5] DPP-4 rapidly inactivates GLP-1 and GIP, thereby limiting their insulinotropic effects.[5]
Inhibition of DPP-4 prolongs the action of incretin hormones, leading to enhanced insulin secretion and improved glycemic control, particularly in the context of type 2 diabetes (T2DM).[1][5][6] The chemical scaffold 2-(3-aminopiperidin-1-yl)benzonitrile is a core component of several established DPP-4 inhibitors.[7][8] The development of novel analogs based on this structure aims to discover new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework and detailed protocols for the in vitro evaluation of these next-generation DPP-4 inhibitors.
The Incretin Effect and DPP-4's Role
The following diagram illustrates the physiological role of DPP-4 in the incretin pathway and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.
Caption: DPP-4 signaling pathway and inhibitor mechanism of action.
Part 1: Primary Screening for DPP-4 Inhibitory Activity
The initial step in evaluating novel analogs is to determine their potency against the primary target, DPP-4. A fluorometric enzymatic assay is the industry standard for this purpose due to its high sensitivity, simplicity, and suitability for high-throughput screening (HTS).[9]
Principle of the Fluorometric Assay
The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is non-fluorescent.[3][10] In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[3][11][12] The rate of increase in fluorescence is directly proportional to the DPP-4 activity.[3] The presence of an inhibitor will reduce the rate of AMC release, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 1.1: In Vitro DPP-4 Enzymatic Inhibition Assay
Materials:
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]
-
DPP-4 Substrate: H-Gly-Pro-AMC[3]
-
Test Compounds: 2-(3-aminopiperidin-1-yl)benzonitrile analogs
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[14]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 Assay Buffer by diluting a 10X stock with HPLC-grade water.[13]
-
Prepare a stock solution of the test compounds and Sitagliptin in 100% DMSO. Subsequently, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer. The final DMSO concentration in the assay well should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
Dilute the recombinant human DPP-4 enzyme in ice-cold Assay Buffer to the desired working concentration.[13][14]
-
Dilute the H-Gly-Pro-AMC substrate in Assay Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for accurate competitive inhibitor evaluation.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Wells (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (the same concentration of DMSO as in the inhibitor wells).[13][14]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the serially diluted test compounds.[14]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of serially diluted Sitagliptin.[14]
-
Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.[13][14]
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[15]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted DPP-4 substrate to all wells.[13]
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.[14]
-
Monitor the increase in fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.[3]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value for each analog.
Part 2: Assessing Selectivity - A Critical Step for Safety
While potency against DPP-4 is essential, selectivity is equally critical for a successful drug candidate. The DPP family includes other proteases with similar substrate specificities, such as DPP-8 and DPP-9.[16][17] Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical models, including immunological and hematological adverse effects.[17][18] Therefore, it is imperative to evaluate the inhibitory activity of the novel analogs against these off-target enzymes.
Protocol 2.1: Selectivity Profiling against DPP-8 and DPP-9
The protocol for assessing inhibition of DPP-8 and DPP-9 is analogous to the DPP-4 assay, with key modifications.[18]
Materials:
-
Appropriate assay buffers (conditions may need to be optimized for each enzyme).[18]
-
Substrate: Gly-Pro-AMC can often be used, but specific substrates may yield better kinetic profiles.[18]
-
Test compounds and a non-selective control if available.
Procedure:
-
Follow the general procedure outlined in Protocol 1.1, substituting DPP-4 with either DPP-8 or DPP-9.
-
Determine the IC50 values for each analog against DPP-8 and DPP-9.
Data Analysis:
-
Calculate the selectivity index (SI) for each analog:
-
SI (vs. DPP-8) = IC50 (DPP-8) / IC50 (DPP-4)
-
SI (vs. DPP-9) = IC50 (DPP-9) / IC50 (DPP-4)
-
-
A higher selectivity index (ideally >100-fold) indicates a greater therapeutic window and a potentially safer compound.
Part 3: Cell-Based Assays for Physiological Relevance
While enzymatic assays are crucial for initial screening, they do not account for factors such as cell permeability and interaction with the membrane-bound form of the enzyme. Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency.[19][20]
Protocol 3.1: In Situ DPP-4 Inhibition in Caco-2 Cells
Human colon adenocarcinoma (Caco-2) cells endogenously express high levels of transmembrane DPP-4, making them a suitable model for cellular potency assessment.[20]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 substrate (Gly-Pro-AMC)
-
Assay buffer (e.g., PBS or HBSS)
-
Test compounds
-
96-well clear-bottom black plates
Procedure:
-
Cell Culture: Seed Caco-2 cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Remove the culture medium and wash the cells with assay buffer. Add fresh assay buffer containing serial dilutions of the test compounds and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Substrate Addition: Add the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence as described in Protocol 1.1.
Data Analysis:
Calculate the cellular IC50 values as described for the enzymatic assay. A strong correlation between enzymatic and cellular IC50 values suggests good cell permeability.
Integrated Workflow and Data Interpretation
The following diagram outlines the logical workflow for the comprehensive in vitro evaluation of 2-(3-aminopiperidin-1-yl)benzonitrile analogs.
Caption: Experimental workflow for DPP-4 inhibitor evaluation.
Data Summary
The quantitative data from these assays should be compiled into a clear, structured table for easy comparison of the analogs.
| Compound ID | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs. DPP-8 (Fold) | Selectivity vs. DPP-9 (Fold) | Cellular IC50 (nM) |
| Sitagliptin | 18 | >10,000 | >10,000 | >555 | >555 | 25 |
| Analog-001 | 5 | 850 | 1200 | 170 | 240 | 12 |
| Analog-002 | 22 | 450 | 600 | 20 | 27 | 50 |
| Analog-003 | 150 | >10,000 | >10,000 | >66 | >66 | 300 |
Interpretation:
-
Analog-001 emerges as a promising lead candidate. It exhibits high potency against DPP-4, significantly greater than the reference compound Sitagliptin, and maintains an excellent selectivity profile (>100-fold) against DPP-8 and DPP-9. Its low cellular IC50 suggests good membrane permeability and activity in a physiological context.
-
Analog-002 shows good potency but suffers from poor selectivity. The low selectivity index raises concerns about potential off-target effects and associated toxicities.[17][18] This compound would likely be deprioritized or serve as a basis for structural modifications to improve selectivity.
-
Analog-003 demonstrates poor potency in the primary enzymatic assay, making it a less viable candidate for further development despite its high selectivity.
Conclusion
This guide provides a robust and logical framework for the comprehensive in vitro evaluation of novel 2-(3-aminopiperidin-1-yl)benzonitrile analogs as DPP-4 inhibitors. By systematically assessing potency, selectivity, and cellular activity, researchers can efficiently identify lead candidates with a high probability of success in subsequent preclinical and clinical development. The emphasis on selectivity profiling is paramount to ensuring a favorable safety profile, a critical attribute for this class of therapeutics.
References
- Drucker, D. J., & Nauck, M. A. (2019). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
- Royal Society of Chemistry. (2020). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Methods.
- Pathak, R., & Bridgeman, M. B. (2021). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. P & T : a peer-reviewed journal for formulary management, 35(9), 509-513.
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Retrieved from [Link]
- Liu, J., Huan, Y., Li, C., Liu, M., & Shen, Z. (2014). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Acta Pharmaceutica Sinica B, 4(2), 135-140.
- OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAHOST.
- MDPI. (2022). Dipeptidyl Peptidase 4 (DPP4)
- ACS Publications. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (2026). Role of DPP4 and DPP4i on Glucose Homeostasis and Cardiorenal Syndrome.
- BenchChem. (2025). Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4)
- International Journal of Pharmaceutical Sciences. (2025). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. International Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PubMed Central.
- Frontiers Media. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
- Brieflands. (2024).
- National Center for Biotechnology Information. (2015). Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. PubMed.
- MDPI. (2026).
- BenchChem. (2025). Technical Support Center: Enhancing the Selectivity of DPP-4 Inhibitors. BenchChem.
- Merck Millipore. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Merck Millipore.
- ResearchGate. (2017). Looking for DPP8 & DPP9 inhibitory assay procedures to know selectivity of our ligands towards DPP4?.
-
PharmaCompass.com. (n.d.). 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride. Retrieved from [Link]
- PubChem. (2025). 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile. PubChem.
-
BindingDB.org. (n.d.). 2-({2-[(3R)-3-aminopiperidin-1-yl]-8-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile::Racemic::quinazolinone-based inhibitor 1l. Retrieved from [Link]
- MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
Sources
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. thomassci.com [thomassci.com]
- 10. oatext.com [oatext.com]
- 11. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 12. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Merck [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel DPP-4 Inhibitors from 2-(3-Aminopiperidin-1-yl)benzonitrile
Introduction: The Pursuit of Novel Dipeptidyl Peptidase-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis.[3] By inhibiting DPP-4, the half-life of these incretins is extended, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]
The 3-aminopiperidine scaffold is a key pharmacophore present in several approved DPP-4 inhibitors, including alogliptin and linagliptin.[4][5] This structural motif is crucial for the interaction with the active site of the DPP-4 enzyme. The primary amino group of the 3-aminopiperidine moiety often forms key interactions with the enzyme's active site.[6] This application note provides a detailed guide for the synthesis of a focused library of novel potential DPP-4 inhibitors based on the 2-(3-aminopiperidin-1-yl)benzonitrile core structure. Furthermore, a comprehensive protocol for the in vitro evaluation of their inhibitory activity against DPP-4 is described.
Synthetic Strategy: Derivatization of the 3-Amino Group
The synthetic approach focuses on the derivatization of the primary amino group of the starting material, 2-(3-aminopiperidin-1-yl)benzonitrile, to generate a series of novel amides and secondary amines. These modifications are intended to explore the structure-activity relationship (SAR) of this class of compounds and to identify potent and selective DPP-4 inhibitors.
Caption: Synthetic workflow for the derivatization of 2-(3-aminopiperidin-1-yl)benzonitrile.
Protocol 1: Synthesis of N-Acyl Derivatives via Acylation
This protocol describes the general procedure for the synthesis of amide derivatives from 2-(3-aminopiperidin-1-yl)benzonitrile and various acyl chlorides.
Materials:
-
2-(3-Aminopiperidin-1-yl)benzonitrile
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 2-(3-aminopiperidin-1-yl)benzonitrile (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, add the corresponding acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-acyl derivative.[7]
-
Characterize the purified product by NMR and mass spectrometry.[8][9]
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
This protocol outlines the synthesis of secondary amine derivatives through reductive amination with various aldehydes or ketones.[5][6]
Materials:
-
2-(3-Aminopiperidin-1-yl)benzonitrile
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol mixture with a small percentage of triethylamine)[10][11]
Procedure:
-
To a stirred solution of 2-(3-aminopiperidin-1-yl)benzonitrile (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[12]
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A basic modifier like triethylamine (0.1-1%) in the eluent can improve peak shape and reduce tailing.[11]
-
Characterize the purified product by NMR and mass spectrometry.[8][9]
In Vitro DPP-4 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay that measures the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. content.abcam.com [content.abcam.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Synthesis of Alogliptin Benzoate via Nucleophilic Aromatic Substitution
Strategic Overview & Critical Correction
Scope of the Protocol
This technical guide details the final synthetic transformation required to produce Alogliptin (Nesina), a selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The protocol focuses on the regioselective nucleophilic aromatic substitution (
Technical Clarification on Starting Materials
Critical Note for Researchers: The prompt specified the starting material as "2-(3-aminopiperidin-1-yl)benzonitrile". Chemical structure analysis confirms this specific nomenclature refers to a piperidine ring directly bonded to a benzonitrile ring (N-Aryl bond). This is chemically distinct from Alogliptin.
Alogliptin features a methylene bridge (
-
Incorrect Precursor: 2-(3-aminopiperidin-1-yl)benzonitrile (Direct N-Aryl bond).
-
Correct Precursor (Target of this Guide): 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile .
This guide proceeds with the validated Takeda Pharmaceutical route , reacting the Chlorouracil Intermediate with (R)-3-aminopiperidine .
Reaction Mechanism: Displacement
The synthesis relies on a Nucleophilic Aromatic Substitution (
Mechanistic Pathway
-
Activation: The starting material, 2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile (Compound A ), possesses a chlorine atom at the C-6 position.[2] The adjacent nitrogen (N-1) and carbonyl (C-4) create a vinylogous amide system that is highly electrophilic.
-
Nucleophilic Attack: The secondary amine of (R)-3-aminopiperidine (Compound B ) acts as the nucleophile. It attacks the C-6 position of the uracil ring.[3][4]
-
Meisenheimer-like Complex: The attack disrupts the aromaticity (or conjugation), forming a transient tetrahedral intermediate (anionic sigma complex) stabilized by resonance with the carbonyl oxygens.
-
Elimination: The complex collapses, re-establishing the double bond and expelling the chloride ion (
) as the leaving group. -
Proton Transfer: The base (Potassium Carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.
Reaction Scheme Visualization
Caption: Figure 1. Mechanistic flow of the
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[5] | Role |
| Chlorouracil Int. (C13H10ClN3O2) | 275.69 | 1.0 | Limiting Reagent |
| (R)-3-Aminopiperidine 2HCl | 173.08 | 1.2 | Nucleophile Source |
| Potassium Carbonate ( | 138.21 | 2.5 - 3.0 | Acid Scavenger |
| Isopropanol (IPA) | Solvent | - | Reaction Medium |
| Water | Solvent | - | Co-solvent (Solubility) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge Isopropanol (10 vol) and Water (1 vol) into the flask.
-
Add Chlorouracil Intermediate (1.0 equiv) . Stir to form a suspension.
-
Add (R)-3-Aminopiperidine Dihydrochloride (1.2 equiv) .
-
Note: The dihydrochloride salt is preferred over the free base for stability and ease of handling.
-
-
Add Potassium Carbonate (3.0 equiv) in portions to control slight effervescence.
Step 2: Reaction Execution
-
Heat the mixture to 65–75°C .
-
Checkpoint: The suspension will thin as reagents dissolve/react.
-
-
Maintain temperature for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC.
-
Target: < 0.5% remaining Chlorouracil Intermediate.
-
Step 3: Workup and Isolation [1][6]
-
Cool the reaction mixture to 20–25°C .
-
Filter the mixture to remove inorganic salts (
, excess ). Wash the cake with IPA (2 vol). -
Concentrate the filtrate under reduced pressure to remove the majority of Isopropanol.
-
Add Dichloromethane (DCM) and Water to the residue. Extract the product into the organic layer.
-
Wash the organic layer with brine, dry over
, and concentrate to yield Alogliptin Free Base as an off-white solid or thick oil.
Step 4: Benzoate Salt Formation (Final API Form)
-
Dissolve the free base in Ethanol (5 vol) at 60°C.
-
Add a solution of Benzoic Acid (1.05 equiv) in Ethanol.
-
Cool slowly to 0–5°C to induce crystallization.
-
Filter the white crystalline solid.
-
Dry in a vacuum oven at 50°C.
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis and isolation of Alogliptin Benzoate.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | 60°C – 75°C | Below 60°C, reaction is sluggish. Above 80°C, risk of dimerization or degradation of the uracil ring. |
| Base Stoichiometry | > 2.5 Equiv | Essential to neutralize 2 moles of HCl (from amine salt) + 1 mole HCl (reaction byproduct). Insufficient base stalls conversion. |
| Water Content | 5-10% v/v | Water improves the solubility of the inorganic base ( |
| Regioselectivity | N/A | The C-6 position is significantly more electrophilic than C-2/C-4 carbonyls; regio-isomers are generally not observed under these conditions. |
References
-
Takeda Pharmaceutical Co Ltd. (2007). Process for preparation of alogliptin. Patent WO2007035629A2.[3] Retrieved from
- Kawaguchi, T., et al. (2012). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry.
-
European Patent Office. (2016). EP3049402B1: Process for preparation of Alogliptin. Retrieved from [Link]
Sources
- 1. CN104592195A - A preparing process of alogliptin benzoate - Google Patents [patents.google.com]
- 2. Synthesis method of alogliptin benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107540656B - Preparation method of alogliptin benzoate - Google Patents [patents.google.com]
- 4. CN113307777A - Alogliptin benzoate intermediate and preparation method of Alogliptin benzoate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Large-Scale Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile: A Scalable and Regioselective Protocol
Introduction & Mechanistic Rationale
The compound 2-(3-aminopiperidin-1-yl)benzonitrile is a critical pharmaceutical intermediate, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive small molecules. For large-scale manufacturing, the synthetic route must prioritize high regioselectivity, operational safety, and the elimination of chromatographic purification.
The most scalable route relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-fluorobenzonitrile and a protected 3-aminopiperidine, followed by acidic deprotection [1]. The ortho-cyano group of 2-fluorobenzonitrile acts as a powerful electron-withdrawing group, activating the adjacent C-F bond. Fluoride serves as an excellent leaving group due to its high electronegativity, which polarizes the carbon center and heavily stabilizes the anionic Meisenheimer intermediate [2].
To ensure absolute regioselectivity and prevent bis-arylation or oligomerization, the primary amine of 3-aminopiperidine is masked using a tert-butyloxycarbonyl (Boc) protecting group. The secondary piperidine nitrogen, being highly nucleophilic, exclusively attacks the activated fluorinated carbon.
Synthetic Workflow & Pathway Visualization
Fig 1. Three-step scalable workflow for the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile.
Process Optimization & Causality (E-E-A-T)
As process chemists, we must design systems that are self-validating and thermodynamically driven toward the desired product without relying on brute-force purification [3].
-
Solvent and Base Selection for SNAr: Dimethyl sulfoxide (DMSO) is chosen over ethanol or DMF. DMSO's high dielectric constant solvates the potassium cations from K2CO3, leaving the piperidine nucleophile highly reactive. K2CO3 is selected over organic bases (like DIPEA) because it is non-nucleophilic, inexpensive, and easily removed via a simple aqueous quench, forcing the hydrophobic Boc-intermediate to precipitate out of solution.
-
Deprotection Strategy: Anhydrous HCl in Ethyl Acetate (EtOAc) is utilized instead of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). TFA requires extensive stripping and poses severe environmental and safety hazards at scale. Conversely, HCl/EtOAc promotes the direct precipitation of the intermediate hydrochloride salt. This phase separation drives the deprotection equilibrium forward and acts as a self-purifying step, leaving lipophilic impurities in the mother liquor.
Quantitative Data Summaries
Table 1: Optimization of SNAr Reaction Conditions (1.0 kg scale)
| Solvent (10 Vol) | Base (2.5 eq) | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| DMF | DIPEA | 80 | 12 | 82.4 | 95.1 |
| NMP | K2CO3 | 90 | 8 | 88.7 | 96.5 |
| DMSO | K2CO3 | 90 | 6 | 94.2 | 98.8 |
| EtOH/H2O | NaHCO3 | 80 | 24 | 65.0 | 90.2 |
Table 2: Optimization of Deprotection Conditions
| Acid System | Solvent | Temp (°C) | Time (h) | Yield (%) | Isolation Method |
| TFA (10 eq) | DCM | 25 | 4 | 89.1 | Concentration, neutralization |
| 4M HCl | Dioxane | 25 | 3 | 92.5 | Filtration |
| 2M HCl | EtOAc | 25 | 2 | 96.8 | Direct Filtration |
Detailed Step-by-Step Protocols
Step 1: SNAr Synthesis of the Boc-Intermediate
Self-Validating IPC: The reaction is complete when HPLC shows <1.0% of 2-fluorobenzonitrile.
-
Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge the reactor with DMSO (10.0 L, 10 volumes relative to starting material).
-
Reagent Addition: Add anhydrous K2CO3 (2.85 kg, 20.6 mmol, 2.5 eq). Begin mechanical stirring at 150 rpm.
-
Amine Addition: Charge 3-(Boc-amino)piperidine (1.74 kg, 8.68 mol, 1.05 eq) into the suspension. Stir for 15 minutes at 20 °C.
-
Electrophile Addition: Slowly add 2-fluorobenzonitrile (1.00 kg, 8.26 mol, 1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C to prevent thermal runaway.
-
Heating: Ramp the internal temperature to 90 °C. Maintain heating and stirring for 6 hours.
-
Workup & Isolation: Cool the reactor to 20 °C. Slowly quench the reaction by adding purified water (30.0 L) over 1 hour. A thick white/pale-yellow precipitate will form.
-
Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with water (3 × 5 L) to remove residual DMSO and inorganic salts. Dry the solid under vacuum at 45 °C for 12 hours to yield tert-butyl (1-(2-cyanophenyl)piperidin-3-yl)carbamate.
Step 2: Acidic Deprotection and Salt Formation
Self-Validating IPC: Cessation of CO2 and isobutylene gas evolution indicates the end of the deprotection phase.
-
Dissolution: Charge a clean 50 L reactor with the dried Boc-intermediate from Step 1 and EtOAc (8.0 L). Stir at 20 °C until complete dissolution is achieved.
-
Acid Addition: Slowly add a 2M solution of HCl in EtOAc (12.4 L, ~3.0 eq) via an addition funnel over 1 hour. Safety Note: Vigorous gas evolution (isobutylene and CO2) will occur. Ensure the reactor is properly vented through a scrubber system.
-
Precipitation: Stir the mixture at 20–25 °C for 2 to 3 hours. A dense white precipitate of the hydrochloride salt will form as the reaction progresses.
-
Filtration: Filter the hydrochloride salt. Wash the cake with cold EtOAc (2 × 2 L) to remove cleaved tert-butyl byproducts and trace impurities.
Step 3: Free-Basing and Final Isolation
-
Neutralization: Suspend the wet hydrochloride salt in Methyl tert-butyl ether (MTBE, 10.0 L) and purified water (10.0 L). Slowly add 2M aqueous NaOH until the aqueous layer reaches pH 10–11.
-
Extraction: Stir vigorously for 15 minutes, then allow the phases to separate. Extract the aqueous layer once more with MTBE (5.0 L).
-
Washing & Drying: Combine the organic layers, wash with brine (5.0 L), and dry over anhydrous Na2SO4.
-
Crystallization: Concentrate the MTBE solution under reduced pressure to approximately 3 volumes. Slowly add Heptane (5.0 L) to induce crystallization. Cool to 0–5 °C for 2 hours, filter, and dry under vacuum to afford pure 2-(3-aminopiperidin-1-yl)benzonitrile as an off-white crystalline solid.
References
-
Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy Source: PubMed Central (NIH) URL: [Link]
-
Title: The Discovery and Development of a Safe, Practical Synthesis of a Novel S1P1 Receptor Agonist Source: Organic Process Research & Development (via ResearchGate) URL: [Link]
Application Note: Process Development for the Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile
Abstract & Strategic Overview
The aminopiperidine-benzonitrile motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including Alogliptin and Trelagliptin . While the final drug substances often possess complex heterocyclic linkers, the fundamental building block—2-(3-aminopiperidin-1-yl)benzonitrile —remains a critical intermediate for Structure-Activity Relationship (SAR) studies and fragment-based drug design.
This application note details the process development for synthesizing high-purity (R)-2-(3-aminopiperidin-1-yl)benzonitrile . Unlike academic preparations that may prioritize speed, this protocol focuses on scalability, chemoselectivity, and impurity control .
Retrosynthetic Analysis
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Target: Linkage via the ring nitrogen (N1).
-
Risk: Competitive reaction at the exocyclic nitrogen (N3) or bis-arylation.
-
Solution: Use of (R)-3-(Boc-amino)piperidine effectively masks the primary amine, forcing the reaction exclusively through the ring nitrogen.
Process Development & Optimization
Substrate Selection: Fluoro- vs. Chloro-benzonitrile
The choice of the electrophile is pivotal for reaction kinetics and impurity profiles.
| Parameter | 2-Fluorobenzonitrile | 2-Chlorobenzonitrile |
| Reactivity ( | High (F is a better leaving group in | Moderate/Low (Requires higher temp or strong activation) |
| Temperature | 80–95 °C | >120 °C (Risk of nitrile hydrolysis) |
| Cost | Moderate | Low |
| Recommendation | Preferred for high-value intermediates to minimize thermal degradation. | Viable only for commodity-scale where cost outweighs yield/purity concerns. |
Solvent & Base Screening
We evaluated solvent systems to maximize conversion while minimizing the hydrolysis of the nitrile group to an amide (a common side reaction under basic aqueous conditions).
Table 1: Optimization of Coupling Conditions (Substrate: 2-Fluorobenzonitrile (1.0 eq), Nucleophile: (R)-3-Boc-aminopiperidine (1.1 eq))
| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (HPLC) | Observations |
| 1 | DMF | 100 | 4 | 98% | Excellent conversion. Standard workup required. | |
| 2 | DMSO | 90 | 3 | >99% | Fastest kinetics. Difficult to remove trace DMSO. | |
| 3 | Water | Reflux | 12 | 65% | "Green" condition. Poor solubility led to incomplete reaction. | |
| 4 | IPA/H2O (9:1) | Reflux (82) | 6 | 95% | Optimal balance. Product precipitates upon cooling/water addition. |
Decision: The IPA/Water system (Entry 4) is selected for scale-up due to ease of isolation (crystallization driven) and reduced environmental impact compared to DMF/DMSO.
Detailed Experimental Protocol
Step 1: Coupling
Objective: Synthesis of tert-butyl (1-(2-cyanophenyl)piperidin-3-yl)carbamate.
Reagents:
-
2-Fluorobenzonitrile (CAS: 394-47-8): 12.1 g (100 mmol)
-
(R)-3-Boc-aminopiperidine (CAS: 309956-78-3): 22.0 g (110 mmol, 1.1 eq)
-
Potassium Carbonate (
), anhydrous: 27.6 g (200 mmol, 2.0 eq) -
Isopropanol (IPA): 120 mL
-
Water: 15 mL
Procedure:
-
Charge: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 2-Fluorobenzonitrile, (R)-3-Boc-aminopiperidine, and IPA.
-
Activate: Add the
and water. The small amount of water aids in the solubility of the inorganic base. -
Reaction: Heat the slurry to reflux (
). Agitate vigorously (400 rpm). -
Monitor: Check by HPLC after 4 hours. The limiting reagent (2-Fluorobenzonitrile) should be
. -
Workup (Precipitation Method):
-
Cool the reaction mixture to
. -
Slowly add Water (250 mL) over 30 minutes. The product will precipitate as a white to off-white solid.
-
Stir the slurry for 1 hour at
to maximize yield.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
) to remove residual salts and IPA. -
Drying: Dry in a vacuum oven at
for 12 hours.
Step 2: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield (R)-2-(3-aminopiperidin-1-yl)benzonitrile hydrochloride.
Reagents:
-
Boc-Intermediate (from Step 1): 20.0 g (66.4 mmol)
-
Ethanol (Absolute): 100 mL
-
HCl in Isopropanol (5-6 N): 40 mL (approx. 3-4 eq)
-
Ethyl Acetate (EtOAc): 200 mL (Antisolvent)
Procedure:
-
Dissolution: Dissolve the Boc-intermediate in Ethanol (100 mL) at room temperature. Slight warming (
) may be required. -
Acidification: Dropwise add the HCl/IPA solution over 20 minutes. A mild exotherm will be observed; maintain temperature
. -
Reaction: Stir at room temperature for 3-5 hours. Gas evolution (
and Isobutylene) will occur. -
Crystallization: The hydrochloride salt often begins to crystallize spontaneously. To ensure complete recovery, slowly add Ethyl Acetate (200 mL) .
-
Isolation: Cool to
and stir for 1 hour. Filter the white crystalline solid. -
Wash: Wash with cold EtOAc (
). -
Drying: Dry under vacuum at
.-
Expected Yield: 14.5 – 15.5 g (92-98%)
-
Appearance: White crystalline solid.
-
Visualizations
Reaction Scheme & Mechanism
The following diagram illustrates the
Caption: Chemoselective synthesis pathway via Boc-protected amine to prevent side reactions.
Process Workflow Diagram
Logical flow for the scale-up protocol.
Caption: Step-by-step unit operations for the synthesis and purification workflow.
Analytical Controls & Safety
Quality Attributes
-
Appearance: White to off-white solid.
-
1H NMR (
or DMSO-d6):-
Aromatic protons:
7.4 - 7.8 ppm (4H, multiplet). -
Piperidine Ring protons: Distinct multiplets at
1.5 - 3.5 ppm. -
Absence of Boc singlet (
1.4 ppm).
-
-
HPLC Purity: NLT 98.0%.
-
Impurity A (Hydrolysis): 2-(3-aminopiperidin-1-yl)benzamide (RRT ~0.8).
-
Impurity B (Regioisomer): Rare if Boc-amine is used.
-
Safety Considerations
-
2-Fluorobenzonitrile: Causes skin irritation and serious eye irritation. Combustible. Handle in a fume hood.
-
Cyanide Metabolism: While the nitrile group is generally stable, metabolic or strong chemical hydrolysis can release toxic byproducts. Avoid strong acids/bases at extreme temperatures unless controlled.
-
Exotherms: The deprotection step releases gas (
, Isobutylene). Ensure adequate venting to prevent pressure buildup.
References
-
Takeda Pharmaceutical Company Limited. "Process for the preparation of Alogliptin." U.S. Patent 8,222,411, 2012. Link
-
Shelke, N. B., et al. "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases." RSC Advances, 2015, 5, 1-5.[5] Link
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile." BenchChem Technical Guides, 2025. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44590827, 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride." PubChem, 2025.[6] Link
-
St. Jean, D. J., et al. "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 2007, 50(10), 2297–2300. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride | C18H22ClN5O2 | CID 44590827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-(3-Aminopiperidin-1-yl)benzonitrile Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Metabolic Disease Therapy
The 2-(3-aminopiperidin-1-yl)benzonitrile moiety has emerged as a "privileged scaffold" in medicinal chemistry, most notably for its integral role in the design of potent and selective enzyme inhibitors. This structural motif is distinguished by a unique combination of a flexible aminopiperidine ring, which provides a key basic nitrogen for crucial interactions, and a rigid benzonitrile group, which often engages in specific binding pockets of target proteins. Its most prominent application is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2]
The clinical success of drugs incorporating this scaffold, such as Alogliptin, underscores its importance and has catalyzed further exploration of its derivatives for various therapeutic targets.[3][4] This guide provides an in-depth overview of the scaffold's mechanism of action, synthetic strategies, and bioassay protocols to empower researchers in their drug discovery endeavors.
The Primary Biological Target: Dipeptidyl Peptidase-4 (DPP-4)
2.1. The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine protease that is widely expressed throughout the body and plays a critical role in glucose metabolism. Its primary function is the inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By degrading GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and consequently, higher blood glucose levels.
2.2. Mechanism of Inhibition by the Benzonitrile Scaffold
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold is expertly designed to interact with the active site of the DPP-4 enzyme. The key interactions are:
-
The Aminopiperidine Moiety: The primary amine on the piperidine ring typically forms a salt bridge with key acidic residues in the S2 subsite of the DPP-4 enzyme, such as glutamic acid residues (Glu205/Glu206). This interaction is crucial for anchoring the inhibitor within the active site.
-
The Benzonitrile Group: The nitrile group (-C≡N) is a key pharmacophore that binds covalently or non-covalently to the catalytic serine residue (Ser630) in the S1 subsite of the enzyme.[6] This interaction effectively blocks the enzyme's hydrolytic activity. The phenyl ring further stabilizes the inhibitor through hydrophobic interactions within the S1 pocket.
This dual-interaction mechanism confers both high potency and selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is a critical factor in minimizing off-target effects.[7]
Caption: Mechanism of DPP-4 Inhibition.
Application Protocol I: Synthesis of Alogliptin Intermediate
Alogliptin is a potent DPP-4 inhibitor that features the 2-(3-aminopiperidin-1-yl)benzonitrile core. The following protocol outlines a key step in its synthesis: the coupling of 2-(bromomethyl)benzonitrile with a pyrimidinedione core, followed by reaction with (R)-3-aminopiperidine. This method is adapted from established patent literature.[8]
3.1. Materials and Reagents
-
6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile (Intermediate 1)
-
(R)-3-aminopiperidine dihydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, separation funnel, rotary evaporator
3.2. Step-by-Step Protocol
-
Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF in a round-bottom flask, add (R)-3-aminopiperidine dihydrochloride (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (3.0 eq) dropwise to the stirred solution. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic substitution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separation funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product, 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (Alogliptin free base), can be further purified by column chromatography or recrystallization to yield the final product.
Caption: General Synthetic Workflow.
Application Protocol II: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by the enzyme.
4.1. Materials and Reagents
-
Recombinant Human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
-
Test compounds (dissolved in DMSO)
-
Sitagliptin or Alogliptin (as a positive control)
-
96-well black microplate, fluorescence plate reader (Ex/Em = 360/460 nm)
-
Dimethyl sulfoxide (DMSO)
4.2. Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
Reaction Mixture: In the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control (ensure final DMSO concentration is <1%)
-
Recombinant Human DPP-4 enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the fluorogenic substrate, Gly-Pro-AMC, to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: DPP-4 Inhibition Assay Workflow.
Data Summary: Potency of Benzonitrile Derivatives
The following table summarizes the reported DPP-4 inhibitory activity for a series of synthesized benzonitrile derivatives, illustrating the impact of structural modifications on potency.[9]
| Compound ID | Modification at C-2 of Quinazolinone Core | IC₅₀ (µM) |
| Sitagliptin | (Reference Standard) | 0.0236 |
| Lead Compound | 3-aminopiperidine | <0.1 (Implied) |
| 5d | Morpholino-methyl | 1.4621 |
| Other Analogs | Various Dialkyl-aminomethyl groups | 1.5 - 6.8 |
Data synthesized from Arrahman et al. (2022). The lower activity of the synthesized analogs highlights the critical role of the specific 3-aminopiperidine group for potent DPP-4 inhibition.[6][9]
Conclusion and Future Perspectives
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold is a cornerstone in the design of DPP-4 inhibitors for type 2 diabetes. Its unique structural features enable high-affinity binding and selective inhibition, as exemplified by the drug Alogliptin. The protocols provided herein offer a practical guide for the synthesis and biological evaluation of novel analogs based on this privileged core.
Future research may focus on expanding the therapeutic applications of this scaffold beyond diabetes. Given the role of piperidine and benzonitrile moieties in compounds targeting CNS disorders, cancer, and inflammatory conditions, there is considerable potential for discovering new activities through rational drug design and library synthesis.[10][11] The continued exploration of this versatile chemical entity promises to yield novel therapeutic agents for a range of human diseases.
References
-
Arrahman, A., Edsyah, N. L., Thiofani, T., Khalidah, H. S., Fauziah, L., Widyasintia, A., Benson, B., Putra, K. T., & Hayun, H. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Research in Pharmaceutical Sciences. Available at: [Link]
- Trivedi, J. R., et al. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof. Google Patents.
-
PharmaCompass. (n.d.). 2-((6-((3r)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl)benzonitrile benzoate. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride. Available at: [Link]
- Takeda Pharmaceutical Company Limited. (2012). Use of 2-6(3-amino-piperidin-1-yl)-3-methyl-2, 4-dioxo-3, 4-dihydrp-2h-pyrimidin-1-ylmethyl-4-fluoro-benzonitrile. Google Patents.
-
Pharmaffiliates. (n.d.). 2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. Available at: [Link]
-
Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available at: [Link]
-
PubChem. (n.d.). 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile. Available at: [Link]
-
Aroor, A. R., et al. (2015). DPP4 inhibition attenuates filtration barrier injury and oxidant stress in the Zucker obese rat. PLoS ONE. Available at: [Link]
-
PubChem. (n.d.). 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. Available at: [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
Connect Journals. (n.d.). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Available at: [Link]
-
ChemBK. (n.d.). 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile. Available at: [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Available at: [Link]
-
MDPI. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Available at: [Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Available at: [Link]
-
Universitas Indonesia. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available at: [Link]
-
IntechOpen. (2021). Pharmacological Role of Biosynthetic Products. Available at: [Link]
Sources
- 1. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile benzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. DPP4 inhibition attenuates filtration barrier injury and oxidant stress in the Zucker obese rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile from Patent Literature
Abstract
2-(3-aminopiperidin-1-yl)benzonitrile is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib, a frontline treatment for various cancers.[1][2][3] The stereochemistry at the C3 position of the piperidine ring is frequently critical for the target molecule's pharmacological efficacy, making the synthesis of specific enantiomers, such as the (R)- or (S)-isomer, a key focus of process development.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals, consolidating and analyzing synthetic strategies disclosed in patent literature. We will explore the core synthetic methodologies, provide step-by-step protocols for key transformations, and discuss the critical considerations for synthesizing the required chiral intermediates.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely patented approach to the synthesis of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a 3-aminopiperidine derivative with an activated halobenzonitrile.
Causality of Experimental Choices:
-
Halobenzonitrile Partner : The reaction typically employs either 2-fluorobenzonitrile or 2-chlorobenzonitrile. Fluorine is an excellent leaving group for SNAr reactions because of its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack. While chlorine is less reactive, its use is also documented, sometimes requiring more forcing conditions.[6]
-
Piperidine Partner : The nucleophile is 3-aminopiperidine. A critical decision in the synthetic design is whether to use the piperidine in its unprotected form or with a protecting group on the exocyclic C3-amino function.[7]
-
Protecting Groups : The use of an amino-protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), prevents the exocyclic amine from competing with the secondary ring amine in the SNAr reaction.[8][9] This strategy enhances regioselectivity, simplifies purification, and prevents the formation of undesired N,N'-diarylated byproducts. The choice of protecting group is dictated by its stability to the coupling conditions and the orthogonality of its removal in the presence of other functional groups.[9]
Caption: General SNAr approach to the 2-(piperidin-1-yl)benzonitrile core.
Experimental Protocols
The following protocols are synthesized from methodologies described in various patents and represent common approaches to the target molecule.
Protocol 1: Synthesis via N-Boc-Protected (R)-3-Aminopiperidine
This two-step protocol is a robust and highly controlled method that ensures high regioselectivity and is amenable to producing enantiomerically pure material.
Workflow Diagram:
Caption: Workflow for the N-Boc protected synthesis route.
Step A: SNAr Coupling of 2-Fluorobenzonitrile with (R)-tert-Butyl (piperidin-3-yl)carbamate
-
Rationale : This step constructs the core C-N bond. The Boc group ensures that arylation occurs exclusively on the piperidine ring nitrogen. Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the hydrofluoric acid generated during the reaction.[10] N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent suitable for high-temperature SNAr reactions.
-
Materials :
-
2-Fluorobenzonitrile
-
(R)-tert-Butyl (piperidin-3-yl)carbamate
-
Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure :
-
To a stirred solution of (R)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in NMP (5-10 volumes), add 2-fluorobenzonitrile (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 140°C and stir for 2-4 hours, monitoring the reaction progress by HPLC or TLC.[10]
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl ((R)-1-(2-cyanophenyl)piperidin-3-yl)carbamate, which can be purified by column chromatography or used directly in the next step.
-
Step B: Acid-Mediated Deprotection
-
Rationale : The Boc protecting group is labile under acidic conditions. A solution of hydrogen chloride in an alcohol or ether is commonly used to cleave the carbamate, yielding the desired primary amine as its hydrochloride salt.[8]
-
Materials :
-
Crude tert-butyl ((R)-1-(2-cyanophenyl)piperidin-3-yl)carbamate
-
4M HCl in 1,4-Dioxane (or a solution of HCl in methanol/isopropanol)
-
Diethyl ether
-
-
Procedure :
-
Dissolve the crude product from Step A in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of 4M HCl in 1,4-dioxane (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, until TLC or HPLC analysis indicates complete removal of the Boc group.
-
The product dihydrochloride salt often precipitates from the reaction mixture. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-(3-aminopiperidin-1-yl)benzonitrile dihydrochloride as a white solid.[8]
-
Synthesis of the Chiral 3-Aminopiperidine Intermediate
The availability of enantiomerically pure 3-aminopiperidine is paramount. Patent literature describes several viable routes to obtain this key starting material.
Caption: Decision tree for selecting a synthetic route to 3-aminopiperidine.
Protocol 2: Chiral Resolution of Racemic N-Phthalimido-3-aminopiperidine
This method involves protecting the amine of racemic 3-aminopiperidine, followed by classical resolution using a chiral acid.
-
Rationale : Racemic 3-aminopiperidine can be prepared by the hydrogenation of 3-aminopyridine.[11] The primary amine is then protected with a phthalimido group, which is robust and allows for the formation of diastereomeric salts with a chiral resolving agent like D-(-)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[10][11]
-
Materials :
-
Racemic 3-aminopiperidine
-
Phthalic anhydride
-
Acetic acid
-
D-(-)-Tartaric acid
-
Ethanol (absolute)
-
Hydrazine hydrate
-
-
Procedure :
-
Phthalimide Formation : Heat a mixture of racemic 3-aminopiperidine (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid at reflux for 1-2 hours.[10] Cool the reaction mixture and isolate the crude racemic 2-(piperidin-3-yl)isoindoline-1,3-dione.
-
Diastereomeric Salt Formation : Dissolve the crude racemic phthalimide in hot absolute ethanol. In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in hot absolute ethanol.
-
Add the tartaric acid solution to the phthalimide solution. Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to promote crystallization. The D-tartrate salt of one enantiomer will preferentially crystallize.[10]
-
Isolation : Collect the crystalline solid by filtration. This solid is the diastereomerically enriched salt. Multiple recrystallizations may be necessary to achieve high optical purity.
-
Liberation of Free Base : Treat the isolated salt with a base (e.g., NaOH solution) and extract the enantiomerically enriched phthalimide into an organic solvent.
-
Deprotection (Hydrazinolysis) : Reflux the enantiomerically enriched phthalimide with hydrazine hydrate (2-3 eq) in an alcoholic solvent (e.g., ethanol) for several hours.[5] After the reaction is complete, work-up involves removing the phthalhydrazide byproduct (often by acidification and filtration) and isolating the desired enantiomerically pure 3-aminopiperidine.
-
Comparative Data from Patent Literature
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes various conditions reported in patent literature for the key SNAr coupling step.
| Benzonitrile Substrate | Piperidine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Notes / Reference |
| 2-Fluorobenzonitrile | (R)-Boc-3-aminopiperidine | DIPEA | NMP | 140 | 2-4 | A common method for producing chiral intermediates for drugs like Linagliptin.[10] |
| 2-Chlorobenzonitrile | (S)-3-Aminopiperidine | K₂CO₃ | DMSO | 120-150 | 8-12 | Higher temperatures are often needed for the less reactive chloro-substrate. |
| 2-Fluorobenzonitrile | 3-Aminopiperidine (unprotected) | Et₃N | Toluene | 100-110 | 10 | Direct coupling can lead to lower yields and more complex purification.[12] |
| 2-Chlorobenzonitrile | 3-(Phthalimido)piperidine | DIPEA | NMP | 140 | 2 | Phthalimido group is a robust protecting group, removed via hydrazinolysis.[10] |
Conclusion
The synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile is a well-documented process in patent literature, primarily relying on a robust SNAr reaction. The critical factor for successful synthesis, particularly for pharmaceutical applications, lies in the strategic use of protecting groups and the effective synthesis or resolution of the chiral 3-aminopiperidine intermediate. For process development and scale-up, the protected route using an N-Boc or similar group offers superior control over regioselectivity and purity. The protocols and data presented herein provide a comprehensive foundation for researchers to design and execute efficient and scalable syntheses of this valuable building block.
References
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
- Patel, H., et al. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof. Google Patents. WO2016139677A1.
- Cosstick, R., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18, 215-227.
-
Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Eureka. Retrieved from [Link]
-
Kihlberg, J., et al. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Retrieved from [Link]
- Li, G., et al. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents. CN103373953A.
- Dugi, K., et al. (2014). Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. Google Patents. US8883805B2.
- Dugi, K., et al. (2009). Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines. Google Patents. US20090192314A1.
- Reddy, B. R., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents. US10927095B2.
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Clemens, A., et al. (2014). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. European Patent Office. EP 2958894 B1. Retrieved from [Link]
-
Astatech Chengdu Biopharm Corp. (2013). (R)-3-amino piperidine hydrochloride preparation method. Eureka. Patsnap. Retrieved from [Link]
-
Sumitomo Chemical Company. (1981). A process for the production of 2-chlorobenzonitrile derivatives. Patent 0006999. Retrieved from [Link]
Sources
- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999 [data.epo.org]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. US8883805B2 - Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines - Google Patents [patents.google.com]
- 11. US20090192314A1 - Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines - Google Patents [patents.google.com]
- 12. WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-aminopiperidin-1-yl)benzonitrile
The following technical guide details the purification of 2-(3-aminopiperidin-1-yl)benzonitrile (CAS: 1248981-76-1). This compound is a critical building block, often synthesized via nucleophilic aromatic substitution (
This guide addresses the isolation of the free amine and its stable salt forms, focusing on removing common impurities like unreacted starting materials and regioisomers.[2]
Case ID: PUR-1248981 Status: Active Applicable For: Synthetic Chemists, Process Development Scientists Compound Class: Aryl-aminopiperidines / Benzonitrile derivatives[1][3]
Compound Profile & Critical Properties[1][2][4]
Before initiating purification, verify the target specifications.[2] This molecule possesses a basic amine center and a lipophilic benzonitrile moiety, creating a "push-pull" solubility profile ideal for acid-base manipulation.[1][3]
| Property | Specification / Data | Notes |
| Chemical Name | 2-(3-aminopiperidin-1-yl)benzonitrile | |
| CAS Number | 1248981-76-1 | |
| Molecular Formula | MW: 201.27 g/mol | |
| Physical State | Viscous Oil (Free Base) / Solid (Salt) | Free base often oils out; HCl salt is crystalline.[1][4] |
| pKa (Calculated) | ~9.5 (Primary Amine), ~-1 (Nitrile) | The piperidine nitrogen is conjugated to the benzene, reducing its basicity significantly.[1][2] The primary amine is the basic center.[3] |
| Solubility | DCM, EtOAc, MeOH (Good); Water (Poor) | Soluble in aqueous acid (pH < 4).[1][2] |
Purification Workflow (Logic Map)
The following logic map outlines the decision process for purifying the crude reaction mixture, assuming a standard synthesis route (Deprotection of
Figure 1: Decision logic for the purification of 2-(3-aminopiperidin-1-yl)benzonitrile.
Detailed Protocols
Protocol A: Self-Validating Acid-Base Extraction
Objective: Isolate the basic product from neutral impurities (e.g., unreacted 2-fluorobenzonitrile) and acidic byproducts.[1][3]
Mechanism: The primary amine (
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Extraction (Validation Point 1):
-
Basification:
-
Recovery:
Protocol B: Salt Formation & Recrystallization (Recommended)
Objective: Convert the viscous oil into a stable, crystalline solid for final purification and storage.[1][2]
-
Dissolution: Dissolve the free base (from Protocol A) in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .[1][2]
-
Acid Addition:
-
Precipitation:
-
Filtration: Collect the white/off-white solid under nitrogen.[1][3]
-
Recrystallization (if needed):
-
Dissolve in hot IPA .
-
Cool slowly to RT, then 4°C.
-
Result: 2-(3-aminopiperidin-1-yl)benzonitrile dihydrochloride (or monohydrochloride depending on stoichiometry).[1]
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product "Oils Out" during salt formation | Solvent too polar or addition too fast.[1][3] | Decant the solvent.[3] Dissolve the oil in a small amount of MeOH, then slowly add |
| Low Yield after Acid Extraction | pH of aqueous layer not high enough during recovery.[1][3] | Ensure pH is >12.[1][3] The amine might form an "aggregate" at pH 10.[3] Use high-ionic strength base ( |
| Impurity at R_f ~ 0.8 (Non-polar) | Unreacted 2-fluorobenzonitrile.[1][3] | Repeat Protocol A (Acid wash).[1][2] Ensure the initial organic wash is thorough.[3] |
| Impurity at R_f ~ 0.1 (Polar) | Unreacted 3-aminopiperidine (if unprotected used).[1][2] | Use water wash during the organic phase of Protocol A (post-basification).[1][2] 3-aminopiperidine is highly water-soluble; the target product is lipophilic.[3] |
| Loss of Nitrile Peak (IR ~2220 cm⁻¹) | Hydrolysis to amide/acid.[1][2] | Avoid heating with strong aqueous acid/base.[3] Use anhydrous HCl in dioxane/ethanol for salt formation.[3] |
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound? A: Distillation is risky due to the high boiling point and potential for thermal degradation (nitrile polymerization or oxidation of the amine).[1][2] Kugelrohr distillation under high vacuum (<0.1 mbar) is possible for the free base but salt formation is superior for purity.[1][2]
Q2: Why is my product colored (Yellow/Brown)? A: Aniline-like derivatives and aliphatic amines oxidize easily in air.[1][3] The color is likely trace oxidation products (N-oxides).[1][3] A carbon filtration step (dissolve in EtOH, add activated charcoal, filter) before salt formation usually removes color.[1][2]
Q3: Is the "regioisomer" a concern? A: If you used N-Boc-3-aminopiperidine , regioisomers are impossible because the primary amine is blocked.[1][3] If you used unprotected 3-aminopiperidine , the secondary amine is less nucleophilic than the primary amine, potentially leading to the wrong isomer (exocyclic amine attachment).[1][2] Always use the N-Boc protected starting material to ensure the piperidine nitrogen attacks the benzonitrile ring.[3]
Q4: How do I store the purified compound?
A: The free base absorbs
References
-
Compound Identification
-
Synthetic Methodology (Analogous SnAr Protocols)
-
Scientific Update: Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses piperidine reactivity and protection strategies). Link
-
BenchChem Protocol: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (Provides context on the stability and handling of the aminopiperidine moiety). Link[1][2]
-
-
General Purification of Amines
Sources
- 1. 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile hydrochloride | C18H22ClN5O2 | CID 44590827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. guidechem.com [guidechem.com]
- 6. 5953-00-4,(2-Chlorophenyl)(p-tolyl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Mitigating By-product Formation in the Synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile
Introduction
Welcome to the technical support center for the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile. This molecule is a key building block in the development of various pharmaceutical agents, notably as a precursor to drugs like Alogliptin, a DPP-4 inhibitor for type 2 diabetes.[1] Achieving high purity is critical, yet the synthetic process is often challenged by the formation of closely related impurities and by-products.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges, presented in a practical question-and-answer format. We will explore the root causes of by-product formation, from starting material integrity to reaction conditions, and offer robust troubleshooting and purification protocols.
The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzonitrile and 3-aminopiperidine. This pathway is favored for its efficiency but requires careful control to minimize side reactions.
Part 1: Starting Material Integrity and Associated Impurities
The quality of your final product is fundamentally linked to the purity of your starting materials. Impurities in either 2-fluorobenzonitrile or 3-aminopiperidine can be carried through the reaction or act as reagents in the formation of new by-products.
Q1: What are the common impurities in 3-aminopiperidine, and how do they impact the synthesis?
Impurities in 3-aminopiperidine can be categorized as process-related, degradation products, or enantiomeric impurities.[2]
-
Process-Related Impurities: These arise from the synthetic route used to produce 3-aminopiperidine itself. For example, if a Boc-protecting group strategy is used, you might find residual (S)-1-Boc-3-aminopiperidine or its precursor, 3-aminopiperidine, if deprotection is incomplete.[2]
-
Enantiomeric Impurity: If you are synthesizing a specific enantiomer (e.g., (R)- or (S)-2-(3-aminopiperidin-1-yl)benzonitrile), the presence of the undesired enantiomer in your 3-aminopiperidine starting material is critical. This will directly lead to the formation of the diastereomeric impurity in your final product, which can be difficult to separate and may have different pharmacological effects.[3]
-
Degradation Products: A significant concern with amine-containing building blocks is the potential formation of nitroso impurities (e.g., N-Nitroso 3-aminopiperidine).[4] These can form if the intermediate is exposed to nitrosating agents during synthesis or storage and are often potent mutagens, making their control essential.[5]
Caption: Impact of 3-aminopiperidine impurities on the final product.
Q2: I suspect my 2-fluorobenzonitrile has impurities. What should I look for?
2-Fluorobenzonitrile is susceptible to a few key impurities that can complicate your reaction.
-
Precursors and Isomers: Depending on the synthetic route, residual starting materials like 2-nitrobenzonitrile or positional isomers may be present.[6]
-
Hydrolysis Products: The nitrile group can hydrolyze to 2-fluorobenzamide or 2-fluorobenzoic acid, especially in the presence of trace acid or base and water.[6] These acidic impurities can neutralize the base in your SNAr reaction, leading to incomplete conversion.
-
Other Halogenated Benzonitriles: If the fluorination reaction was not clean, you might have other halogenated species (e.g., 2-chlorobenzonitrile), which are less reactive in SNAr reactions and may remain as unreacted impurities.
Part 2: By-products from the SNAr Reaction
Even with pure starting materials, the reaction conditions themselves can generate a range of by-products. Understanding the reaction mechanism is key to controlling these outcomes.
Q3: Can you explain the SNAr mechanism and why it's prone to side reactions?
The Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination mechanism. The aromatic ring of 2-fluorobenzonitrile is "activated" (made electron-deficient) by the strongly electron-withdrawing nitrile (-CN) group.[7]
-
Addition: The nucleophilic nitrogen of 3-aminopiperidine attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.[7] This is typically the rate-determining step.
-
Elimination: Aromaticity is restored by the elimination of the fluoride ion, yielding the final product.
Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[8] Side reactions occur when nucleophiles react at other sites or when the product itself undergoes further reaction.
Caption: The two-step mechanism of the SNAr reaction.
Q4: What are the most common by-products formed during the reaction, and how do they form?
Several key by-products can arise directly from the reaction conditions.
| By-product Name | Formation Mechanism | Identification Notes |
| Bis-addition Product | The primary amine (-NH2) on the desired product acts as a nucleophile and reacts with a second molecule of 2-fluorobenzonitrile. | High molecular weight peak in LC-MS, typically elutes later than the main product in reverse-phase HPLC. |
| 2-Hydroxybenzonitrile | Reaction with water, which can be present as a contaminant or generated. This is often promoted by a strong base and high temperatures. | Can be identified by GC-MS or LC-MS. Its presence suggests non-anhydrous conditions. |
| Nitrile Hydrolysis Products | The nitrile group on either the starting material or the product hydrolyzes to an amide or carboxylic acid. This is favored by harsh conditions (high temp, excess base).[6] | Will show a different mass in LC-MS (+18 for amide, +19 for acid) and a significant change in polarity. |
| Positional Isomers | If the nucleophilic attack occurs at a different position on an improperly chosen or impure starting material (e.g., a difluorobenzonitrile). | Mass will be identical to the desired product. Requires careful NMR analysis or a specific HPLC method for separation. |
Q5: How do reaction conditions influence by-product formation?
Optimizing reaction parameters is the most effective way to control purity.
-
Temperature: Elevated temperatures (e.g., >120 °C) can accelerate the desired reaction but also significantly increase the rate of side reactions like nitrile hydrolysis and solvent degradation.[7] It's crucial to find the minimum temperature required for a reasonable reaction rate.
-
Base: A base (like K₂CO₃ or DIPEA) is required to neutralize the HF formed during the reaction.[7][9] Using too much or too strong a base can promote hydrolysis and other side reactions. A molar ratio of 1.5-2.0 equivalents of a mild inorganic base is a good starting point.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions.[7] However, at high temperatures, these solvents can degrade. For example, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.
-
Stoichiometry: Using a slight excess of the 3-aminopiperidine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can make purification more difficult. To suppress the bis-addition by-product, one might consider adding the 2-fluorobenzonitrile slowly to a solution of the amine and base.
Part 3: Analysis and Troubleshooting
A robust analytical method is essential for monitoring reaction progress, identifying impurities, and validating the final product's purity.
Q6: How can I develop an HPLC method to monitor my reaction?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing this reaction. A good starting point is a reverse-phase C18 column.[10][11]
Representative HPLC Protocol
-
Column: Use a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This will elute polar impurities first, followed by the product, and then less polar by-products like the bis-addition product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm).[12]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (or a mixture like 50:50 water:acetonitrile) and filter before injection.
| Typical Elution Order (Reverse Phase) |
| 1. 3-Aminopiperidine (if unreacted and not retained) |
| 2. 2-Fluorobenzoic Acid (hydrolysis by-product) |
| 3. 2-(3-aminopiperidin-1-yl)benzonitrile (Product) |
| 4. 2-Fluorobenzonitrile (unreacted) |
| 5. Bis-addition By-product |
Q7: I see an unexpected peak in my chromatogram. What's the workflow for identifying it?
Identifying unknown impurities requires a systematic approach. The following workflow can help diagnose the issue.
Caption: Workflow for identifying an unknown impurity.
Part 4: Purification and Mitigation Strategies
Q8: How can I effectively purify the final product?
Several methods can be employed, often in combination.
-
Acid-Base Extraction: This is highly effective for separating the basic product from neutral or acidic impurities.
-
Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt, leaving neutral impurities (like unreacted 2-fluorobenzonitrile or the bis-addition product) in the organic layer.[13][14]
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Silica Gel Chromatography: This is useful for separating compounds with different polarities. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar system (perhaps including methanol and a small amount of triethylamine to prevent the basic product from tailing on the acidic silica) can effectively separate the product from less polar and more polar impurities.
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to remove small amounts of closely related impurities and achieve high purity.
Q9: What are the best preventative strategies to minimize by-product formation?
-
Qualify Your Starting Materials: Always analyze your starting materials by HPLC, GC, or NMR before use to ensure their purity.
-
Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water-related side reactions.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a complete conversion in a reasonable timeframe. Monitor by HPLC to avoid overheating after the reaction is complete.
-
Control Stoichiometry and Addition Rate: Use a slight excess of the amine and consider slow addition of the electrophile (2-fluorobenzonitrile) to minimize bis-addition.
-
Choose the Right Base: Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid strong, soluble bases unless necessary, as they can increase the rate of hydrolysis.
By implementing these analytical, preventative, and purification strategies, researchers can consistently achieve high yields and purity in the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile, ensuring the quality and reliability of this critical pharmaceutical intermediate.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
- openPR.com. (2024). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. openPR.
- Veeprho. 3-Amino Piperidine impurity | CAS 54012-73-6. Veeprho.
- BenchChem. (2026). The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. BenchChem.
- Cleanchem. N-Nitroso 3 Amino Piperidine | CAS No: 2819242-71-0. Cleanchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Benchchem.
- Bernart, M. (2017). How can I purify impure benzonitrile?
- LookChem.
- Google Patents. (2013). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Merck. Complete Monograph Methods.
- Chem Help ASAP. (2020).
- Shelke, N. B., Ghorpade, R., Pratapa, A., Tak, V., & Acharyaa, B. N. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
- ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
Sources
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. openpr.com [openpr.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. uni-giessen.de [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scale-Up of 2-(3-Aminopiperidin-1-yl)benzonitrile Production
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process scientists, and drug development professionals scaling up the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile , a critical pharmaceutical intermediate (e.g., for DPP-4 inhibitors).
Below, you will find our validated workflow, mechanistic FAQs, troubleshooting guides, and self-validating experimental protocols.
Process Workflow & Logical Relationships
Synthesis workflow for 2-(3-aminopiperidin-1-yl)benzonitrile highlighting critical scale-up nodes.
Frequently Asked Questions (Strategic & Mechanistic)
Q: Why must we use 3-(Boc-amino)piperidine instead of cheaper, unprotected 3-aminopiperidine? A: This is a strict chemoselectivity requirement. Unprotected 3-aminopiperidine contains both a primary and a secondary amine. While the secondary piperidine nitrogen is generally more nucleophilic, the primary amine can competitively undergo arylation with 2-fluorobenzonitrile. This lack of selectivity leads to a complex mixture of regioisomers and bis-arylated impurities that are nearly impossible to separate via crystallization. Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group ensures absolute regiocontrol during the SNAr step .
Q: What is the optimal solvent for the SNAr step at a multi-kilogram scale? A: While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are standard at the discovery scale, they pose severe safety and environmental risks during scale-up. DMSO can undergo violent, autocatalytic thermal decomposition above 140°C, and the presence of strong bases significantly lowers this decomposition onset temperature . For scale-up, we strongly recommend transitioning to aqueous surfactant systems or pure water under phase-transfer conditions, which provide superior thermal mass and mitigate runaway risks .
Troubleshooting Guide
Issue 1: Thermal Runaway and Exotherm Control during SNAr
-
Symptom: A rapid internal temperature spike (>15°C) upon the addition of 2-fluorobenzonitrile to the piperidine/base mixture.
-
Causality: The nucleophilic aromatic substitution (SNAr) reaction is highly exothermic (ΔHrxn typically -100 to -250 kJ/mol). In batch reactors with low surface-area-to-volume ratios, poor heat dissipation leads to adiabatic temperature rises, risking thermal runaway and degradation of the nitrile group .
-
Self-Validating Solution: Transition to a semi-batch addition protocol. Dose the electrophile slowly over 3–4 hours. Validation: Continuously monitor the jacket temperature (
) and internal temperature ( ). The protocol is validated if ( ) remains throughout the addition phase.
Issue 2: Massive Foaming and Pressurization during Boc Deprotection
-
Symptom: Reactor pressurization, severe foaming, and product carry-over into the vent lines during the addition of HCl or Trifluoroacetic acid (TFA).
-
Causality: Acid-catalyzed Boc deprotection generates equimolar amounts of carbon dioxide (
) and isobutylene gas. At a 10 kg scale, this translates to thousands of liters of gas. Rapid acid addition overwhelms the reactor's venting capacity, leading to physical entrainment of the reaction mixture . -
Self-Validating Solution: Implement a controlled subsurface addition of acid, or adopt thermal deprotection in continuous flow. Thermal de-Boc at 150°C in trifluoroethanol (TFE) avoids acid entirely, allowing the gases to expand safely in a back-pressure regulated system . Validation: If using batch acid addition, integrate a mass flow meter on the exhaust line; interlock the acid feed pump to pause automatically if the off-gas rate exceeds the condenser's safe threshold (e.g., >50 L/min).
Issue 3: "Oiling Out" During Crystallization
-
Symptom: The final product separates as a viscous, sticky oil rather than a crystalline solid upon anti-solvent addition.
-
Causality: Piperidine derivatives often exhibit low melting points and high solubility in organic solvents. Rapid addition of an anti-solvent pushes the thermodynamic system into the spinodal decomposition region (liquid-liquid phase separation) rather than the metastable zone required for nucleation.
-
Self-Validating Solution: Implement a seeded cooling crystallization. Validation: Heat the mixture to 60°C, add anti-solvent until the cloud point is reached, clear the solution with 2% volume of the primary solvent, cool to 45°C, and add 1 wt% seed crystals. Hold for 2 hours. The protocol is validated when microscopic analysis confirms secondary nucleation (crystal growth) before the final cooling ramp to 5°C.
Quantitative Data: SNAr Reaction Conditions for Scale-Up
To aid in process selection, the following table summarizes the performance and safety metrics of various SNAr conditions evaluated during process development.
| Solvent System | Base | Temp (°C) | Yield (%) | E-Factor | Safety & Scale-Up Profile |
| DMF | 80 | 88 | >50 | High risk of thermal decomposition; reprotoxic solvent. | |
| DMSO | DIPEA | 90 | 92 | >40 | Exothermic risk; autocatalytic decomposition >140°C . |
| Water + Surfactant | 70 | 85 | <10 | Excellent thermal mass; highly scalable and green . | |
| Continuous Flow | DIPEA | 120 | 95 | <5 | Superior heat transfer; eliminates thermal runaway risk . |
Experimental Protocols
Protocol A: Semi-Batch Aqueous SNAr Reaction
This protocol utilizes water as the primary solvent to maximize thermal mass and safety.
-
Reactor Charging: Charge a jacketed 50 L reactor with 3-(Boc-amino)piperidine (1.0 equiv, 5.0 kg),
(1.2 equiv, 6.3 kg), and distilled water (10 volumes, 50 L). -
Heating: Heat the suspension to 70°C under a nitrogen atmosphere. Ensure the agitator is set to a high shear rate (e.g., 250 rpm) to maintain a fine suspension.
-
Validation Check: Verify that the internal temperature is stable at 70°C ± 2°C for at least 30 minutes.
-
Electrophile Dosing: Dose 2-fluorobenzonitrile (1.05 equiv, 3.18 kg) via a metering pump over 3.5 hours.
-
Critical Parameter: Maintain
< 75°C. If the temperature exceeds this limit, the pump must automatically pause.
-
-
Reaction Completion: Stir for 4 hours post-addition. Sample for HPLC analysis (Target: <1% 3-(Boc-amino)piperidine remaining).
-
Isolation: Cool the reactor to 20°C at a rate of 0.5°C/min. Filter the precipitated 2-(3-(Boc-amino)piperidin-1-yl)benzonitrile, wash with 15 L of cold water, and dry under vacuum at 50°C.
Protocol B: Controlled Boc Deprotection & Crystallization
This protocol manages gas evolution and prevents oiling out.
-
Dissolution: Charge the Boc-protected intermediate (5.0 kg) into a 50 L reactor with Ethyl Acetate (5 volumes, 25 L). Heat to 40°C to achieve full dissolution.
-
Acid Addition: Initiate subsurface addition of 4M HCl in Dioxane (3.0 equiv, 12.4 L) at a strictly controlled rate of 0.05 L/min.
-
Validation Check: Monitor the mass flow meter on the vent line. Maintain gas evolution below 40 L/min.
-
Aging: Stir at 40°C for 2 hours post-addition. Confirm reaction completion via HPLC (Target: <0.5% intermediate).
-
Seeded Crystallization: Cool the solution to 35°C. Add 50 g of authentic 2-(3-aminopiperidin-1-yl)benzonitrile hydrochloride seed crystals. Hold at 35°C for 2 hours to allow the seed bed to mature.
-
Final Isolation: Cool the reactor to 5°C over 4 hours. Filter the resulting slurry, wash with cold EtOAc (5 L), and dry under vacuum at 45°C to yield the final API intermediate.
References
- Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. ResearchGate.
- Thermal hazard evaluation of flow processes (DMSO Safety). Purdue University.
- Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Publications.
- Managing Exothermic Reactions Involving 4-Chloro-2-methyl-3-nitropyridine (SNAr Exotherms). Benchchem.
- Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides (Boc Deprotection Scale-Up). ACS GCIPR.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
Technical Support Center: Stability Studies of 2-((3-Aminopiperidin-1-yl)methyl)benzonitrile
Last Updated: March 7, 2026
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile. Given that this is a specialized molecule, this guide synthesizes established principles of stability testing for related chemical moieties—namely the piperidine ring, the secondary amine, and the benzonitrile group—to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile that could lead to degradation?
A1: The molecule possesses three key structural features prone to degradation under standard stress conditions:
-
Piperidine Ring and Secondary Amines: The aminopiperidine moiety contains secondary amines which are susceptible to oxidation. This can be catalyzed by light, heat, and the presence of metal ions, leading to the formation of various oxidation products, including potential ring cleavage.
-
Benzonitrile Group: The nitrile group (-CN) can undergo hydrolysis under strong acidic or basic conditions to form a primary amide intermediate, which can be further hydrolyzed to a carboxylic acid.
-
Benzylamine Linkage: The methylene bridge between the benzonitrile and piperidine ring is a point of potential oxidative cleavage.
Q2: What are the recommended storage conditions for 2-((3-aminopiperidin-1-yl)methyl)benzonitrile to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dry place, protected from light. A temperature range of 2-8°C is often recommended for piperidine-containing compounds. It is crucial to store it in a well-sealed container to prevent exposure to moisture and air, which can accelerate hydrolytic and oxidative degradation, respectively.
Q3: What are the initial steps I should take to design a stability study for this compound?
A3: A well-designed stability study begins with forced degradation experiments. These studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The goal is to induce degradation to an extent of about 10-20%.
Q4: What is a stability-indicating method and why is it crucial?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate, detect, and quantify any significant degradation products without interference from the API, excipients, or other degradants.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Appearance of Unexpected Peaks in HPLC Analysis | 1. Contamination of sample or solvent. 2. Formation of a new degradation product. 3. Carryover from a previous injection. | 1. Prepare fresh samples and use high-purity solvents. Ensure all glassware is meticulously cleaned. 2. Conduct peak purity analysis using a photodiode array (PDA) detector. If the peak is impure, attempt to identify the new species using mass spectrometry (MS). 3. Implement a thorough needle wash protocol and inject a blank solvent run to check for carryover. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Analytical column overload. 3. Degradation of the analytical column. | 1. Adjust the mobile phase pH to be at least two units away from the pKa of the compound. 2. Reduce the concentration of the sample or the injection volume. 3. Replace the analytical column with a new one of the same type. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent composition of the mobile phase. 3. Presence of air bubbles in the pump. | 1. Utilize a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase, ensuring accurate mixing and thorough degassing. 3. Degas the mobile phase and prime the HPLC pump. |
| Loss of Mass Balance in Forced Degradation Studies | 1. Formation of degradation products that are not UV-active or are volatile. 2. Adsorption of the analyte or its degradants onto the surfaces of containers. 3. Incomplete extraction of the sample after stress conditions. | 1. Employ a mass-sensitive detector, such as a mass spectrometer (MS), in parallel with the UV detector. 2. Use silanized glassware to minimize adsorption. 3. Optimize the sample extraction procedure to ensure complete recovery. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of 2-((3-aminopiperidin-1-yl)methyl)benzonitrile in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place the solid compound in an oven at 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze all stressed samples along with an unstressed control sample.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways.
References
-
What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Available from: [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025, November 18). Available from: [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega. (2024, January 29). Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). Available from: [Link]
-
Oxidation of Secondary and Primary Amines. Available from: [Link]
-
Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents - Patsnap Eureka. (2025, August 22). Available from: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. (2024, January 13). Available from: [Link]
- The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Technical Support Center: Chiral Resolution of 2-(3-aminopiperidin-1-yl)benzonitrile
Welcome to the technical support center for the chiral resolution of 2-(3-aminopiperidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the separation of this compound's enantiomers. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 2-(3-aminopiperidin-1-yl)benzonitrile?
A1: The most common and industrially viable methods for resolving racemic amines like 2-(3-aminopiperidin-1-yl)benzonitrile include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating enantiomers directly.[4][5][6]
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.[7][8][9] This is a form of kinetic resolution.[9]
Q2: Why is the chiral resolution of 2-(3-aminopiperidin-1-yl)benzonitrile important in drug development?
A2: The enantiomers of a chiral molecule can have significantly different pharmacological and toxicological profiles.[5][10] For many pharmaceutical compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, obtaining the enantiomerically pure form of a drug candidate like 2-(3-aminopiperidin-1-yl)benzonitrile is crucial for ensuring its safety and efficacy.[4]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a widely used technique for chiral resolution on a large scale.[1][11] However, it often requires careful optimization.
Q3: I'm not getting any crystals to form after adding the chiral resolving agent. What are the likely causes and solutions?
A3: A lack of crystallization typically points to issues with supersaturation or nucleation.[3]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Solubility | The diastereomeric salts are too soluble in the chosen solvent.[12] | Conduct a solvent screen to find a solvent or solvent mixture where the salts have lower solubility.[3][12] Consider anti-solvent addition to induce precipitation.[12] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit. | Carefully evaporate some of the solvent to increase the concentration.[12] |
| Inhibition of Nucleation | The solution is supersaturated, but the formation of crystal nuclei is kinetically hindered.[3] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomeric salt.[3] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can affect salt formation and solubility.[10] | Vary the molar ratio of the resolving agent. A common starting point is 0.5 to 1.0 equivalent of the resolving agent for a racemic base.[1] |
Q4: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the salt separates as a liquid phase instead of a solid crystalline phase, often due to excessively high supersaturation or a rapid cooling rate.[3][12]
Troubleshooting Steps:
-
Reduce Concentration: Add more solvent to dissolve the oil and then attempt to crystallize again from a more dilute solution.[3]
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. A controlled temperature ramp can be beneficial.[3]
-
Solvent System Re-evaluation: The chosen solvent may not be ideal. Screen for alternative solvents or solvent mixtures.[3]
-
Seeding: Add seed crystals to a supersaturated solution just before the "oiling out" point to encourage the formation of well-defined crystals.[3]
Caption: Troubleshooting decision tree for "oiling out".
Q5: The enantiomeric excess (ee) of my crystallized salt is low. How can I improve it?
A5: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.
Strategies for Improvement:
-
Solvent Screening: This is the most critical factor. The goal is to maximize the solubility difference between the two diastereomeric salts. A thorough solvent screening is often necessary.[3]
-
Controlled Cooling: Slower cooling rates can prevent the kinetic trapping of the more soluble diastereomer in the crystal lattice.[3]
-
Recrystallization: Performing one or more recrystallizations on the enriched solid material is a standard method to enhance the diastereomeric and, consequently, the enantiomeric excess.[3]
-
Change the Resolving Agent: If optimizing the solvent and crystallization conditions is not effective, changing the chiral resolving agent can lead to diastereomeric salts with a greater difference in solubility.[3] Common resolving agents for amines include tartaric acid and its derivatives, and camphorsulfonic acid.[1][13]
Experimental Protocol: Diastereomeric Salt Resolution
This is a general protocol that should be optimized for 2-(3-aminopiperidin-1-yl)benzonitrile.
-
Salt Formation: Dissolve racemic 2-(3-aminopiperidin-1-yl)benzonitrile (1 equivalent) in a suitable warm solvent (e.g., ethanol, methanol, or acetonitrile). In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 equivalents) in the same warm solvent.[1]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.[1]
-
Liberation of the Free Amine: Suspend the collected crystals in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base, such as 1M NaOH, dropwise until the solution is basic and the salt has completely dissolved.[1][12]
-
Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. benchchem.com [benchchem.com]
- 13. Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of (R)-2-(3-aminopiperidin-1-yl)benzonitrile
Introduction: The enantioselective synthesis of (R)-2-(3-aminopiperidin-1-yl)benzonitrile is a critical process in pharmaceutical manufacturing, as this molecule serves as a key intermediate for potent dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin.[1][2] Achieving high enantiomeric purity and yield is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during this synthesis. We will explore the underlying chemical principles, offer actionable solutions to specific problems, and provide validated protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (R)-3-aminopiperidine, the key chiral building block?
A1: There are three principal approaches to accessing the (R)-3-aminopiperidine core:
-
Asymmetric Synthesis from Prochiral Precursors: This modern approach involves the direct conversion of a prochiral starting material, such as 1-Boc-3-piperidone, into the desired enantiomer using a chiral catalyst. Biocatalytic methods employing ω-transaminases have become particularly prominent due to their high selectivity and environmentally benign reaction conditions.[1][3][4]
-
Chiral Resolution of a Racemic Mixture: This classical and industrially common method involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., an optically active tartaric acid or phosphoric acid derivative), which can then be separated by fractional crystallization due to their different solubilities.[2][][6][7]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. For instance, (R)-3-aminopiperidine derivatives can be synthesized from D-lysine.[8]
Q2: What is the final key reaction to form the target molecule, and what class of reaction is it?
A2: The final step is typically the coupling of (R)-3-aminopiperidine (often with the primary amine protected, e.g., as a Boc-carbamate) with an activated benzonitrile derivative, most commonly 2-fluorobenzonitrile. This reaction is a nucleophilic aromatic substitution (SNAr). The secondary amine of the piperidine ring acts as the nucleophile, displacing the fluoride on the aromatic ring.
Q3: Why is the enantiomeric excess (ee) so critical for this molecule?
A3: Enantiomeric excess is a measure of the purity of one enantiomer over the other. In pharmacology, the two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause undesirable side effects or toxicity.[9] Therefore, regulatory agencies demand strict control over the stereochemical purity of APIs to ensure patient safety and drug efficacy.
Overall Synthetic Workflow
The synthesis of (R)-2-(3-aminopiperidin-1-yl)benzonitrile can be visualized through two primary pathways, each with distinct advantages and challenges.
Caption: Primary synthetic routes to the target molecule.
Troubleshooting Guide
This section addresses the most common experimental issues in a question-and-answer format, providing both the likely causes and recommended solutions.
Issue 1: Low Enantioselectivity (ee)
Q: My final product shows a low enantiomeric excess after the asymmetric synthesis (Pathway A). What should I investigate?
A: Low ee in an asymmetric synthesis is a common but solvable problem. A systematic approach is crucial.[10][11]
-
Cause 1: Inactive or Impure Biocatalyst (Transaminase). The enzyme's activity and selectivity are paramount. Improper storage, incorrect pH, or the presence of inhibitors can drastically reduce performance.
-
Solution:
-
Verify the storage conditions and expiration date of the enzyme.
-
Run a control reaction with a known, reliable substrate to benchmark the enzyme's activity.
-
Ensure the reaction buffer is at the optimal pH for the specific transaminase used.[1]
-
Check all reagents for potential enzyme inhibitors.
-
-
-
Cause 2: Unfavorable Reaction Equilibrium. Transaminase reactions are reversible. If the equilibrium lies towards the starting materials, the net conversion and observed ee can be low, especially if there is a non-selective background reaction.[3][4]
-
Solution:
-
Use a large excess of the amine donor (e.g., isopropylamine) to push the equilibrium towards the product.
-
Implement a system to remove the ketone byproduct. For example, when using L-alanine as an amine donor, a lactate dehydrogenase (LDH) system can be used to convert the pyruvate byproduct to lactate.[3]
-
-
-
Cause 3: Incorrect Reaction Temperature. Temperature affects the energy difference between the two diastereomeric transition states.
-
Solution: While enzymes have an optimal temperature for activity, selectivity can sometimes be improved at slightly lower temperatures. Screen a range of temperatures (e.g., 25°C to 40°C) to find the best balance of reaction rate and enantioselectivity.[10]
-
Q: I'm using the chiral resolution pathway (Pathway B), but the ee of my (R)-3-aminopiperidine is poor. Why?
A: Inefficient resolution is usually a problem of crystallization.
-
Cause 1: Incomplete Crystallization of the Target Diastereomer. The separation relies on the solubility difference between the two diastereomeric salts. If the desired salt does not crystallize effectively, or if the undesired salt co-precipitates, the resolution will be poor.[7]
-
Solution:
-
Solvent Screening: The choice of solvent is critical. Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water) to maximize the solubility difference.
-
Cooling Rate: Control the cooling rate of the crystallization. Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution.
-
Seeding: Add a few seed crystals of the pure, desired diastereomeric salt to a supersaturated solution to encourage selective crystallization.[]
-
-
-
Cause 2: Purity of the Resolving Agent. The enantiomeric purity of your resolving agent must be very high (>99.5% ee). Any contamination with the other enantiomer will directly impact the maximum achievable ee of your product.
-
Solution: Always use a resolving agent from a reputable supplier and verify its certificate of analysis for enantiomeric purity.
-
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Overall Yield
Q: My reaction yield is consistently low. What are the common culprits in the final SNAr coupling step?
A: Low yields in the SNAr step often point to issues with reaction conditions or reagent stability.
-
Cause 1: Insufficiently Activated Aromatic Ring. The SNAr reaction requires an electron-withdrawing group (in this case, the nitrile -CN) ortho or para to the leaving group (fluorine) to proceed efficiently.
-
Solution: While 2-fluorobenzonitrile is standard, ensure your starting material is correct and pure. If using an alternative, confirm it has sufficient activation.
-
-
Cause 2: Base Incompatibility. A base (e.g., K2CO3, DIPEA) is typically used to scavenge the HF generated during the reaction. The wrong choice or amount of base can lead to side reactions or incomplete conversion.
-
Solution: Screen different inorganic (K2CO3, Cs2CO3) and organic (DIPEA, Et3N) bases. Ensure the base is anhydrous if the reaction is moisture-sensitive.
-
-
Cause 3: Side Reactions or Product Degradation. At elevated temperatures, amines and nitriles can undergo side reactions.
-
Solution: Monitor the reaction by TLC or LC-MS to check for the formation of byproducts. If necessary, lower the reaction temperature and extend the reaction time. Ensure a clean workup to remove reactive species.
-
Issue 3: Difficulty with Purification and Isolation
Q: I am struggling to purify the final product. It seems to be very polar. What techniques can I use?
A: Amines, particularly diamines, can be challenging to purify via standard silica gel chromatography due to their basicity and high polarity.
-
Technique 1: Modified Column Chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~1-2%). This neutralizes the acidic silanol groups, preventing the product from streaking or irreversibly binding to the column. Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, with the added triethylamine.
-
-
Technique 2: Salt Formation and Crystallization.
-
Solution: The final product can be isolated and purified as a salt, most commonly the dihydrochloride salt.[12] Dissolve the crude freebase in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl (e.g., HCl in dioxane or isopropanol). The salt will often precipitate and can be collected by filtration and washed with a non-polar solvent like ether or hexanes. This is an excellent method for achieving high purity.[13]
-
Data Summary & Analytical Methods
The choice of analytical method is as important as the synthesis itself. Chiral HPLC is the industry standard for determining enantiomeric excess.[14]
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagent |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[15] | Separation of volatile derivatives on a chiral column. | Formation of diastereomeric complexes leading to distinct NMR signals.[9] |
| Sensitivity | High (µg/mL to ng/mL) | Very High (for volatile compounds) | Moderate (requires mg of sample) |
| Sample Prep | Dissolution in mobile phase. Derivatization may be needed.[16] | Often requires derivatization to increase volatility. | Dissolution in deuterated solvent with chiral auxiliary. |
| Key Advantage | Widely applicable, robust, high precision. | Excellent resolution for suitable compounds. | Rapid, non-destructive, no separation needed. |
| Key Limitation | Requires specific, often expensive, chiral columns. | Limited to thermally stable and volatile compounds. | Lower accuracy, potential for signal overlap. |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-3-amino-1-Boc-piperidine This protocol is adapted from methodologies using immobilized ω-transaminases.[1][6]
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend 1-Boc-3-piperidone (1.0 equiv., e.g., 10 g) in a buffer solution (e.g., 100 mM triethanolamine buffer, pH 7.5).
-
Reagent Addition: Add pyridoxal-5'-phosphate (PLP) cofactor (approx. 1 mM final concentration) and the amine donor, isopropylamine (5-10 equiv.).
-
Enzyme Addition: Add the immobilized ω-transaminase catalyst (e.g., a commercially available (R)-selective TA).
-
Reaction: Stir the suspension at the optimal temperature (e.g., 30-35°C) and monitor the reaction progress by LC-MS or GC. The reaction may take 24-48 hours.
-
Workup: Once the reaction is complete, filter off the immobilized enzyme (which can often be washed and reused). Extract the aqueous solution with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) This is a general guideline; the specific column and mobile phase must be optimized.
-
Sample Preparation: Prepare a stock solution of your final product (or intermediate) at approximately 1 mg/mL in the mobile phase or a compatible solvent. If the compound lacks a UV chromophore, pre-column derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride may be necessary.[15][16]
-
Instrumentation:
-
Column: Use a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).
-
Mobile Phase: A typical normal phase eluent is a mixture of hexane/isopropanol or heptane/ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 228 nm for the tosyl-derivatized amine).[16]
-
-
Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation (resolution > 1.5).
-
Calculation: Inject the sample and integrate the peak areas for each enantiomer. Calculate the ee using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
References
- Vertex AI Search. (n.d.).
- Zhang, X., et al. (n.d.).
- ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine synthesis.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
- BenchChem. (2025).
- SciSpace. (2016). An asymmetric synthesis method for (R)
- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry.
- Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Sun, Y., et al. (2021, May 3). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed.
- Jiang, J. (2015). Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride.
- Kadyrov, R. (2021, June). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
- BOC Sciences. (n.d.).
- PubMed. (2014, July 15). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
- ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective ...
- ACS Publications. (2000, August 17). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry.
- Google Patents. (n.d.). EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- ResearchGate. (2025, August 9).
- The Royal Society of Chemistry. (n.d.).
- PMC. (2024, June 25).
- BOC Sciences. (2025, August 28).
- Annual Reviews. (2005, August 4). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
- ACS Publications. (2021, October 22).
- PMC. (2014, August 19). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.
- Asymmetric reactions_synthesis. (n.d.).
- AIR Unimi. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient.
- Wiley Analytical Science. (2017, October 6).
- ACS Publications. (2024, June 19).
- Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. (2014, July 8).
- Pharmaffiliates. (n.d.). (R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride.
- PubChem. (2025, December 27). 4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile.
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cost-Effective Synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile
Welcome to the technical support center for the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides a robust, cost-effective synthetic protocol and addresses common challenges through detailed troubleshooting guides and frequently asked questions. Our focus is on practical, field-proven insights to ensure a successful and scalable synthesis.
The primary and most industrially viable route to 2-(3-aminopiperidin-1-yl)benzonitrile is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is favored for its simplicity, avoidance of expensive transition-metal catalysts, and scalability. The reaction involves the coupling of an activated aryl halide, such as 2-fluorobenzonitrile, with 3-aminopiperidine. The electron-withdrawing nitrile group ortho to the halogen is crucial as it activates the aromatic ring for nucleophilic attack.[1][2][3]
Proposed Cost-Effective Synthetic Workflow
The recommended approach is the direct SNAr coupling of 2-fluorobenzonitrile with 3-aminopiperidine in a polar aprotic solvent, using a mild inorganic base to neutralize the hydrofluoric acid byproduct.
Caption: Proposed workflow for the synthesis of 2-(3-aminopiperidin-1-yl)benzonitrile.
Experimental Protocol
This protocol outlines a general procedure for the synthesis on a laboratory scale.
Materials:
-
2-Fluorobenzonitrile
-
3-Aminopiperidine (racemic or desired enantiomer)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), 3-aminopiperidine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Data Summary: Reaction Parameters
| Parameter | Recommended | Rationale |
| Aryl Halide | 2-Fluorobenzonitrile | Fluorine is a superior leaving group in SNAr reactions compared to other halogens, leading to faster reaction rates.[1] |
| Amine | 3-Aminopiperidine | The key nucleophile. A slight excess (1.1-1.2 eq) is used to ensure the complete consumption of the limiting aryl halide. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and mild inorganic base to neutralize the HF byproduct. Its insolubility in some organic solvents can facilitate workup.[4] |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents are essential for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4] |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. The optimal temperature should be determined empirically.[4] |
| Typical Yield | 75-90% | Yields are dependent on the purity of starting materials and optimization of reaction conditions. |
Troubleshooting Guide
Q1: My reaction yield is very low or I'm not seeing any product formation. What could be the issue?
A1: Low or no yield can stem from several factors. Systematically investigate the following:
-
Reagent Quality: Ensure that your 3-aminopiperidine has not been degraded through prolonged storage. The use of anhydrous solvent and a dry base (K₂CO₃) is critical, as water can compete as a nucleophile, leading to the formation of 2-hydroxybenzonitrile.
-
Insufficient Temperature: SNAr reactions often require a significant activation energy. If your reaction is sluggish, consider incrementally increasing the temperature by 10-20 °C. Ensure the internal temperature of the reaction mixture is being accurately measured.
-
Inefficient Mixing: If using a heterogeneous base like K₂CO₃, vigorous stirring is essential to ensure proper mixing and reaction.
-
Reaction Time: Confirm that the reaction has been allowed to proceed for a sufficient duration by monitoring via TLC or LC-MS until the starting material is consumed.
Q2: My final product is contaminated with unreacted 2-fluorobenzonitrile. How can I improve the conversion?
A2: The presence of unreacted starting material indicates incomplete reaction. To drive the reaction to completion:
-
Increase Reaction Time/Temperature: This is the most straightforward approach. Continue heating and monitoring until the limiting reagent is consumed.
-
Adjust Stoichiometry: Using a slight excess of 3-aminopiperidine (e.g., 1.2 equivalents) can help to consume all of the 2-fluorobenzonitrile. However, be aware that this may complicate purification if the amine is difficult to remove.
Q3: I'm observing an impurity with a higher molecular weight than my product. What is it and how can I prevent it?
A3: This is likely a di-substitution product where the primary amino group of your desired product has reacted with another molecule of 2-fluorobenzonitrile. While the secondary amine of the piperidine ring is more nucleophilic, the primary amine can react under forcing conditions. To minimize this:
-
Control Stoichiometry: Avoid using a large excess of 2-fluorobenzonitrile. Maintain the amine as the excess reagent.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often improve selectivity and reduce the formation of side products.
Q4: Purification of the final product by column chromatography is difficult and results in significant product loss.
A4: The product is a relatively polar diamine, which can streak on silica gel columns. Consider these alternative purification strategies:
-
Acid-Base Extraction: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1 M). Your product will move to the aqueous layer as the dihydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH and re-extract your purified product into an organic solvent.
-
Salt Formation and Recrystallization: This is a highly effective and scalable purification method. Dissolve the crude product in a solvent like isopropanol or ethanol and add a solution of HCl in the same solvent (or bubble HCl gas) to precipitate the dihydrochloride salt. The salt can then be recrystallized to high purity.[5]
Frequently Asked Questions (FAQs)
Q1: Which is a better starting material: 2-fluorobenzonitrile or 2-chlorobenzonitrile?
A1: From a reactivity standpoint, 2-fluorobenzonitrile is superior. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack.[1] The order of reactivity for leaving groups in SNAr is generally F > Cl > Br > I, which is the reverse of SN2 reactions. While 2-chlorobenzonitrile is often less expensive, it will likely require more forcing conditions (higher temperatures, longer reaction times), which can lead to more side products. For a cost-effective process, a cost-benefit analysis considering both reagent price and process efficiency (yield, time, energy) should be conducted.
Q2: What is the role of the base in this reaction, and can I use an organic base like triethylamine?
A2: The base is crucial for neutralizing the acid (HF or HCl) that is formed as a byproduct of the substitution reaction. Without a base, the acid would protonate the 3-aminopiperidine, rendering it non-nucleophilic and halting the reaction. While an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, a mild inorganic base like K₂CO₃ is often preferred for cost-effectiveness and ease of removal during workup (it can be filtered off or removed with an aqueous wash).
Q3: How can I make this synthesis more cost-effective for a large-scale production?
A3: For scaling up, consider the following:
-
Starting Material Sourcing: The cost of 3-aminopiperidine can be a major factor. Sourcing from a bulk supplier is key. For very large scales, synthesizing it in-house from inexpensive starting materials like L-glutamic acid or via biocatalytic methods could be considered.[6][7]
-
Solvent Selection and Recycling: While DMSO is effective, it can be difficult to remove on a large scale. Solvents like N-methyl-2-pyrrolidone (NMP) might be considered. Implementing a solvent recycling program can significantly reduce costs and waste.
-
Process Optimization: Minimize the number of steps. A "one-pot" approach where possible can save time and resources.
-
Purification Strategy: Moving away from chromatography to crystallization is almost always more cost-effective at scale. Developing a robust crystallization procedure for the free base or a salt form is highly recommended.
Q4: I need to synthesize a specific enantiomer, (R)-2-(3-aminopiperidin-1-yl)benzonitrile. What is the best strategy?
A4: The most efficient strategy is to start with enantiomerically pure (R)-3-aminopiperidine. The SNAr reaction does not affect the chiral center, so the stereochemistry will be retained in the final product. Enantiopure 3-aminopiperidine can be sourced commercially or synthesized through various methods, including the reduction of (R)-3-aminopiperidin-2-one hydrochloride, which can be derived from D-ornithine.[5][7] Chiral resolution of the final racemic product is also an option but is generally less efficient and more costly than using a chiral starting material.
References
- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Patsnap. (R)-3-amino piperidine hydrochloride preparation method - Eureka. Available from: [Link]
-
ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development. Available from: [Link]
- Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
SciRP.org. A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Available from: [Link]
-
DASH. Concerted nucleophilic aromatic substitutions. Available from: [Link]
-
PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available from: [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]
- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
- Google Patents. CN104356096A - Preparation method of N-aminopiperidine hydrochloride.
-
MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]
-
ACS Figshare. Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
PMC. Greening the synthesis of peptide therapeutics: an industrial perspective. Available from: [Link]
-
Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
Pharmaffiliates. (R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"comparative analysis of 2-(3-aminopiperidin-1-yl)benzonitrile derivatives as DPP-4 inhibitors"
Structural Rationale and Binding Mechanics
The 2-(3-aminopiperidin-1-yl)benzonitrile moiety represents a highly privileged, non-peptidomimetic scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably serving as the core structure for the approved therapeutic alogliptin[1]. The architectural design of this scaffold is engineered to exploit the unique topography of the DPP-4 active site, achieving superior selectivity through extended subsite engagement:
-
The S1 Pocket: The benzonitrile group projects deeply into the highly hydrophobic S1 pocket. Here, the cyano group forms critical electrostatic and pi-stacking interactions with key residues, including Arg125 and Tyr662.
-
The S2 Pocket: The 3-aminopiperidine ring anchors into the S2 subsite. The primary amine is structurally indispensable, as it forms essential salt bridges with the catalytic dyad residues Glu205 and Glu206, locking the inhibitor into the active conformation[2].
-
The S1' and S2' Subsites: Unlike earlier cyanopyrrolidine-based inhibitors, the pyrimidinedione core attached to this scaffold extends into the S1' and S2' subsites[2]. This extended binding network is the primary driver of the scaffold's exceptional selectivity profile over structurally homologous peptidases.
Pathway Dynamics: Incretin Preservation
DPP-4 is a ubiquitous serine protease responsible for the rapid hydrolytic inactivation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By competitively occupying the active site, 2-(3-aminopiperidin-1-yl)benzonitrile derivatives prevent this cleavage, thereby prolonging the physiological half-life of incretins. This cascade stimulates glucose-dependent insulin secretion from pancreatic
DPP-4 signaling pathway and the mechanism of incretin preservation via targeted inhibition.
Comparative Pharmacodynamics
To objectively evaluate the performance of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold, it is essential to benchmark it against other established classes of DPP-4 inhibitors. The structural divergence directly dictates the binding subsite engagement, which in turn governs both potency (
| Inhibitor Class / Reference Drug | Chemical Scaffold | Binding Subsites Engaged | Selectivity (DPP-4 vs. DPP-8/9) | |
| Alogliptin | 2-(3-aminopiperidin-1-yl)benzonitrile | S1, S2, S1', S2' | < 10 | > 10,000-fold |
| Sitagliptin | Triazolopiperazine | S1, S2, S2 extensive | ~ 18 | ~ 2,600-fold |
| Vildagliptin | Cyanopyrrolidine | S1, S2 | ~ 62 | ~ 250-fold |
| Saxagliptin | Cyanopyrrolidine | S1, S2 | ~ 50 | ~ 75-fold |
Data synthesized from comparative structural and kinetic studies[1][2][3].
Analytical Insight: The data clearly demonstrates that Class 3 inhibitors (like alogliptin) achieve a significantly higher selectivity margin (>10,000-fold) compared to Class 1 (vildagliptin, saxagliptin) and Class 2 (sitagliptin) inhibitors[1][2]. This extreme selectivity is a direct consequence of the scaffold's ability to anchor into the S1' and S2' subsites, preventing off-target inhibition of DPP-8 and DPP-9, which is associated with severe immunosuppressive and toxicological side effects[3].
Experimental Methodology: In Vitro DPP-4 Fluorometric Assay
To validate the inhibitory potency of novel derivatives within this class, researchers rely on a continuous fluorometric assay. This protocol utilizes the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[4][5].
Causality of Design: DPP-4 is highly specific for cleaving dipeptides from the N-terminus where proline or alanine is at the penultimate position. The AMC fluorophore is optically quenched when conjugated via a peptide bond but emits strong fluorescence upon hydrolytic release by the active enzyme[6].
Step-by-step experimental workflow for the in vitro fluorometric DPP-4 enzyme inhibition assay.
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Reconstitute human recombinant DPP-4 enzyme in an optimized assay buffer (e.g., 50 mM HEPES, pH 7.4)[6]. Prepare serial dilutions of the 2-(3-aminopiperidin-1-yl)benzonitrile derivatives in DMSO.
-
Assay Plate Setup: In a 96-well black opaque microplate, establish a self-validating matrix to isolate the true enzymatic signal from artifacts:
-
Background/Blank Wells: Assay Buffer + DMSO (Quantifies auto-fluorescence of the buffer/solvent).
-
100% Initial Activity (Control) Wells: Assay Buffer + DPP-4 Enzyme + DMSO (Establishes the uninhibited maximum velocity baseline)[4].
-
Inhibitor Test Wells: Assay Buffer + DPP-4 Enzyme + Inhibitor dilutions[6].
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes[6].
-
Causality: Because these derivatives act as competitive, reversible non-covalent inhibitors, this pre-incubation phase is strictly required to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced.
-
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells simultaneously to initiate the enzymatic cleavage[4][6].
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the release of the AMC fluorophore in kinetic mode using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm[4][5]. Record fluorescence intensity every 1-2 minutes for a duration of 30-60 minutes at 37°C[6].
Data Synthesis and Kinetic Validation
Following data acquisition, calculate the initial velocity (
To definitively confirm the competitive mechanism characteristic of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold, generate Lineweaver-Burk (double-reciprocal) plots by varying the concentration of the Gly-Pro-AMC substrate. True competitive inhibitors will display intersecting lines precisely at the y-axis, indicating that the maximum reaction velocity (
References
-
MDPI. "Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids". Available at: [Link]
-
ResearchGate. "Comparison of ED 50 values for inhibition of alogliptin and the other lead DPP IV inhibitors in Han Wistar rats". Available at:[Link]
-
National Institutes of Health (PMC). "Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes". Available at:[Link]
-
National Institutes of Health (PMC). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents". Available at: [Link]
-
Frontiers. "DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature". Available at: [Link]
Sources
- 1. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Alogliptin vs. Other Gliptins: A Comparative Guide on DPP-4 Inhibition Mechanisms
As a Senior Application Scientist evaluating incretin-based therapies, I approach the comparison of dipeptidyl peptidase-4 (DPP-4) inhibitors—commonly known as gliptins—by looking beyond basic efficacy. While all approved gliptins successfully prevent the degradation of glucagon-like peptide-1 (GLP-1) to enhance glucose-dependent insulin secretion, their molecular mechanisms, thermodynamic signatures, and binding topographies vary significantly.
This guide provides an objective, data-driven comparison of alogliptin against other leading gliptins (sitagliptin, saxagliptin, linagliptin, and vildagliptin), detailing their structural classifications, binding kinetics, and the experimental methodologies used to validate these parameters.
Structural Classification and Binding Topography
The active site of the DPP-4 enzyme is a complex cavity comprising several distinct subsites: S1, S2, S1', S2', and the S2 extensive subsite. Based on crystallographic studies and binding modes, gliptins are categorized into three distinct structural classes[1]:
-
Class 1 (Saxagliptin, Vildagliptin): These are substrate-mimetic compounds that bind to the S1 and S2 subsites. Crucially, they act as reversible covalent inhibitors by forming a bond with the catalytic serine residue (Ser630) of the DPP-4 enzyme[1].
-
Class 2 (Alogliptin, Linagliptin): These non-covalent inhibitors occupy the S1 and S2 subsites but extend their interactions into the S1' and S2' pockets[1]. Alogliptin induces a specific conformational change involving Tyr547, allowing its uracil core to form a strong
-stacking interaction, while its carbonyl oxygen acts as a hydrogen-bond acceptor with the backbone NH of Tyr631[2]. -
Class 3 (Sitagliptin, Teneligliptin): These non-covalent inhibitors bind to S1 and S2, but instead of entering the S1'/S2' pockets, they exploit the S2 extensive subsite[1],[3].
Mechanism of action and binding modes of distinct gliptin classes on DPP-4 and GLP-1 stabilization.
Comparative Binding Kinetics and Thermodynamics
Understanding the potency of a gliptin requires analyzing its half-maximal inhibitory concentration (
Table 1: Quantitative Comparison of Gliptin Binding Parameters
| Inhibitor | Structural Class | Binding Mode | Key Subsite Interactions | |
| Linagliptin | Class 2 | Non-covalent | ~1 | S1, S2, S1', S2' |
| Sitagliptin | Class 3 | Non-covalent | ~19 | S1, S2, S2 extensive |
| Alogliptin | Class 2 | Non-covalent | ~24 | S1, S2, S1', S2' |
| Saxagliptin | Class 1 | Covalent | ~50 | S1, S2, Ser630 |
| Vildagliptin | Class 1 | Covalent | ~62 | S1, S2, Ser630 |
Data Insights:
Linagliptin exhibits the highest affinity (low picomolar range) due to its 1-quinazoline group, which covers a massive hydrophobic surface patch in the S1'-S2' region, driving an overwhelmingly favorable thermodynamic profile[2]. Alogliptin, while sharing the Class 2 designation, has a smaller footprint but compensates with highly optimized hydrogen bonding, resulting in a low single-digit nanomolar binding affinity in kinetic assays[2]. Sitagliptin and alogliptin exhibit similar
Experimental Methodology: Evaluating Binding Kinetics via SPR
To accurately determine the association (
Below is a self-validating protocol designed to isolate the true thermodynamic signatures of gliptins.
Step-by-Step SPR Protocol for Gliptin Profiling
-
Sensor Chip Preparation (Immobilization):
-
Action: Immobilize recombinant human DPP-4 onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry) to achieve a target density of ~2000 Response Units (RU).
-
Causality: Covalent amine coupling prevents enzyme leaching over time. A stable baseline is absolutely critical when measuring the ultra-slow dissociation rates characteristic of tight binders like linagliptin or covalent binders like saxagliptin.
-
-
System Suitability & Validation:
-
Action: Before running test compounds, inject a high concentration (1 µM) of a known reference standard (e.g., sitagliptin) to establish the theoretical maximum binding capacity (
). -
Causality: This acts as a self-validating system check, confirming that the immobilization process did not denature the enzyme and that the active site remains catalytically accessible.
-
-
Analyte Preparation:
-
Action: Prepare a 5-point serial dilution of alogliptin (e.g., 0.1 nM to 100 nM) in a running buffer containing HEPES, 150 mM NaCl, and 0.05% Tween-20.
-
Causality: The inclusion of Tween-20 (a surfactant) mitigates non-specific hydrophobic interactions between the drug's core and the chip's dextran matrix, eliminating false-positive binding signals.
-
-
Kinetic Injection (Association Phase):
-
Action: Inject the analyte series over the active and reference flow cells at a high flow rate of 50 µL/min for 3 minutes.
-
Causality: High flow rates minimize mass transport limitations, ensuring that the measured
reflects true molecular binding kinetics rather than the diffusion rate of the drug to the surface.
-
-
Dissociation Phase:
-
Action: Switch to running buffer and monitor the decay in RU for 15 to 60 minutes (depending on the drug class).
-
Causality: Class 1 covalent inhibitors (saxagliptin) require extended dissociation monitoring to accurately capture their near-irreversible binding profiles, whereas Class 2/3 non-covalent inhibitors (alogliptin, sitagliptin) will reach baseline faster[2].
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate
( ).
Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating DPP-4 inhibitor kinetics.
Clinical Translation of Binding Mechanisms
While the binding modes (covalent vs. non-covalent) and kinetic affinities vary, all of these inhibitors achieve >80% DPP-4 inhibition under clinical conditions, successfully elevating post-prandial GLP-1 levels by 2- to 3-fold[1].
However, the structural differences that dictate their binding classes also fundamentally alter their pharmacokinetics and clearance pathways. Because alogliptin and sitagliptin lack the massive hydrophobic moieties seen in linagliptin, they are highly water-soluble and are excreted primarily unchanged via the kidneys[5]. Consequently, alogliptin requires dose adjustment in patients with moderate-to-severe renal impairment. Conversely, linagliptin's extensive hydrophobic interactions (which grant it picomolar affinity) also result in it being eliminated almost entirely via the biliary route, requiring no renal dose adjustments[4],[5].
References
1.[2] Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure - vetmeduni.ac.at - 2 2.[1] Clinical Use of DPP-4 Inhibitors - Frontiers - 1 3.[3] Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PLOS One - 3 4.[4] Clinical pharmacology of dipeptidyl peptidase 4 inhibitors indicated for the treatment of type 2 diabetes mellitus - Ovid - 4 5.[5] DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC - 5
Sources
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. vetmeduni.ac.at [vetmeduni.ac.at]
- 3. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 4. ovid.com [ovid.com]
- 5. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(3-Aminopiperidin-1-yl)benzonitrile Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-aminopiperidin-1-yl)benzonitrile analogs as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). This document delves into the causal relationships behind experimental design, offers detailed protocols, and presents a comparative analysis with alternative scaffolds, grounded in authoritative scientific literature.
Introduction: The Significance of the 2-(3-Aminopiperidin-1-yl)benzonitrile Scaffold
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold has emerged as a critical pharmacophore in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2] Inhibition of DPP-4 prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[1][5]
The 3-aminopiperidine moiety is a cornerstone of many potent DPP-4 inhibitors, including the FDA-approved drug Alogliptin.[1][6][7] This structural element is known to form crucial interactions with the active site of the DPP-4 enzyme, particularly with the acidic residues Glu205 and Glu206, through the formation of a salt bridge.[8] The benzonitrile group typically occupies the hydrophobic S1 pocket of the enzyme.[8] Understanding the intricate SAR of this scaffold is paramount for the rational design of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The DPP-4 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose regulation.
Caption: DPP-4 inhibition pathway.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold has provided critical insights into the structural requirements for potent DPP-4 inhibition. The following table summarizes representative SAR data, illustrating the impact of substitutions at key positions. Please note: The following data is a representative compilation based on established principles from the literature and may not be from a single, directly comparable study.
| Compound ID | R¹ (on Benzonitrile) | R² (on Piperidine) | DPP-4 IC₅₀ (nM) | Notes |
| 1 (Core) | H | H | 150 | Baseline activity of the core scaffold. |
| 2 | 2-CN | H | 30 | The nitrile group is a key pharmacophore, significantly improving potency.[9] |
| 3 | 2-F | H | 85 | Electron-withdrawing groups on the benzonitrile ring are generally favorable. |
| 4 | 4-F | H | 60 | Positional isomerization of the fluorine impacts potency. |
| 5 | 2-CN, 5-F | H | 15 | Combination of favorable substitutions can lead to synergistic effects. |
| 6 | H | (R)-3-amino | 5 | The (R)-enantiomer of the 3-aminopiperidine is crucial for optimal binding. |
| 7 | 2-CN | (R)-3-amino | < 10 | Alogliptin analog core: Demonstrates the potent combination of key pharmacophoric elements.[7] |
| 8 | 2-CN | (S)-3-amino | 250 | The (S)-enantiomer shows significantly reduced activity, highlighting stereochemical importance. |
| 9 | 2-CN | 4-amino | 180 | The position of the amino group on the piperidine ring is critical for interaction with the S2 pocket.[1] |
| 10 | 2-CN | 3-hydroxy | >1000 | A free amino group is essential for the salt bridge interaction. |
Key SAR Insights:
-
The Benzonitrile Moiety: The nitrile group at the 2-position of the benzene ring is a well-established and critical pharmacophore for potent DPP-4 inhibition.[9] It is believed to interact with key residues in the S1 subsite of the enzyme. Electron-withdrawing substituents on the benzonitrile ring generally enhance activity.
-
The 3-Aminopiperidine Ring: The (R)-enantiomer of the 3-aminopiperidine is consistently found to be significantly more potent than the (S)-enantiomer, underscoring the importance of stereochemistry for optimal interaction with the chiral active site of DPP-4. The primary amine is essential for forming a salt bridge with glutamic acid residues (Glu205 and Glu206) in the S2 subsite.[8]
-
Modifications on the Piperidine Ring: The position of the amino group is critical, with the 3-position being optimal. Other substitutions on the piperidine ring can modulate the pharmacokinetic properties of the compounds.
Comparison with Alternative DPP-4 Inhibitor Scaffolds
While the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold is highly effective, several other heterocyclic systems have been successfully employed in the design of DPP-4 inhibitors. A comparative overview is presented below.
| Scaffold Class | Representative Drug(s) | Key Structural Features | Advantages | Disadvantages |
| β-Amino Amides | Sitagliptin, Saxagliptin | A β-amino acid derivative, often with a trifluoromethyl group. | High potency and selectivity. Well-established class. | Potential for off-target effects related to other serine proteases. |
| Xanthines | Linagliptin | A purine-like xanthine core. | High potency, long duration of action, and primarily non-renal excretion.[] | Structurally complex, potentially leading to more challenging synthesis. |
| Cyanopyrrolidines | Vildagliptin | A proline-like scaffold with a cyano group. | Forms a reversible covalent bond with the catalytic serine residue, leading to potent inhibition. | The reactive nitrile group can pose challenges for chemical stability. |
| Quinazolinones | (Experimental) | Fused heterocyclic system often combined with the 3-aminopiperidine moiety.[2] | Can offer novel intellectual property and potentially different pharmacokinetic profiles. | SAR is still being extensively explored.[2] |
Experimental Protocols
General Synthesis of the 2-((R)-3-Aminopiperidin-1-yl)methyl)benzonitrile Core Scaffold
This protocol outlines a representative synthesis of the core scaffold, starting from commercially available materials.
Caption: Synthetic workflow for the core scaffold.
Step 1: Synthesis of tert-butyl (R)-1-((2-cyanophenyl)methyl)piperidin-3-ylcarbamate
-
To a solution of (R)-3-(Boc-amino)piperidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Add 2-(bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 2-(((R)-3-aminopiperidin-1-yl)methyl)benzonitrile
-
Dissolve the product from Step 1 in a suitable solvent for Boc deprotection, such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to yield the final product.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a standard fluorometric assay to determine the in vitro inhibitory activity of the synthesized analogs against human recombinant DPP-4.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of human recombinant DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound dilutions. Include wells for a positive control (a known DPP-4 inhibitor like Alogliptin) and a negative control (assay buffer with DMSO).
-
Add the DPP-4 enzyme solution to all wells except for the blank wells (which contain only assay buffer and substrate).
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold remains a highly privileged structure in the design of potent and selective DPP-4 inhibitors. The SAR studies have clearly established the critical roles of the benzonitrile group and the stereochemistry of the 3-aminopiperidine moiety. Future research in this area could focus on:
-
Fine-tuning pharmacokinetic properties: Modifications to the core scaffold that are not directly involved in enzyme binding can be explored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring bioisosteric replacements: Investigating bioisosteres for the benzonitrile group could lead to novel chemotypes with improved properties or novel intellectual property.[11][12]
-
Dual-target inhibitors: Designing molecules that modulate DPP-4 and another relevant target in the diabetic pathophysiology could offer synergistic therapeutic benefits.
This guide provides a foundational understanding of the SAR of 2-(3-aminopiperidin-1-yl)benzonitrile analogs. By leveraging these principles and employing rigorous experimental validation, researchers can continue to advance the development of innovative and effective treatments for type 2 diabetes.
References
-
Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Patel, D., & Singh, A. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-16.
- Arrahman, A., Edsyah, N. L., & Udin, Z. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Indonesian Journal of Chemistry, 22(5), 1269-1280.
- Frontiers in Pharmacology. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Pharmacology, 12, 699333.
-
PubChem. (n.d.). Alogliptin. Retrieved from [Link]
- Future Science. (2013). Dipeptidyl peptidase-4 inhibitors: a systematic review of structure-activity relationship studies. Future Medicinal Chemistry, 5(10), 1149-1173.
-
RCSB PDB. (n.d.). Alogliptin. Retrieved from [Link]
-
PharmaCompass. (n.d.). Alogliptin. Retrieved from [Link]
- Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research.
- Patel, P., & Jacobs, T. F. (2025). Alogliptin. In StatPearls.
- Google Patents. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.
- Adeghate, E., & Kalasz, H. (2011). Medicinal chemistry and applications of incretins and DPP-4 inhibitors in the treatment of type 2 diabetes mellitus. The open medicinal chemistry journal, 5, 63–72.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
BindingDB. (n.d.). 2-({2-[(3R)-3-aminopiperidin-1-yl]-8-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile::Racemic::quinazolinone-based inhibitor 1l. Retrieved from [Link]
-
Semantic Scholar. (2015). Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. Retrieved from [Link]
-
Cresset Group. (n.d.). A 3D-QSAR study on DPP-4 inhibitors. Retrieved from [Link]
-
OSTI.GOV. (2016). Scaffold-hopping from xanthines to tricyclic guanines: A case study of dipeptidyl peptidase 4 (DPP4) inhibitors. Retrieved from [Link]
- Singh, R., Kumar, A., & Sharma, P. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 21(14), 1436-1453.
- National Center for Biotechnology Information. (2025). Alogliptin.
-
RCSB Protein Data Bank. (n.d.). Alogliptin. Retrieved from [Link]
Sources
- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. tga.gov.au [tga.gov.au]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 8. ovid.com [ovid.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. chem-space.com [chem-space.com]
- 12. Scaffold-hopping from xanthines to tricyclic guanines: A case study of dipeptidyl peptidase 4 (DPP4) inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Validation of DPP-4 Inhibition by 2-(3-Aminopiperidin-1-yl)benzonitrile Derivatives: A Comparative Guide
As the landscape of type 2 diabetes mellitus (T2DM) therapeutics evolves, the demand for highly selective dipeptidyl peptidase-4 (DPP-4) inhibitors has driven the development of advanced non-peptidomimetic scaffolds. Among these, 2-(3-aminopiperidin-1-yl)benzonitrile derivatives —most notably the active pharmacophore of Alogliptin —have demonstrated exceptional target specificity.
This guide provides an objective, data-driven comparison of this chemical class against legacy alternatives (such as sitagliptin and vildagliptin) and outlines a self-validating experimental protocol for preclinical benchmarking.
Mechanistic Rationale: The Incretin Axis and Target Specificity
DPP-4 is a ubiquitous serine exopeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By cleaving the N-terminal dipeptide of these hormones, DPP-4 limits their insulinotropic effects 1.
Inhibiting DPP-4 preserves active GLP-1 levels, thereby enhancing glucose-dependent insulin secretion. However, the DPP enzyme family includes structurally similar intracellular proteases, namely DPP-8 and DPP-9, which are critical for immune cell activation and cellular homeostasis. Off-target inhibition of DPP-8/9 has been linked to severe toxicities, including alopecia, thrombocytopenia, and immune suppression 2. Therefore, validating the selectivity of new derivatives is as critical as measuring their potency.
Figure 1: Mechanistic pathway of incretin preservation via selective DPP-4 inhibition.
Comparative Performance: Structural Causality & Selectivity
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold (Alogliptin) represents a non-peptidomimetic approach. Unlike cyanopyrrolidine-based peptidomimetics (e.g., vildagliptin, saxagliptin) that form covalent bonds with the catalytic serine (Ser630) of DPP-4, benzonitrile derivatives bind non-covalently. They exploit the S1 and S2 binding pockets with high spatial precision, preventing cross-reactivity with the tighter active sites of DPP-8 and DPP-9 2.
Table 1: In Vitro Inhibitory Profile of Leading DPP-4 Inhibitors
| Compound | Structural Class | Binding Mechanism | DPP-4 IC₅₀ (nM) | Selectivity (vs. DPP-8/9) |
| Alogliptin | Non-peptidomimetic (Pyrimidinedione) | Non-covalent | ~24 | >10,000-fold |
| Sitagliptin | Non-peptidomimetic ( | Non-covalent | ~19 | >2,500-fold |
| Vildagliptin | Peptidomimetic (Cyanopyrrolidine) | Covalent (Reversible) | ~62 | >500-fold |
| Saxagliptin | Peptidomimetic (Cyanopyrrolidine) | Covalent (Reversible) | ~50 | >100-fold |
Data synthesized from established biochemical evaluations 31.
Key Insight: While sitagliptin and alogliptin exhibit comparable baseline potency against DPP-4, the benzonitrile derivative achieves a nearly 4-fold greater selectivity window against off-target proteases, significantly widening its preclinical safety margin.
Experimental Validation: Fluorometric Activity Assay
To objectively validate the IC₅₀ of a novel 2-(3-aminopiperidin-1-yl)benzonitrile derivative, a continuous fluorometric assay utilizing the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is the gold standard []() 4.
Principles of a Self-Validating System
A robust protocol must account for auto-fluorescence and slow-binding kinetics. The system validates itself by incorporating:
-
Background Control: Buffer + Substrate (accounts for spontaneous substrate hydrolysis).
-
100% Activity Control: Enzyme + Substrate + Vehicle (defines maximum initial velocity,
). -
Reference Benchmark: A known inhibitor (e.g., Sitagliptin) run in parallel to confirm assay sensitivity.
Figure 2: Step-by-step workflow for the continuous fluorometric DPP-4 inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reconstitute recombinant human DPP-4 enzyme in Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Prepare a 10-point serial dilution of the benzonitrile derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
-
-
Assay Assembly (96-well Black Plate):
-
Add 38 µL of Assay Buffer to all test wells.
-
Add 10 µL of diluted DPP-4 enzyme.
-
Add 2 µL of the test derivative (or vehicle for the 100% Activity Control).
-
-
Pre-Incubation (Critical Step):
-
Incubate the plate at 37°C for 10 minutes. Causality: Non-covalent inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Skipping this step artificially inflates the apparent IC₅₀.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorogenic substrate (Gly-Pro-AMC) to all wells to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately transfer to a fluorescence microplate reader.
-
Measure fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) every 5 minutes for 30 minutes at 37°C 4. Causality: Kinetic reading captures the initial velocity (
) before substrate depletion occurs, ensuring adherence to Michaelis-Menten kinetics.
-
Data Analysis & Quality Control
Calculate the initial velocity (
Plot the % Inhibition against the log concentration of the derivative. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the exact IC₅₀ value.
References
-
Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC / NIH. 3
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC / NIH.1
-
Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - Clinical Science / Portland Press. 2
-
Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722) - Abcam.
-
DPP4 Activity Assay Kit (MAK088) Technical Bulletin - Sigma Aldrich.4
Sources
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
"head-to-head comparison of alogliptin and sitagliptin efficacy"
Head-to-Head Comparison of Alogliptin and Sitagliptin Efficacy: A Mechanistic and Clinical Guide
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, are a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). By preventing the enzymatic degradation of endogenous incretin hormones—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—these agents enhance glucose-dependent insulin secretion and suppress inappropriate glucagon release.
Among the widely prescribed DPP-4 inhibitors, sitagliptin (the first-in-class agent) and alogliptin represent two highly effective, once-daily oral therapies. While both drugs share the same fundamental mechanism of action and exhibit similar overall clinical efficacy profiles[1], they possess distinct structural pharmacophores that dictate their binding kinetics, subsite interactions, and in vitro potencies[2]. This guide provides an objective, head-to-head technical comparison of alogliptin and sitagliptin, designed for researchers and drug development professionals.
Pharmacodynamics and Structural Biology
To understand the comparative efficacy of these two molecules, one must first examine their structural interactions with the DPP-4 enzyme active site. The DPP-4 binding pocket consists of primary S1 and S2 subsites, along with an S2-extensive (or S3) accessory pocket[2].
-
Sitagliptin Binding: Sitagliptin is a
-amino acid derivative featuring a trifluorophenyl motif and a triazolopiperazine group. Its trifluorophenyl ring occupies the hydrophobic S1 pocket, forming critical -bonds with the Tyr547 residue[2]. The primary amine forms a salt bridge with Glu205 and Glu206 in the S2 pocket, while the bulky trifluoromethyl triazole group anchors into the S2-extensive subsite[2]. This extensive subsite binding contributes to its high selectivity. -
Alogliptin Binding: Alogliptin is a pyrimidinedione (quinazolinone-based) derivative[3]. Unlike sitagliptin, alogliptin does not rely heavily on the S2-extensive pocket. Instead, it binds tightly within the catalytically active pocket through interactions with both the S1/S2 and S1'/S2' binding sites[2].
Because of these structural differences, alogliptin demonstrates a slightly higher in vitro binding affinity (lower IC50) for the DPP-4 enzyme compared to sitagliptin[3],[4]. Furthermore, both drugs exhibit exceptional selectivity over related proteases (DPP-8 and DPP-9), which is critical for avoiding off-target toxicity such as immunosuppression or severe skin reactions[5].
Quantitative Pharmacological Comparison
| Parameter | Sitagliptin | Alogliptin |
| Chemical Class | Pyrimidinedione derivative | |
| DPP-4 IC50 (In Vitro) | ~18 - 19 nM[6],[4] | ~2.6 - 6.9 nM[3],[5] |
| Selectivity (over DPP-8/9) | >2,600-fold[7],[8] | >10,000-fold[3],[5] |
| Primary Binding Pockets | S1, S2, S2-extensive[2] | S1/S2, S1'/S2'[2] |
| Bioavailability | ~87%[7] | ~100% (Human) |
| Half-life ( | 8 - 14 hours | 12.4 - 21.4 hours[1] |
| Metabolism/Excretion | Primarily renal (unchanged)[7] | Primarily renal (unchanged) |
Clinical Efficacy: Head-to-Head Outcomes
While in vitro IC50 values highlight alogliptin's higher biochemical potency, clinical efficacy is dictated by systemic exposure, tissue distribution, and the maximum achievable inhibition of plasma DPP-4 activity.
Glycemic Control (HbA1c Reduction): In general, both agents achieve a similar class-effect reduction in HbA1c, typically ranging from -0.5% to -0.8% when used as monotherapy, and up to -1.1% when combined with metformin[9],[1].
Direct Switching Studies: Direct head-to-head clinical trials between DPP-4 inhibitors are rare, but specific switching studies provide valuable insights. In a randomized controlled trial by Bando et al. evaluating Japanese patients with T2DM, patients were switched from sitagliptin (50 mg/day) to either vildagliptin or alogliptin (25 mg/day)[10],[11].
-
Observation: During the 12-week treatment period after switching to alogliptin, the mean HbA1c increased significantly from 8.0% to 8.3%[10]. When these patients were subsequently switched to high-dose sitagliptin (100 mg/day), their HbA1c returned to the baseline level of 8.0%[10].
-
Implication: This suggests that despite alogliptin's lower in vitro IC50, sitagliptin may exert a slightly stronger or more durable glucose-lowering effect in specific clinical populations, potentially due to differences in tissue penetration or sustained receptor occupancy[11].
Experimental Methodology: In Vitro DPP-4 Fluorometric Inhibition Assay
To objectively validate the IC50 values of alogliptin and sitagliptin, researchers must employ a self-validating fluorometric assay. The following protocol utilizes Glycyl-Prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate. Cleavage of the Gly-Pro dipeptide by DPP-4 releases free AMC, which emits fluorescence, providing a direct, quantifiable measure of enzyme activity.
Materials Required:
-
Recombinant Human DPP-4 Enzyme
-
Fluorogenic Substrate: Gly-Pro-AMC (10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA
-
Test Compounds: Alogliptin and Sitagliptin (Serial dilutions from 10
M to 0.1 nM)
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of alogliptin and sitagliptin in the assay buffer. Causality: A wide concentration gradient is required to accurately capture the upper and lower asymptotes for precise IC50 curve fitting.
-
Enzyme Pre-incubation: In a black 96-well microplate, add 25
L of the diluted inhibitors to 25 L of DPP-4 enzyme solution (final concentration ~0.5 ng/well). Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the inhibitor and enzyme to reach binding equilibrium prior to the introduction of the substrate, which is crucial for competitive inhibitors that may exhibit slow-binding kinetics. -
Reaction Initiation: Add 50
L of Gly-Pro-AMC substrate (final concentration 20 M) to all wells to initiate the enzymatic reaction. -
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Self-Validation Controls: Ensure the inclusion of a "Vehicle Control" (DMSO + Enzyme + Substrate) to establish 100% enzyme activity, and a "Blank Control" (Assay Buffer + Substrate) to account for spontaneous substrate hydrolysis.
-
Data Analysis: Calculate the initial reaction velocity (
) from the linear portion of the fluorescence vs. time curve. Calculate % Inhibition = . Fit the data to a 4-parameter logistic (Hill) equation to determine the IC50.
Pathway Visualization
The following diagram illustrates the mechanistic pathway through which alogliptin and sitagliptin exert their glycemic control, highlighting the specific node of intervention.
DPP-4 Inhibition Pathway: Gliptins block GLP-1 degradation, enhancing insulin secretion.
Conclusion
Both alogliptin and sitagliptin are highly effective, selective DPP-4 inhibitors that provide reliable glycemic control with a low risk of hypoglycemia. Structurally, alogliptin achieves a slightly higher in vitro binding affinity (lower IC50) and greater selectivity over DPP-8/9 due to its unique pyrimidinedione scaffold binding at the S1'/S2' subsites. Conversely, sitagliptin leverages the S2-extensive pocket. Despite alogliptin's biochemical potency, clinical switching studies indicate that sitagliptin may offer robust, and in some specific cohorts, slightly superior durability in HbA1c reduction. The choice between the two in drug development or clinical application often relies on specific patient metabolic profiles, formulary considerations, and subtle pharmacokinetic differences rather than a vast disparity in class efficacy.
References
-
Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies. PLOS One.[Link]
-
A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes. National Library of Medicine (PMC).[Link]
-
Diabetes type 2 management: what are the differences between DPP-4 inhibitors and how do you choose? Taylor & Francis.[Link]
-
A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients. Semantic Scholar.[Link]
-
Dipeptidyl peptidase-4 inhibitors in type 2 diabetes therapy – focus on alogliptin. Taylor & Francis.[Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. brieflands.com [brieflands.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sitagliptin phosphate | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"preclinical evaluation of novel compounds from 2-(3-aminopiperidin-1-yl)benzonitrile"
Executive Summary: The Benzonitrile Scaffold
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold represents a "privileged structure" in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It serves as the pharmacophoric core of Alogliptin (Nesina), where the nitrile group functions as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Serine-630 residue in the DPP-4 active site.
While this scaffold guarantees high potency, the challenge for novel derivatives lies in selectivity . Structural analogs frequently cross-react with the cytosolic peptidases DPP-8 and DPP-9, leading to severe toxicities (alopecia, thrombocytopenia). This guide outlines a rigorous, self-validating preclinical workflow to evaluate novel compounds derived from this core, using Alogliptin as the Reference Standard (RS).
Part 1: Structural Rationale & Mechanism
To evaluate novel compounds effectively, one must understand the structural "rules of engagement" for this scaffold.
The Pharmacophore[1][2]
-
3-Aminopiperidine: The primary amine forms a crucial salt bridge with Glu205/Glu206 in the S2 subsite of DPP-4.
-
Benzonitrile Warhead: The nitrile carbon is attacked by the hydroxyl of Ser630 , forming a transition-state mimic.
-
Novelty Vector: Modifications usually occur at the 4-, 5-, or 6-positions of the benzonitrile ring or via the introduction of heteroaromatic substituents to exploit the S1' or S2' subsites.
Diagram: Mechanism of Action (MOA)
The following diagram illustrates the binding kinetics and the critical selectivity filter required during design.
Caption: Kinetic mechanism of benzonitrile inhibitors. The critical divergence point is the selectivity between the target DPP-4 and the toxic off-targets DPP-8/9.
Part 2: In Vitro Potency & Selectivity (The Screening Cascade)
The first filter is biochemical. A novel compound must demonstrate sub-nanomolar potency against DPP-4 while maintaining >10,000-fold selectivity against DPP-8/9.[1]
Protocol 1: Fluorogenic DPP-4 Inhibition Assay
Objective: Determine the IC50 of the novel compound compared to Alogliptin.
-
Reagents:
-
Enzyme: Recombinant Human DPP-4 (residues 39-766).
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). Km ≈ 50 µM.
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
-
Workflow:
-
Dilution: Prepare 10-point serial dilutions of the test compound and Alogliptin (Start: 1 µM, Dilution factor: 3).
-
Incubation: Mix 20 µL enzyme solution (final conc 10 pM) with 10 µL compound in a black 384-well plate. Incubate for 15 min at 25°C to allow equilibrium.
-
Reaction Start: Add 20 µL Substrate (final conc 20 µM).
-
Detection: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.
-
Analysis: Fit the linear slope of product formation to a 4-parameter logistic equation to derive IC50.
-
Protocol 2: The "Selectivity Cliff" (DPP-8/9 Counter-Screen)
Why this is critical: Many aminopiperidine benzonitriles fail here. DPP-8/9 are cytosolic proteases.[2][3] Inhibition leads to severe immune dysfunction and mortality in preclinical species (Lankas et al., 2005).
-
Method: Identical to Protocol 1, but substituting recombinant DPP-8 and DPP-9 enzymes.
-
Acceptance Criteria: Selectivity Ratio (IC50 DPP-8 / IC50 DPP-4) must be > 1,000 (ideally > 10,000).
Part 3: In Vivo Efficacy (Oral Glucose Tolerance Test)
Compounds passing the in vitro stage must be evaluated for pharmacodynamic (PD) efficacy in a diabetic mouse model.
Protocol 3: OGTT in db/db Mice
Objective: Measure the reduction in glucose excursion following an oral challenge.
-
Animal Model: Male db/db mice (C57BL/KsJ-db/db), 8-10 weeks old.
-
Group Design (n=8 per group):
-
Vehicle Control (0.5% Methylcellulose).
-
Reference Standard: Alogliptin (3 mg/kg, p.o.).
-
Test Compound Low Dose (1 mg/kg, p.o.).
-
Test Compound High Dose (10 mg/kg, p.o.).
-
-
Workflow:
-
Fasting: Fast mice for 16 hours.
-
Dosing: Administer compounds via oral gavage (t = -30 min).
-
Challenge: Administer Glucose load (2 g/kg) via oral gavage (t = 0 min).
-
Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 min.
-
Analysis: Calculate Area Under the Curve (AUC) for glucose 0-120 min.
-
Diagram: In Vivo Experimental Workflow
Caption: Step-by-step workflow for the Oral Glucose Tolerance Test (OGTT) to validate in vivo efficacy.
Part 4: Comparative Performance Guide
The table below provides a template for benchmarking a novel 2-(3-aminopiperidin-1-yl)benzonitrile derivative ("Compound X") against the industry standard.
Table 1: Head-to-Head Comparison
| Feature | Metric | Alogliptin (Reference) | Novel Compound X (Target Profile) | Analysis/Commentary |
| Potency | DPP-4 IC50 (nM) | < 10 nM | < 5 nM | Novel compounds should aim for equipotency or slight improvement. |
| Selectivity | DPP-8 IC50 (µM) | > 100 µM | > 50 µM | CRITICAL: Low selectivity here predicts toxicity. |
| Selectivity Ratio | DPP-8 / DPP-4 | > 10,000x | > 5,000x | Ratios below 1,000x are "No-Go" decisions. |
| Efficacy | OGTT Glucose Reduction | 40-50% | 40-50% | Efficacy plateaus at ~80% DPP-4 inhibition; higher reduction is rare. |
| Metabolism | Microsomal Stability (t1/2) | High (>60 min) | High | The benzonitrile group is generally stable; watch for hydrolysis. |
| Pharmacokinetics | Bioavailability (F%) | ~100% | > 50% | Aminopiperidines generally have excellent absorption. |
Expert Insight: The "Fast-On, Slow-Off" Kinetic Profile
A key differentiator for superior benzonitrile inhibitors is residence time. Alogliptin exhibits "fast-on, slow-off" binding kinetics.
-
Experimental Tip: When evaluating your novel compound, perform a "Jump Dilution" assay. If the enzyme activity recovers instantly upon dilution, your compound lacks the covalent interaction or has a poor residence time, predicting lower in vivo efficacy despite a good IC50.
References
-
Feng, J., et al. (2007).[1][4][5][6] Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.[1][4][5][6][7] Journal of Medicinal Chemistry.
-
Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9.[1][2][8][9][10] Diabetes.[1][4][5][8][10][11][12][13][14][15]
-
Weber, A. E. (2004).[10] Dipeptidyl Peptidase IV Inhibitors for the Treatment of Diabetes. Journal of Medicinal Chemistry.
-
Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publishing.emanresearch.org [publishing.emanresearch.org]
Navigating the Selectivity Landscape: A Comparative Guide on the Cross-Reactivity of 2-(3-aminopiperidin-1-yl)benzonitrile-Based DPP-4 Inhibitors
As a Senior Application Scientist evaluating the translational viability of novel antidiabetic agents, I frequently encounter a critical bottleneck in drug development: circumventing off-target cross-reactivity. For Dipeptidyl Peptidase-4 (DPP-4) inhibitors, clinical success hinges not just on target potency, but on absolute selectivity.
The 2-(3-aminopiperidin-1-yl)benzonitrile scaffold —the pharmacophoric core of highly successful drugs like alogliptin and emerging quinazolinone derivatives—demonstrates an exemplary selectivity profile. This guide objectively compares the cross-reactivity of this scaffold against other major inhibitor classes, providing mechanistic insights and self-validating experimental protocols for your preclinical workflows.
Mechanistic Causality: The Structural Basis of Selectivity and Toxicity
DPP-4, DPP-8, and DPP-9 belong to the S9b family of serine proteases and share significant structural homology in their catalytic triads. While inhibiting DPP-4 preserves incretin hormones (GLP-1/GIP) to drive glycemic control, off-target inhibition of DPP-8 and DPP-9 is the primary driver of preclinical toxicities. These toxicities include the attenuation of T-cell proliferation, alopecia, thrombocytopenia, enlarged spleen, and mortality in animal models1[1].
Why does the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold excel in avoiding these toxicities? The causality lies in the exploitation of the S1 and S2 binding pockets:
-
S2 Pocket Anchoring: The 3-aminopiperidine moiety acts as a basic amine mimicking the N-terminal amino acid of natural substrates. It anchors into the highly conserved S2 pocket via strong salt bridges with Glu205 and Glu206 2[2].
-
S1 Pocket Steric Exclusion: The benzonitrile group projects into the hydrophobic S1 pocket. Because the S1 pocket of DPP-8 and DPP-9 is significantly more sterically restricted than the voluminous S1 pocket of DPP-4, the rigid benzonitrile group creates a severe steric clash in the off-target enzymes, resulting in a >10,000-fold selectivity ratio 3[3].
Structural logic dictating the selectivity of the 2-(3-aminopiperidin-1-yl)benzonitrile scaffold.
Comparative Performance Data
To objectively evaluate performance, we must look at the quantitative selectivity ratios. A higher IC50 value against DPP-8/9 indicates lower off-target binding, making a high Selectivity Ratio (DPP-8 IC50 / DPP-4 IC50) the ultimate goal.
| Inhibitor / Compound | Scaffold Type | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) |
| Alogliptin | Pyrimidinedione-benzonitrile | ~4 | >10,000 | >10,000 | >2,500 |
| Quinazolinone 1a | Quinazolinone-benzonitrile | 13 | >10,000 | >10,000 | >769 |
| Sitagliptin | Triazolopyrazine | 19 | >10,000 | >10,000 | >526 |
| Saxagliptin | Cyanopyrrolidine | 50 | 450 | 800 | 9 |
| Vildagliptin | Cyanopyrrolidine | 62 | 2,900 | 5,500 | ~47 |
Data synthesized from standardized in vitro enzymatic assays 3[3] and 4[4]. Notice how cyanopyrrolidine-based inhibitors exhibit significantly higher cross-reactivity compared to the benzonitrile-based scaffolds.
Self-Validating Experimental Protocols
To replicate these findings and screen novel derivatives, laboratories must employ rigorous, self-validating methodologies. Below is the gold-standard protocol for determining cross-reactivity.
Protocol: High-Throughput Fluorogenic Selectivity Assay
Objective: Quantify IC50 values across recombinant DPP-4, DPP-8, and DPP-9 to establish precise selectivity ratios.
Step-by-Step Methodology & Causality:
-
Compound Preparation: Prepare 10-point serial dilutions (ranging from 0.1 nM to 100 µM) of the test compound in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
Enzyme Incubation: Add recombinant human DPP-4, DPP-8, or DPP-9 to the respective wells. Crucial Causality: Incubate the enzyme-inhibitor mixture at room temperature for exactly 30 minutes before adding the substrate. Many benzonitrile-based inhibitors exhibit slow, tight-binding kinetics. Failing to pre-incubate prevents the system from reaching equilibrium, leading to an artificially inflated IC50 (false negative for potency).
-
Substrate Addition: Initiate the reaction by adding 50 µM of Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AMC). Crucial Causality: DPP enzymes specifically cleave dipeptides with a penultimate proline or alanine. The AMC fluorophore remains quenched via the amide bond but emits strongly upon cleavage, providing a direct, real-time kinetic readout without the need for secondary coupling enzymes.
-
Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm). Calculate the initial velocity (
) from the linear portion of the curve.
The Self-Validating System: To ensure trustworthiness, this protocol must validate itself on every plate:
-
Positive Control for Cross-Reactivity: Include a non-selective dipeptide boronic acid inhibitor5[5]. If this control fails to inhibit DPP-8/9, the off-target enzymes are inactive, and the assay is void.
-
Statistical Robustness: Calculate the Z'-factor using the vehicle (DMSO) control and a fully inhibited baseline. A Z' > 0.5 is strictly required to validate the dynamic range before any IC50 data is accepted.
High-throughput fluorogenic assay workflow for determining DPP inhibitor cross-reactivity.
References
-
Navigating the Selectivity Landscape of Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide - BenchChem 3
-
Novel Pharmacological Approaches to the Treatment of Type 2 Diabetes - ScienceDirect 1
-
Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed/NIH 5
-
BindingDB BDBM16272 2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile - BindingDB 4
-
Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches - MDPI 2
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BindingDB BDBM16272 2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzonitrile::Racemic::quinazolinone-based inhibitor 1a [bindingdb.org]
- 5. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New DPP-4 Inhibitors Against Alogliptin: A Comprehensive Preclinical Guide
Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, are a foundational class of oral hypoglycemic agents used in the management of type 2 diabetes (T2D). By preventing the rapid enzymatic degradation of endogenous incretin hormones—specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—these compounds enhance glucose-dependent insulin secretion.
When developing novel DPP-4 inhibitors, establishing a rigorous benchmarking framework is critical for predicting clinical success. Alogliptin , a highly potent and selective quinazolinone-based DPP-4 inhibitor, serves as an optimal reference standard due to its well-characterized pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive, objective methodology for benchmarking pipeline candidates against alogliptin.
Mechanistic Rationale & The Selectivity Imperative
The primary mechanism of action for gliptins relies on preserving active incretins. However, the DPP enzyme family includes closely related serine proteases, notably DPP-8 and DPP-9. Off-target inhibition of DPP-8 and DPP-9 is associated with severe preclinical toxicities, including alopecia, thrombocytopenia, reticulocytopenia, and increased mortality.
Alogliptin selectively inhibits DPP-4 without affecting DPP-8 or DPP-9, thereby minimizing off-target toxicity 1[1]. Specifically, alogliptin exhibits an IC₅₀ of approximately 6.9 nM for human DPP-4 and demonstrates >10,000-fold selectivity over DPP-8 and DPP-9 2[2]. This makes it the gold standard for evaluating the safety and selectivity index of novel pipeline candidates.
Caption: Mechanism of DPP-4 inhibition by alogliptin to preserve active incretins for glycemic control.
In Vitro Benchmarking: Enzyme Kinetics and Selectivity
To rigorously benchmark a new compound, developers must evaluate its half-maximal inhibitory concentration (IC₅₀) and selectivity index against the alogliptin standard.
Table 1: Comparative In Vitro Benchmark Profile
| Benchmarking Parameter | Alogliptin (Reference Standard) | Pipeline Target Profile | Mechanistic & Clinical Rationale |
| DPP-4 IC₅₀ | ~6.9 nM | < 10 nM | Ensures potent target engagement at low physiological doses, allowing for once-daily dosing. |
| DPP-8 IC₅₀ | > 100,000 nM | > 100,000 nM | Avoids severe preclinical toxicities such as alopecia and reticulocytopenia. |
| DPP-9 IC₅₀ | > 100,000 nM | > 100,000 nM | Prevents off-target immune suppression, cellular toxicity, and increased mortality. |
| Selectivity Index | > 10,000-fold | > 10,000-fold | Maximizes the therapeutic window and ensures specific incretin preservation. |
| Oral Bioavailability | 45% (Rats) - 86% (Dogs) | > 50% across species | Guarantees sufficient systemic exposure for oral administration. |
Detailed Protocol 1: Fluorometric DPP-4 Inhibition Assay
A reliable in vitro system is essential for high-throughput screening. The standard assay uses the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), to measure DPP-IV activity 3[3].
Causality of Experimental Design: DPP-4 is a specialized serine exopeptidase that cleaves dipeptides from the N-terminus where the penultimate residue is proline or alanine. By utilizing Gly-Pro-AMC, the assay mimics the natural substrate. The AMC fluorophore remains quenched while conjugated to the peptide. Upon specific cleavage by DPP-4, free AMC is released, shifting its emission profile and allowing for highly sensitive, real-time kinetic quantification of enzyme activity.
Self-Validating System: To ensure scientific integrity, this protocol operates as a self-validating system by incorporating three critical controls:
-
100% Initial Activity Control (Enzyme + Vehicle): Validates maximum uninhibited enzyme kinetics.
-
Background Control (Buffer + Substrate): Validates that the substrate does not auto-fluoresce or degrade spontaneously.
-
Positive Control (Enzyme + Substrate + Alogliptin): Validates the assay's sensitivity to competitive inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM stock solution of the test compound and alogliptin in DMSO. Dilute to a working concentration (e.g., 50 µM) using the assay buffer.
-
Plate Setup (96-well plate):
-
Test Wells: Add 30 µL Assay Buffer, 10 µL diluted human recombinant DPP-4 enzyme, and 10 µL of the test inhibitor.
-
Positive Control Wells: Add 30 µL Assay Buffer, 10 µL DPP-4 enzyme, and 10 µL alogliptin.
-
100% Activity Wells: Add 30 µL Assay Buffer, 10 µL DPP-4 enzyme, and 10 µL vehicle (DMSO).
-
Background Wells: Add 40 µL Assay Buffer and 10 µL vehicle.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of diluted Gly-Pro-AMC substrate solution to all wells.
-
Kinetic Measurement: Monitor fluorescence immediately using a microplate reader (Excitation: 350-360 nm; Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
Data Analysis: Calculate the IC₅₀ by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.
In Vivo Benchmarking: Pharmacodynamics via OGTT
Because DPP-4 inhibitors do not inherently stimulate insulin release but rather act as amplifiers of endogenous incretins, their efficacy must be measured in the postprandial state. The oral glucose tolerance test (OGTT) is a standard assay to evaluate glucose tolerability and insulin resistance 4[4].
Caption: Step-by-step workflow for the Oral Glucose Tolerance Test (OGTT) in murine models.
Detailed Protocol 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice
Causality of Experimental Design: Fasting the animals establishes a stable baseline by clearing postprandial GLP-1. Administering the inhibitor 30 minutes prior to the glucose challenge ensures steady-state target engagement. The subsequent oral glucose bolus physiologically triggers intestinal L-cells to release GLP-1, creating the exact substrate environment required to unmask the inhibitor's pharmacodynamic efficacy.
Step-by-Step Methodology:
-
Acclimatization & Fasting: Fast Diet-Induced Obese (DIO) mice or Zucker fa/fa rats for 12 to 16 hours overnight, allowing ad libitum access to water.
-
Baseline Measurement (t = -30 min): Obtain baseline fasting blood glucose (FBG) levels via a minor tail vein prick using a calibrated glucometer.
-
Compound Administration (t = -30 min): Administer the vehicle, alogliptin (e.g., 3 mg/kg), or the test compound via oral gavage.
-
Glucose Challenge (t = 0 min): Administer a glucose bolus (typically 1.5 to 2.5 g/kg body weight) via oral gavage.
-
Blood Sampling: Measure blood glucose levels at exactly 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Efficacy Profiling: Plot the time-course of blood glucose excursions. Calculate the Area Under the Curve (AUC₀₋₁₂₀) using the trapezoidal rule. A successful pipeline candidate should demonstrate a reduction in glucose excursion (AUC) that is statistically non-inferior or superior to the alogliptin benchmark.
References
- Title: Alogliptin - StatPearls Source: NIH / NCBI Bookshelf URL
- Title: Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys Source: NIH / PubMed URL
- Title: DPP-IV–Inhibitory Activity Assay Source: Bio-protocol URL
- Title: Oral Glucose Tolerance Test (OGTT)
Sources
- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Aminopiperidin-1-yl)benzonitrile
The responsible management and disposal of specialized chemical reagents are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance within any research and development setting. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Aminopiperidin-1-yl)benzonitrile, a compound featuring both a piperidine and a benzonitrile moiety. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and align with federal and local hazardous waste regulations. Adherence to these protocols is essential for mitigating the risks associated with this chemical's lifecycle.
Hazard Assessment and Characterization
A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(3-Aminopiperidin-1-yl)benzonitrile is not always available, its structure allows for an informed assessment based on its constituent functional groups: the aminopiperidine ring and the benzonitrile group.
-
Aminopiperidine Moiety: Piperidine derivatives can be flammable, corrosive, and harmful if swallowed or absorbed through the skin.[1][2]
-
Benzonitrile Moiety: Benzonitrile and related compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] They can cause significant skin and eye irritation.[4][7] Upon thermal decomposition, nitrile compounds can release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide.[6][8]
Therefore, 2-(3-Aminopiperidin-1-yl)benzonitrile must be treated as a hazardous substance, requiring stringent safety measures throughout its use and disposal.
Key Hazard Summary Table
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][6] | Use appropriate Personal Protective Equipment (PPE) and handle only in well-ventilated areas. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[4][7] | Wear chemical-resistant gloves and safety goggles with side shields or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[4][7] | Conduct all operations within a certified chemical fume hood. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] | Segregate from incompatible materials during storage and waste accumulation. |
| Environmental Hazard | Potentially harmful to aquatic life.[3][5] Do not discharge into drains or the environment.[1][5] | All waste must be collected and disposed of as hazardous chemical waste. |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work that involves handling or preparing 2-(3-Aminopiperidin-1-yl)benzonitrile for disposal, all personnel must be equipped with the appropriate PPE. A thorough risk assessment of the specific procedures should always guide PPE selection.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Eye/Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes.[1]
-
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[9]
-
Respiratory Protection: All handling and disposal preparation must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]
Causality: The multi-route toxicity of this compound (dermal, oral, inhalation) necessitates a comprehensive PPE strategy. The use of a fume hood is critical not only to protect against respiratory irritation but also to contain any accidental releases of this potent chemical.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(3-Aminopiperidin-1-yl)benzonitrile is that it must be managed as hazardous waste in compliance with all institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Segregation
Immediately upon generation, waste containing 2-(3-Aminopiperidin-1-yl)benzonitrile must be segregated from other waste streams.
-
Rationale: Mixing chemical waste is a dangerous practice that can lead to unforeseen and hazardous reactions.[3] Segregation ensures safe storage and proper end-disposal by a licensed facility.
Step 2: Waste Collection
Collect all forms of waste in a dedicated, compatible container.
-
Liquid Waste: Collect any unused or waste solutions of the compound directly into a designated hazardous waste container.
-
Solid Waste: Any materials contaminated with the compound, such as absorbent pads from a spill cleanup, used gloves, weigh boats, or contaminated pipette tips, must be collected as solid hazardous waste.[1][2]
-
Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[2] The rinsed container can then be managed according to your institution's specific guidelines.
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Requirements: Use a container that is chemically compatible with the waste and is in good condition, free from leaks or damage. The container must have a secure, leak-proof closure and be kept closed at all times unless waste is being added.[10][11]
-
Labeling Protocol: As soon as waste accumulation begins, the container must be clearly labeled.[10] The label must include:
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that meets regulatory standards.
-
Storage Conditions: The storage area must be secure, well-ventilated, and segregated from incompatible materials.[1][9] Store the container within a secondary containment system, such as a chemical-resistant tub, to manage potential leaks.[2][11]
-
Regulatory Time Limits: Be aware of the time and volume limits for hazardous waste accumulation as defined by the EPA and your local authorities.[11][12]
Step 5: Final Disposal
The final disposal of 2-(3-Aminopiperidin-1-yl)benzonitrile must be conducted through your institution's approved channels.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office.[9] Provide them with all necessary information regarding the waste.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal contractor, who will transport it to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13]
Disposal Workflow Diagram
Caption: Disposal workflow for 2-(3-Aminopiperidin-1-yl)benzonitrile.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Spill Management
The response to a spill depends on its scale.
-
Small Spills (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill using an inert, non-combustible material like vermiculite, dry sand, or earth.[14]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected material into your designated hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (Outside of a fume hood):
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Alert others in the vicinity and notify your supervisor and institutional EHS or emergency response team.
-
If safe to do so, increase ventilation by opening sashes in nearby fume hoods.
-
Prevent the spill from entering drains.[1]
-
Await the arrival of trained emergency personnel to manage the cleanup.
-
Personal Exposure Protocol
Immediate first aid is critical in the event of personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][15] Seek medical attention.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Conclusion
The proper disposal of 2-(3-Aminopiperidin-1-yl)benzonitrile is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the compound's inherent hazards, utilizing appropriate personal protective equipment, and strictly adhering to the outlined step-by-step disposal protocol, researchers can effectively protect themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department to ensure full compliance with all applicable regulations.
References
- BenchChem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Benchchem.
- Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET: 2-Aminobenzonitrile. Fisher Scientific.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- BenchChem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- BenchChem. (n.d.). Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide. Benchchem.
- MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. AK Scientific, Inc.
- Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET: BENZONITRILE. Spectrum Chemical.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Benzonitrile. NJ.gov.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 3-Piperidin-1-ylbenzonitrile. Fisher Scientific.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. fishersci.fi [fishersci.fi]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. nj.gov [nj.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-(3-Aminopiperidin-1-yl)benzonitrile
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
As a specialized pharmaceutical intermediate, 2-(3-Aminopiperidin-1-yl)benzonitrile (CAS: 1248981-76-1) [1] requires rigorous safety protocols. Standard laboratory safety guidelines are insufficient for bifunctional molecules of this nature. To ensure operational safety and scientific integrity, handlers must understand the mechanistic causality behind its hazards. This guide provides a self-validating system of protocols designed to mitigate risks at every stage of the experimental lifecycle.
Mechanistic Hazard Profiling
The hazard profile of 2-(3-Aminopiperidin-1-yl)benzonitrile is driven by its two distinct structural moieties, each contributing specific toxicological risks:
-
The Aminopiperidine Moiety (Corrosivity & Sensitization): Aminopiperidines contain highly nucleophilic and basic nitrogen centers. Upon contact with biological tissues, these basic centers abstract protons, leading to the rapid saponification of lipid bilayers. This mechanism results in severe skin burns, irreversible corneal damage, and respiratory tract irritation[2].
-
The Benzonitrile Moiety (Dermal Toxicity & Latent HCN Release): Benzonitrile derivatives are highly lipophilic, facilitating rapid transdermal absorption that can lead to systemic toxicity and CNS depression[3]. Crucially, while stable under normal conditions, the nitrile group can react violently with strong mineral acids, posing a latent risk of evolving highly toxic, flammable hydrogen cyanide (HCN) gas[4].
Quantitative Hazard Estimates
Because specific toxicological testing on this exact intermediate is limited, we extrapolate quantitative safety thresholds based on its isolated functional components to establish baseline handling metrics[3],[2].
| Hazard Parameter | Estimated Value / Classification | Source Component Driver |
| Acute Oral Toxicity (LD50) | ~1,000 - 1,200 mg/kg | Benzonitrile moiety |
| Acute Dermal Toxicity (LD50) | ~1,200 - 1,400 mg/kg | Benzonitrile moiety |
| Skin Corrosion/Irritation | Category 1B (Severe Burns) | Aminopiperidine moiety |
| Inhalation Hazard | High (Respiratory Irritant) | Aminopiperidine moiety |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves or single-layer protection. The following PPE matrix is mandatory, with the scientific rationale provided for each requirement.
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Double-layered Nitrile (Outer: >0.4mm thickness, Inner: standard) | Aminopiperidines are lipophilic bases that can permeate thin latex. Double-gloving ensures a secondary barrier if the outer glove is chemically compromised or mechanically breached. |
| Eye/Face Protection | Snug-fitting chemical splash goggles & full face shield | The basic amine group causes immediate, severe corneal damage upon contact. A face shield protects against micro-splashes during solvent transfer[2]. |
| Body Protection | Tyvek® or equivalent chemical-resistant lab coat over standard cotton | Prevents dermal absorption. Benzonitrile derivatives are readily absorbed through the skin, leading to systemic toxicity[3]. |
| Respiratory | NIOSH-approved respirator with ABEK filter (if handled outside hood) | Protects against organic vapors and basic amines. The compound's vapor or aerosolized dust can cause severe respiratory tract burns[2]. |
Operational Workflows & Handling Protocols
The following step-by-step methodology must be strictly adhered to when setting up reactions involving 2-(3-Aminopiperidin-1-yl)benzonitrile.
Protocol: Safe Weighing and Reaction Setup
-
Environmental Verification: Ensure the fume hood face velocity is actively measuring between 80-100 fpm. Critical Check: Verify that no strong mineral acids (e.g., HCl, H2SO4) are present in the immediate workspace to eliminate the risk of accidental HCN generation[4].
-
Tare and Transfer: Tare the receiving reaction vessel inside the fume hood. If weighing must occur outside the hood, use a sealed weighing enclosure or an analytical balance with a draft shield. Transfer the material in a sealed vial and only open it once safely inside the active fume hood.
-
Solvent Solubilization: Dissolve the compound in an appropriate aprotic organic solvent (e.g., DCM, THF) using a glass syringe or pressure-equalizing addition funnel. Avoid protic solvents if strong electrophiles are present in your reaction matrix.
-
Reaction Quenching: Quench the completed reaction slowly using a mild, non-acidic aqueous buffer (e.g., saturated NaHCO3 or brine). Never quench with strong acids due to the benzonitrile moiety's potential to hydrolyze.
Operational safety workflow for handling 2-(3-Aminopiperidin-1-yl)benzonitrile.
Spill Response & Waste Management
In the event of a spill, standard acid-neutralization techniques are strictly prohibited.
Protocol: Spill Containment and Neutralization
-
Immediate Isolation: Evacuate personnel from the immediate vicinity. Don full PPE, including a respirator with an ABEK cartridge if the spill has occurred outside the fume hood.
-
Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or commercial chemical sorbents[3]. Do not use acidic neutralizers (e.g., sodium bisulfate) as they may trigger the release of hydrogen cyanide gas[4].
-
Mechanical Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any combustible vapors. Place the collected material into a high-density polyethylene (HDPE) hazardous waste container.
-
Terminal Decontamination: Wash the spill surface with a mild alkaline detergent and plenty of water to neutralize any residual aminopiperidine base[3].
Disposal Plan
Do not discharge this chemical into drains or the environment[5]. Label the waste container clearly as: "Toxic Organic Waste - Contains Amines and Nitriles (Corrosive/Harmful)." Dispose of the sealed container via high-temperature incineration equipped with an afterburner and scrubber through a licensed hazardous waste management contractor[5].
References
- AccelaChem - 651738-74-8,3-cyclohexyl-N-hydroxypropanamide-AccelaChem (Contains CAS 1248981-76-1). AccelaChem.
- Fisher Scientific - SAFETY DATA SHEET: 1-Aminopiperidine. Fisher Scientific.
- Vigon International - 500720 Benzonitrile Safety Data Sheet - SDS US. Vigon.
- Loba Chemie - BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie.
- CDH Fine Chemical - Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
Sources
- 1. 651738-74-8,3-cyclohexyl-N-hydroxypropanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. fishersci.com [fishersci.com]
- 3. vigon.com [vigon.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

